An In-depth Technical Guide to the Synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Pyrazinyl-Thiazole Scaffold The convergence of pyrazine and thiazole rings into a single molecular entity, 4-(Pyra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyrazinyl-Thiazole Scaffold
The convergence of pyrazine and thiazole rings into a single molecular entity, 4-(Pyrazin-2-yl)thiazol-2-amine, creates a scaffold of significant interest in medicinal chemistry. The pyrazine moiety, a key component in several approved drugs, is known for its role in modulating biological targets through hydrogen bonding and aromatic interactions.[1] Similarly, the 2-aminothiazole core is a privileged structure, integral to numerous pharmaceuticals exhibiting a wide spectrum of bioactivities.[2] The strategic fusion of these two pharmacophores presents a compelling synthetic target for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the primary synthetic pathway to 4-(Pyrazin-2-yl)thiazol-2-amine, grounded in established chemical principles and supported by detailed experimental insights.
I. Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 4-(Pyrazin-2-yl)thiazol-2-amine, points to the well-established Hantzsch thiazole synthesis. This classical and highly reliable method involves the condensation of an α-haloketone with a thiourea derivative.[3]
Caption: Retrosynthetic analysis of 4-(Pyrazin-2-yl)thiazol-2-amine.
This analysis delineates a two-step synthetic pathway:
α-Bromination of 2-Acetylpyrazine: The initial step involves the selective bromination of the methyl group of 2-acetylpyrazine to generate the key intermediate, 2-(bromoacetyl)pyrazine.
Hantzsch Thiazole Synthesis: The subsequent cyclocondensation of 2-(bromoacetyl)pyrazine with thiourea affords the target 4-(Pyrazin-2-yl)thiazol-2-amine.
This strategic approach is favored due to the commercial availability of the starting material, 2-acetylpyrazine, and the generally high yields and reliability of the Hantzsch reaction.
II. Mechanistic Insights: The "Why" Behind the Synthesis
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: α-Bromination of 2-Acetylpyrazine
The α-bromination of ketones can proceed via different mechanisms depending on the reaction conditions. For substrates like 2-acetylpyrazine, a radical-mediated pathway using N-bromosuccinimide (NBS) and a radical initiator is often employed to achieve selective bromination at the α-position while avoiding unwanted reactions with the pyrazine ring.
The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide. The resulting radical abstracts a hydrogen atom from HBr, which is present in trace amounts, to generate a bromine radical. This bromine radical then abstracts an α-hydrogen from 2-acetylpyrazine to form a resonance-stabilized enolate radical. This radical reacts with molecular bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the α-brominated product and another bromine radical, thus propagating the chain reaction.
Step 2: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-elucidated mechanism.
A Senior Application Scientist's Guide to the Comprehensive Crystal Structure Analysis of 4-(Pyrazin-2-yl)thiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth, procedurally-grounded guide to the complete solid-state characterization and crystal structure analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth, procedurally-grounded guide to the complete solid-state characterization and crystal structure analysis of the novel compound 4-(Pyrazin-2-yl)thiazol-2-amine. As no crystal structure for this specific molecule is publicly available, this guide is presented as a comprehensive workflow. It details the necessary steps from synthesis to final structural validation, framed as a case study to empower researchers in navigating the challenges of characterizing new chemical entities.
Section 1: Foundational Strategy - From Molecule to Crystal
The journey to understanding a molecule's three-dimensional structure begins with its synthesis and subsequent crystallization. The choices made at this stage are critical, as the quality of the final structural data is directly dependent on the quality of the single crystals obtained.[1]
Synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine
The target molecule can be synthesized via the well-established Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] For our target, the logical precursors are 2-bromo-1-(pyrazin-2-yl)ethan-1-one and thiourea.
Rationale for Synthetic Route: The Hantzsch synthesis is a robust and high-yielding method for creating thiazole rings from readily available starting materials.[2][4] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2]
Experimental Protocol: Synthesis
Reactant Preparation: Dissolve 2-bromo-1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.[5]
Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, concentrate the solution under reduced pressure. Neutralize the reaction mixture with a mild base, such as an aqueous solution of sodium bicarbonate, to precipitate the product.
Purification: Filter the resulting solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield the pure 4-(Pyrazin-2-yl)thiazol-2-amine.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is paramount. The ideal crystal for Single-Crystal X-ray Diffraction (SC-XRD) should be a transparent, single entity without cracks or visible defects.[1]
Key Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent).
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
A recommended starting point is to screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) and solvent/anti-solvent pairs.
Section 2: The Definitive Technique - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice.[6][7] This technique provides unambiguous data on bond lengths, bond angles, molecular conformation, and intermolecular interactions.[7]
dot
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. A modern area-detector diffractometer is used to collect a full sphere of diffraction data.[8]
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to obtain an initial electron density map and a preliminary structural model.[9]
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.
Validation: The final Crystallographic Information File (CIF) is rigorously checked using validation software like PLATON's checkCIF routine, which is a service provided by the International Union of Crystallography (IUCr).[10][11] This process identifies potential errors, inconsistencies, or unusual geometric features, ensuring the quality and integrity of the final structure.[12][13]
Interpreting the Results: Hypothetical Crystallographic Data
The refinement process yields a set of standard crystallographic parameters. A hypothetical data table for a polymorph of 4-(Pyrazin-2-yl)thiazol-2-amine is presented below.
Parameter
Hypothetical Value (Form I)
Significance
Chemical Formula
C₇H₆N₄S
Confirms the elemental composition of the unit cell contents.
Formula Weight
178.22
Molar mass of the compound.
Crystal System
Monoclinic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c
Defines the specific symmetry operations within the unit cell.
a, b, c (Å)
a=8.5, b=10.2, c=9.8
The dimensions of the unit cell.
α, β, γ (°)
α=90, β=105.5, γ=90
The angles of the unit cell.
Volume (ų)
818.7
The volume of a single unit cell.
Z
4
The number of molecules in one unit cell.
Density (calculated)
1.446 g/cm³
The calculated density of the crystal.
R₁ [I > 2σ(I)]
0.045
A key indicator of the agreement between the model and the experimental data.
wR₂ (all data)
0.115
A weighted residual factor, also indicating the goodness of fit.
While SC-XRD provides the definitive structure of a single crystal, a comprehensive analysis requires understanding the bulk properties of the material. This is crucial in pharmaceutical development, where batch-to-batch consistency and polymorphic form are critical.[14]
dot
Caption: Integrated approach for solid-state characterization.
Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for analyzing the bulk crystalline material.[15] It serves as a fingerprint for a specific crystalline form and is indispensable for polymorph screening and quality control.[16][17][18] The diffraction pattern obtained from a powder sample is compared to the pattern simulated from the SC-XRD data to confirm phase purity.
Experimental Protocol: PXRD
Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to ensure random orientation of the crystallites.
Data Collection: Place the sample on a zero-background holder and collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).
Analysis: Compare the experimental PXRD pattern with the one calculated from the single-crystal data. The peak positions should match perfectly if the bulk sample is the same phase as the single crystal.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase behavior of the compound.[19][20]
DSC measures the heat flow into or out of a sample as a function of temperature.[21] It can identify melting points, crystallization events, and solid-solid phase transitions.[22]
TGA measures the change in mass of a sample as a function of temperature.[21] It is used to determine the temperature of decomposition and to identify the presence of solvates or hydrates.[23]
Data Presentation: Expected Thermal Analysis Results
Technique
Observation
Interpretation
DSC
Sharp endotherm at ~215 °C
Melting point of the crystalline form.
TGA
No significant mass loss until >250 °C
The compound is thermally stable and is an unsolvated, anhydrous form.[23]
Once the crystal structure is determined, computational tools can be used to analyze the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions.[24][25][26]
Methodology:
Generation: A Hirshfeld surface is generated by partitioning the crystal space between molecules.
Mapping: Properties like dᵢ (distance to nearest nucleus inside the surface) and dₑ (distance to nearest nucleus outside) are mapped onto the surface. Red spots on the surface indicate close intermolecular contacts.
Fingerprint Plots: The surface data is decomposed into 2D "fingerprint plots," which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[27][28] For 4-(Pyrazin-2-yl)thiazol-2-amine, one would expect significant contributions from N-H···N hydrogen bonds, C-H···N interactions, and π-π stacking.
Section 4: The Frontier - Crystal Structure Prediction (CSP)
For pharmaceutical development, it is crucial to know if other, more stable, crystalline forms (polymorphs) exist. Crystal Structure Prediction (CSP) is a computational methodology that aims to predict possible crystal structures from the molecular diagram alone.[29][30][31]
CSP Workflow:
Conformational Analysis: Generate a set of low-energy gas-phase conformers of the molecule.
Packing Search: Pack the conformers into a large number of possible crystal structures across common space groups.
Lattice Energy Minimization: Optimize the generated structures using force fields and then refine the most promising candidates with higher-level quantum mechanical calculations (e.g., DFT).[32][33]
Comparison: The predicted low-energy structures can be compared with the experimentally determined form to understand the energetic landscape of crystallization.
Conclusion
The comprehensive analysis of a new molecular entity like 4-(Pyrazin-2-yl)thiazol-2-amine is a multi-faceted process that integrates synthesis, crystallization, and a suite of analytical techniques. While Single-Crystal X-ray Diffraction provides the definitive atomic-level structure, it is the synergy with PXRD, thermal analysis, and computational methods that delivers the complete, robust, and reliable solid-state characterization required for modern research and drug development. This guide provides the strategic framework and validated protocols necessary to achieve this goal with scientific rigor and confidence.
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
Al-Ostath, A., Jarrah, K., Al-Shdefat, R., & Al-Qawasmeh, R. A. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]
Yassin, M. S. K. (2009). Reactions of 4-(2-Aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline. Synthesis of Thiazolo[3,2-a]pyrimidine and Imidazo[2,1-b]thiazole Derivatives. ResearchGate. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
Mettler Toledo. Polymer Crystallization by Thermal Analysis. Mettler Toledo. [Link]
Kim, S., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]
Lee, S., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. [Link]
Unknown Author. (2012). The DSC and TGA analysis of the crystalline and amorphous samples. ResearchGate. [Link]
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
Spek, A. L. PLATON/VALIDATION. Utrecht University. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. CrystEngComm. [Link]
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
Kim, S., et al. (2024). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]
Hathwar, V. R., et al. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design. [Link]
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
Harris, K. D. M., & Kitchin, S. J. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]
MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
Archer, J. K., et al. (2019). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]
Spek, A. L. PLATON/CHECKCIF. National Single Crystal X-ray Facility. [Link]
Shtukenberg, A. G., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. ResearchGate. [Link]
Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Leah4sci. (2019). synthesis of thiazoles. YouTube. [Link]
Dasetty, S., & Ramprasad, R. (2023). organic molecular crystal structure prediction using the density functional tight binding (dftb). ChemRxiv. [Link]
A Comprehensive Spectroscopic and Structural Elucidation of 4-(Pyrazin-2-yl)thiazol-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 4-(Pyrazin-2-yl)thiazol-2-amine. This molecule, featuring a confluence of pyrazine and aminothia...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 4-(Pyrazin-2-yl)thiazol-2-amine. This molecule, featuring a confluence of pyrazine and aminothiazole moieties, represents a scaffold of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties, as revealed through modern spectroscopic techniques, is paramount for its potential applications. This document outlines the detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, and provides a comprehensive interpretation of the expected spectral features.
Introduction to 4-(Pyrazin-2-yl)thiazol-2-amine
The compound 4-(Pyrazin-2-yl)thiazol-2-amine is a heterocyclic molecule comprised of a pyrazine ring linked to the 4-position of a 2-aminothiazole ring. Pyrazine and thiazole derivatives are known to exhibit a wide range of biological activities, and their combination in a single molecular entity presents a promising avenue for the discovery of new therapeutic agents.[1] Accurate structural elucidation is the cornerstone of understanding its structure-activity relationship (SAR) and is indispensable for its advancement in any drug discovery pipeline. This guide serves as a comprehensive resource for researchers and scientists, detailing the necessary spectroscopic methodologies for the unambiguous characterization of this compound.
Molecular Structure
The structural framework of 4-(Pyrazin-2-yl)thiazol-2-amine is presented below. The numbering conventions used in the subsequent spectroscopic analysis are also indicated.
Figure 1: Chemical structure of 4-(Pyrazin-2-yl)thiazol-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
A meticulously designed experimental protocol is crucial for obtaining high-quality NMR spectra.
Figure 2: Workflow for NMR data acquisition.
Causality in Experimental Choices:
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[2] Its residual proton signal appears at ~2.50 ppm, which is unlikely to overlap with the aromatic protons of the analyte.[3] The broad water peak often present in DMSO-d₆ can be useful for identifying exchangeable protons, such as those of the amino group.
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without leading to significant line broadening due to aggregation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-(Pyrazin-2-yl)thiazol-2-amine in DMSO-d₆ at 400 MHz is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.90
d
1H
H-3' (Pyrazine)
~8.65
d
1H
H-5' (Pyrazine)
~8.50
dd
1H
H-6' (Pyrazine)
~7.50
s
1H
H-5 (Thiazole)
~7.20
s (br)
2H
-NH₂
Interpretation:
The three protons of the pyrazine ring are expected to appear in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the two nitrogen atoms. The coupling patterns (doublet and doublet of doublets) will be characteristic of a 2-substituted pyrazine system.
The lone proton on the thiazole ring (H-5) is anticipated to be a singlet around δ 7.50 ppm.[1]
The amino protons are expected to appear as a broad singlet around δ 7.20 ppm. This signal would be exchangeable with D₂O.[4]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is presented below.
Chemical Shift (δ, ppm)
Assignment
~168.0
C-2 (Thiazole)
~152.0
C-4 (Thiazole)
~148.0
C-2' (Pyrazine)
~145.0
C-3' (Pyrazine)
~144.0
C-5' (Pyrazine)
~143.0
C-6' (Pyrazine)
~110.0
C-5 (Thiazole)
Interpretation:
The carbon atom bearing the amino group (C-2) is expected to be the most downfield signal in the thiazole ring system.
The carbon atoms of the pyrazine ring will appear in the aromatic region, with their precise chemical shifts influenced by the nitrogen atoms and the thiazole substituent.
The C-5 of the thiazole ring is expected to be the most upfield of the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol for FT-IR Data Acquisition
Figure 3: Workflow for FT-IR data acquisition using an Attenuated Total Reflectance (ATR) accessory.
Causality in Experimental Choices:
ATR Technique: The ATR technique is a simple and rapid method for analyzing solid samples directly without the need for extensive sample preparation like making KBr pellets.[5] It provides high-quality spectra with minimal effort.
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3300
Medium, Sharp
N-H stretch (asymmetric and symmetric) of -NH₂
3100-3000
Weak
Aromatic C-H stretch
~1620
Strong
C=N stretch (thiazole and pyrazine rings)
1580-1450
Medium-Strong
Aromatic C=C ring stretching
~1100
Medium
C-N stretch
Interpretation:
The presence of the primary amino group will be confirmed by the characteristic N-H stretching vibrations in the 3400-3300 cm⁻¹ region.[6]
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
The strong absorption around 1620 cm⁻¹ is indicative of the C=N stretching vibrations within the thiazole and pyrazine rings.
Multiple bands in the 1580-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic rings.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for MS Data Acquisition
Figure 4: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Causality in Experimental Choices:
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like 4-(Pyrazin-2-yl)thiazol-2-amine.[8][9] It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which simplifies the determination of the molecular weight.
Predicted Mass Spectral Data
The expected molecular formula for 4-(Pyrazin-2-yl)thiazol-2-amine is C₇H₆N₄S. The calculated monoisotopic mass is 178.0313 g/mol .
m/z
Assignment
179.0391
[M+H]⁺
152.0333
[M+H - HCN]⁺
121.0124
[M+H - C₂H₂N₂]⁺
81.0345
[Pyrazine+H]⁺
Interpretation:
The most prominent peak in the ESI-MS spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 179.0391. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fragmentation of the parent ion may occur, leading to characteristic daughter ions. For instance, the loss of a neutral molecule like HCN or the cleavage of the bond between the two rings could lead to the observed fragments.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, FT-IR, and MS, provides a robust framework for the unequivocal structural elucidation of 4-(Pyrazin-2-yl)thiazol-2-amine. The predicted spectral data, based on the analysis of related chemical structures and fundamental spectroscopic principles, offer a clear roadmap for researchers working with this and similar heterocyclic systems. The detailed protocols and the rationale behind the experimental choices are intended to ensure the acquisition of high-quality data, which is fundamental to advancing the potential of this promising molecule in the realm of drug discovery and development.
References
American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via.
Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine deriv
Chemical Transformation of Pyrazine Deriv
National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
Recent advances in the synthesis and utility of thiazoline and its deriv
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]
ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
Sample prepar
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
National Center for Biotechnology Information. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed Central. Retrieved from [Link]
MDPI. (n.d.). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Retrieved from [Link]
Physics LibreTexts. (2022). 6.
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
National Center for Biotechnology Information. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PubMed Central. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
Royal Society of Chemistry. (2024).
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Semantic Scholar. (2022).
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
ResearchGate. (n.d.). Principles of Electrospray Ionization. Retrieved from [Link]
YouTube. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
Avance Beginners Guide - Solvent Selection.
National Center for Biotechnology Information. (n.d.). 2-{[(Pyrazin-2-yl)amino]methyl}phenol. PubMed Central. Retrieved from [Link]
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed Central. Retrieved from [Link]
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
ResearchGate. (n.d.). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Retrieved from [Link]
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PubMed Central.
ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]
Biological Activity Screening of Pyrazinylthiazole Derivatives: A Methodological Compass for Drug Discovery
An In-Depth Technical Guide Foreword: The Pyrazinylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry The fusion of pyrazine and thiazole rings creates a heterocyclic scaffold of significant interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Foreword: The Pyrazinylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of pyrazine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole and thiazole moieties are individually recognized as "privileged structures" due to their presence in numerous biologically active compounds and approved drugs.[1] Thiazole derivatives, for instance, are known for their antimicrobial properties, while pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The combination of these two rings into a single pyrazinylthiazole derivative offers a unique three-dimensional architecture ripe for exploration, with the potential for novel mechanisms of action and synergistic biological effects.
This guide is designed for researchers, scientists, and drug development professionals. It is not a mere collection of protocols but a technical narrative grounded in field-proven insights. We will dissect the causality behind experimental choices, providing a robust framework for the systematic biological evaluation of novel pyrazinylthiazole derivatives. Our approach emphasizes self-validating systems, ensuring that the data generated is both reliable and reproducible.
Chapter 1: A Logic-Driven Approach to Biological Screening
A successful drug discovery campaign begins not with a single assay, but with a strategically designed screening cascade. The goal is to efficiently triage a library of compounds, identifying those with the desired biological activity while deprioritizing inactive or toxic molecules. This process is typically hierarchical, moving from broad, high-throughput primary screens to more specific and complex secondary and in vivo assays.
The rationale behind this tiered approach is resource management. Primary assays are designed to be rapid and cost-effective, allowing for the screening of hundreds or thousands of compounds. Hits from these initial screens are then subjected to more rigorous testing to confirm their activity, elucidate their mechanism of action, and evaluate their safety profile.
Below is a conceptual workflow illustrating a typical screening cascade for novel chemical entities like pyrazinylthiazole derivatives.
Caption: A typical drug discovery screening cascade.
Chapter 2: Antimicrobial Activity Screening
Given that both pyrazole and thiazole moieties are present in known antimicrobial agents, screening for this activity is a logical starting point.[1][5][6] The agar well diffusion method is a widely used, robust, and visually intuitive preliminary assay to evaluate the antimicrobial potential of novel compounds.[7][8]
Core Principle: The Agar Well Diffusion Assay
This method relies on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[8] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in a circular zone around the well. The diameter of this "zone of inhibition" is proportional to the potency of the compound and its diffusion characteristics in the agar.
Detailed Experimental Protocol: Agar Well Diffusion
Materials:
Mueller-Hinton Agar (MHA) plates
Standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[9]
Test pyrazinylthiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
Positive control (e.g., Ampicillin, Chloramphenicol).[6][10]
Negative control (solvent used to dissolve compounds, e.g., DMSO).
Sterile cork borer (6-8 mm diameter) or pipette tip.
Micropipettes and sterile tips.
Incubator set to 37°C.
Calipers or a ruler for measurement.
Procedure:
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab firmly against the side of the tube (above the liquid) to remove excess fluid.[11] Inoculate the dry surface of an MHA plate by streaking the swab over the entire surface three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11] Allow the plate to dry for 5-10 minutes.
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[8] Aseptically remove the agar plugs.
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[9][12] Ensure the solution does not overflow.
Incubation: Place the plates in an incubator at 37°C for 18-24 hours.[9]
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[12] The measurement should be taken from the edge of the clear zone where there is a complete absence of visible growth.
Self-Validation and Causality:
Why MHA? Mueller-Hinton Agar is the standard medium for routine antimicrobial susceptibility testing due to its batch-to-batch reproducibility, low concentration of inhibitors of common antibiotics (e.g., sulfonamides), and support for the growth of most common non-fastidious pathogens.
Positive Control: The inclusion of a known antibiotic like ampicillin validates that the assay conditions are suitable for detecting antimicrobial activity and provides a benchmark for potency.
Negative Control: The solvent control is critical to ensure that the observed inhibition is due to the test compound and not the solvent itself.
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Compound ID
Concentration (µg/mL)
\multicolumn{2}{c
}{Zone of Inhibition (mm)}
S. aureus (Gram-positive)
E. coli (Gram-negative)
PZT-001
100
18
12
PZT-002
100
0
0
PZT-003
100
22
15
Ampicillin
10
25
20
DMSO
100%
0
0
Chapter 3: Anticancer and Cytotoxicity Screening
The pyrazole scaffold is a key component of several anticancer agents, making this a crucial area of investigation.[13] The primary screen for anticancer activity is typically a cytotoxicity assay, which measures the ability of a compound to kill cancer cells or inhibit their proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14][15]
Core Principle: The MTT Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15][16] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[14] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or anti-proliferative effects.
Caption: The core principle of the MTT cell viability assay.
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).
Complete cell culture medium (e.g., DMEM with 10% FBS).
96-well flat-bottom cell culture plates.
Test pyrazinylthiazole derivatives (prepared as a dilution series in DMSO/media).
Positive control (e.g., Doxorubicin).
MTT solution (5 mg/mL in sterile PBS).
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).
Multichannel pipette.
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds and positive control. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include wells for "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[17]
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
Data Collection: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
Self-Validation and Causality:
Cell Density: Optimizing the initial cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results independently of the compound's effect.
Untreated vs. Vehicle Control: The untreated control represents 100% cell viability. The vehicle control ensures that the concentration of the solvent (DMSO) used has no significant toxic effect on the cells.
Positive Control: A known cytotoxic drug like Doxorubicin confirms the sensitivity of the cell line and the validity of the assay procedure.
Data Presentation
The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
Compound ID
\multicolumn{2}{c
}{IC₅₀ (µM)}
MCF-7 (Breast Cancer)
HCT-116 (Colon Cancer)
PZT-001
25.4
48.2
PZT-002
> 100
> 100
PZT-003
8.1
12.5
Doxorubicin
0.9
1.2
Chapter 4: Anti-inflammatory Activity Screening
Core Principle: Carrageenan-Induced Paw Edema
This model induces an acute, localized inflammatory response.[21] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rat's paw triggers a biphasic inflammatory event. The initial phase (first 1-2 hours) is mediated by the release of histamine and serotonin. The later phase (3-5 hours) is associated with the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[23] The efficacy of a test compound is determined by its ability to reduce the swelling (edema) of the paw compared to an untreated control group.
Caption: Signaling cascade in carrageenan-induced inflammation.
1% (w/v) carrageenan suspension in sterile saline.[23][24]
Test pyrazinylthiazole derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
Positive control/reference drug (e.g., Indomethacin or Diclofenac Sodium).[23][25]
Vehicle control.
Plethysmometer or digital calipers to measure paw volume/thickness.
Syringes and needles for administration.
Procedure:
Acclimatization and Grouping: Allow animals to acclimatize to laboratory conditions for at least one week.[20] Divide the rats into groups (n=5-6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[23][25]
Baseline Measurement: Just before inducing inflammation, measure the initial volume (or thickness) of the right hind paw of each rat. This is the V₀ measurement.
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[23][24]
Post-Induction Measurements: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[23] This is the Vₜ measurement.
Data Calculation:
Calculate the change in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula:
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
Self-Validation and Causality:
Animal Model: The rat is a standard model for this assay, and the inflammatory response is well-characterized, providing reliable and translatable data for acute inflammation.
Vehicle Control: This group is essential to determine the maximum inflammatory response to carrageenan in the absence of any treatment, serving as the baseline for calculating inhibition.
Positive Control: An established NSAID like Indomethacin validates the model's responsiveness and provides a benchmark against which the potency of the test compounds can be compared.[20]
Data Presentation
The most potent effect is often observed at the 3-hour or 4-hour mark. Data should be presented clearly.
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) at 3h (ΔV ± SEM)
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.05
-
PZT-001
50
0.68 ± 0.04
20.0%
PZT-003
50
0.41 ± 0.03
51.8%
Indomethacin
10
0.35 ± 0.02
58.8%
Conclusion and Forward Outlook
This guide provides a foundational framework for the systematic biological evaluation of novel pyrazinylthiazole derivatives. By employing a logical screening cascade that incorporates robust, well-validated assays for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and the rationale behind each experimental step are designed to ensure the generation of high-quality, reproducible data. The journey from a synthesized compound to a potential therapeutic agent is long and complex, but it begins with the rigorous and insightful application of the screening principles outlined herein.
References
ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives.
ResearchGate. (2025). Biological Activities of Pyrazoline Derivatives -A Recent Development.
Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. (2021).
MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
Journal of Chemical Health Risks. (n.d.). "Review on Biological Activities of Pyrazole Derivatives".
MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
PubMed Central. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.
ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review.
Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. (2014).
PubMed Central. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
PubMed Central. (n.d.). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones.
PubMed. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
Health Biotechnology and Biopharma (HBB). (n.d.). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets.
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023).
PubMed. (n.d.). Biological activities of pyrazoline derivatives--a recent development.
Abcam. (n.d.). MTT assay protocol.
MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
PubMed Central. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
PubMed Central. (n.d.). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi.
IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013).
ATCC. (n.d.). MTT Cell Proliferation Assay.
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds.
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
Protocols.io. (2023). MTT (Assay protocol).
PubMed Central. (n.d.). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study.
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
In Silico Prediction of 4-(Pyrazin-2-YL)thiazol-2-amine Bioactivity: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for predicting the bioactivity of 4-(Pyrazin-2-YL)thiazol-2-amine and its derivatives using a suite of in silico methodologies. It is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for predicting the bioactivity of 4-(Pyrazin-2-YL)thiazol-2-amine and its derivatives using a suite of in silico methodologies. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the iterative and interconnected nature of modern in silico drug design.
Introduction: The Promise of a Privileged Scaffold
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The fusion of this scaffold with a pyrazine ring, as seen in 4-(Pyrazin-2-YL)thiazol-2-amine, presents a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer and other diseases.[1] Derivatives of the pyrazin-yl-thiazol-amine scaffold have shown promise as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Cyclin-Dependent Kinase 6 (CDK6).
This guide will navigate the in silico workflow for characterizing the potential bioactivity of this scaffold, focusing on these three pertinent kinase targets. We will delve into the practical application and theoretical underpinnings of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular dynamics (MD) simulations. Furthermore, we will address the critical aspect of predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, a crucial step in assessing the druglikeness of any potential therapeutic agent.
The Strategic In Silico Workflow
Our approach is designed to be a self-validating system, where the insights from one computational method inform and refine the subsequent steps. This iterative process enhances the confidence in our predictions and provides a more holistic understanding of the molecule's potential biological activity.
Figure 1: A strategic workflow for the in silico bioactivity prediction of 4-(Pyrazin-2-YL)thiazol-2-amine.
Part 1: Target Selection and Structural Preparation
A critical first step is the identification of relevant biological targets. Based on existing literature, we will focus on three kinases implicated in cancer:
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3]
c-Met: A receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis.[4][5]
CDK6: A cyclin-dependent kinase that plays a crucial role in cell cycle progression and is often dysregulated in cancer.[6][7]
For our structure-based approaches, we require high-quality 3D structures of these kinases. The Protein Data Bank (PDB) is the primary resource for these structures.
Target Kinase
PDB ID
Resolution (Å)
Ligand
VEGFR-2
4ASE
1.95
Axitinib
c-Met
3LQ8
2.20
Crizotinib
CDK6
5L2S
2.10
Abemaciclib
Protocol 1: Protein and Ligand Preparation
Protein Preparation:
Download the selected PDB files.
Remove water molecules, co-solvents, and any non-essential ions.
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
Assign appropriate protonation states to ionizable residues at physiological pH (e.g., using H++ server).
Perform a brief energy minimization to relieve any steric clashes introduced during preparation. This can be done using software like UCSF Chimera or the GROMACS simulation package.[8]
Ligand Preparation:
The 3D structure of 4-(Pyrazin-2-YL)thiazol-2-amine can be generated using a molecular builder such as Avogadro or ChemDraw.
Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based approach.
Generate a low-energy conformation of the ligand.
Part 2: Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This technique provides insights into the binding mode and affinity, which can be used to rank and prioritize compounds.
Protocol 2: Molecular Docking with AutoDock Vina
Grid Box Generation: Define a search space (grid box) that encompasses the active site of the kinase. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.[10]
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).
Run Docking: Execute AutoDock Vina from the command line, referencing the configuration file.
Analysis of Results:
The primary output is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).
The pose with the lowest binding affinity is generally considered the most favorable.
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[11]
Figure 2: A simplified workflow for molecular docking using AutoDock Vina.
Part 3: QSAR Modeling: Correlating Structure with Activity
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] This allows for the prediction of the activity of new, untested compounds.
Protocol 3: Development of a QSAR Model
Data Collection: Curate a dataset of kinase inhibitors with known bioactivity data (e.g., IC₅₀ or Kᵢ values) from databases like ChEMBL.[13] The dataset should be structurally diverse and cover a wide range of activity values.
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., number of rotatable bonds, topological indices).
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.
Model Building: Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validate the model using both internal (e.g., cross-validation) and external (prediction on the test set) validation techniques.[14][15] Key statistical parameters to assess model quality include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
A robust QSAR model can then be used to predict the bioactivity of 4-(Pyrazin-2-YL)thiazol-2-amine and its virtual derivatives.
Part 4: Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.[16] Pharmacophore models can be used for virtual screening to identify novel compounds with the desired activity.
Protocol 4: Ligand-Based Pharmacophore Model Generation
Ligand Set Preparation: Select a set of structurally diverse and potent inhibitors for the target kinase.
Feature Identification: Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
Model Generation and Validation: Use software like Phase, LigandScout, or MOE to generate and score pharmacophore hypotheses. The best model is typically the one that can effectively distinguish between active and inactive compounds.[14]
Figure 3: A workflow for ligand-based pharmacophore modeling and virtual screening.
Part 5: Molecular Dynamics Simulations: Assessing Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[17]
Protocol 5: MD Simulation of a Protein-Ligand Complex using GROMACS
System Preparation:
Place the docked protein-ligand complex in a simulation box.
Solvate the system with an appropriate water model (e.g., TIP3P).
Add ions to neutralize the system and mimic physiological salt concentration.[18]
Energy Minimization: Perform energy minimization to remove any bad contacts in the initial system.
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy from the MD trajectory.[7]
Part 6: In Silico ADMET Prediction: Evaluating Druglikeness
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to avoid costly failures in later stages.[19][20] Several web-based tools are available for this purpose.
Protocol 6: ADMET Prediction using SwissADME and pkCSM
Input: Submit the SMILES string of 4-(Pyrazin-2-YL)thiazol-2-amine to the SwissADME and pkCSM web servers.[16][21]
Analysis of Physicochemical Properties: Evaluate properties like molecular weight, logP, and polar surface area.
Pharmacokinetic Prediction: Analyze predicted parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
Druggability Assessment: Assess the compound's compliance with rules like Lipinski's Rule of Five and Veber's rule.
Toxicity Prediction: Evaluate potential toxicity risks, such as mutagenicity (AMES test) and hepatotoxicity.
Property
Predicted Value
Acceptable Range
Molecular Weight
[To be calculated]
< 500 g/mol
logP
[To be calculated]
< 5
H-bond Donors
[To be calculated]
≤ 5
H-bond Acceptors
[To be calculated]
≤ 10
GI Absorption
[To be predicted]
High
BBB Permeant
[To be predicted]
No
AMES Toxicity
[To be predicted]
Non-mutagenic
Conclusion and Future Directions
This in-depth technical guide outlines a comprehensive and integrated in silico workflow for predicting the bioactivity of 4-(Pyrazin-2-YL)thiazol-2-amine as a potential kinase inhibitor. By systematically applying molecular docking, QSAR modeling, pharmacophore generation, and molecular dynamics simulations, researchers can gain valuable insights into the compound's binding affinity, mode of action, and stability within the active sites of VEGFR-2, c-Met, and CDK6. The inclusion of in silico ADMET prediction provides a crucial early assessment of the compound's druglikeness.
The predictive models and structural insights generated through this workflow can guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing. However, the strategic application of these computational methods can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of identifying promising new therapeutic agents.
References
Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. J Pharmacol Clin Toxicol, 9(1), 1155.
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19.
Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: fundamental concepts. Springer.
Shaik, F., et al. (2023).
An updated review on developing small molecule kinase inhibitors using computer-aided drug design approaches. (2023).
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
Molecular docking analysis using AutoDock Vina for isolated compounds... (n.d.).
2D, 3D-QSAR study and docking of vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors for potential treatment of retinoblastoma. (2023). PubMed Central.
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.).
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024).
Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. (2021). SciRP.org.
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).
ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (n.d.).
Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025).
QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. (n.d.).
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press.
GROMACS Tutorials. (n.d.).
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
CDK6-a review of the past and a glimpse into the future: from cell-cycle control to transcriptional regul
Targeting the c-Met Signaling P
Demonstration-7 Pharmacophore model gener
Targeting CDK6 in cancer: State of the art and new insights. (n.d.). PubMed Central.
Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine deriv
Full article: Targeting the c-MET signaling pathway for cancer therapy. (2008). Taylor & Francis.
QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. (2020). RHAZES: Green and Applied Chemistry.
Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. (2022). YouTube.
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). uu .diva.
Discovery of novel and selective CDK4/6 inhibitors by pharmacophore and structure-based virtual screening. (2020). PubMed.
Molecular Bases of VEGFR-2-Mediated Physiological Function and P
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target. (2022). PubMed Central.
Pharmacophore based 3D-QSAR modeling and free energy analysis of VEGFR-2 inhibitors. (2012).
Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (n.d.). MDPI.
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
Predicting resistance to small molecule kinase inhibitors. (2024). ChemRxiv.
The ChEMBL bioactivity database: an upd
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.).
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (n.d.).
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
CDK6-a review of the past and a glimpse into the future: from cell-cycle control to transcriptional regul
(PDF) Discovery of Novel and Selective CDK4/6 Inhibitors By Pharmacophore and structure-based Virtual Screening. (2020).
An In-depth Technical Guide to Investigating the Mechanism of Action of 4-(Pyrazin-2-YL)thiazol-2-amine
Foreword: The Scientific Imperative In the landscape of modern drug discovery, the 2-aminothiazole scaffold represents a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities which spa...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Scientific Imperative
In the landscape of modern drug discovery, the 2-aminothiazole scaffold represents a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities which span from anticancer and anti-inflammatory to antimicrobial applications[1][2]. The fusion of this privileged core with a pyrazine moiety, as seen in 4-(Pyrazin-2-YL)thiazol-2-amine, presents a compelling case for in-depth mechanistic investigation. Derivatives of this chemical family have demonstrated potent activity as multi-kinase inhibitors, targeting key oncogenic signaling pathways involving VEGFR-2, EGFR, and c-Met[3]. Furthermore, structural analogs have been identified as dual activators of glucokinase and PPARγ, or as selective inhibitors of monoamine oxidase B (MAO-B), highlighting the scaffold's potential to interact with a diverse range of protein targets[4][5][6].
This guide is structured not as a rigid protocol, but as a dynamic, logical workflow designed to systematically unravel the mechanism of action of 4-(Pyrazin-2-YL)thiazol-2-amine. We will proceed from broad, unbiased target identification to the precise biophysical and cellular characterization of its molecular interactions. Each experimental choice is rationalized, providing a self-validating framework to ensure the scientific integrity of the findings. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous elucidation of small molecule mechanisms.
Phase 1: Unbiased Target Identification and Validation
The foundational step in characterizing a novel compound is to identify its molecular target(s) within the complex milieu of the cell. The chemical structure of 4-(Pyrazin-2-YL)thiazol-2-amine, and literature on its analogs, strongly suggests an interaction with protein kinases[3]. Therefore, our initial strategy will be a broad, yet focused, screening approach.
Initial Target Hypothesis Generation via Kinome Profiling
Expertise & Experience: Rather than testing a handful of suspected kinases, a comprehensive kinome scan is the most efficient and unbiased method to generate high-quality initial hypotheses. This approach minimizes the risk of confirmation bias and can reveal unexpected off-target activities that are critical for downstream development and safety assessment. We employ a functional enzymatic assay format, which directly measures the compound's effect on kinase catalytic activity.
Experimental Protocol: Kinome Profiling
A reputable contract research organization (CRO) offering kinome profiling services (e.g., Promega, Reaction Biology, Pharmaron) is typically engaged for this step[7][8][9].
Compound Preparation: Prepare a 10 mM stock solution of 4-(Pyrazin-2-YL)thiazol-2-amine in 100% DMSO.
Assay Concentration: The initial screening is performed at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential hits.
Kinase Panel: Select a comprehensive panel of active human protein kinases (e.g., >300 kinases)[7]. The assay should ideally be performed at or near the Km of ATP for each kinase to provide a sensitive measure of ATP-competitive inhibition.
Assay Principle: The specific assay technology may vary (e.g., TR-FRET, luminescence-based), but the fundamental principle involves quantifying the phosphorylation of a substrate by a given kinase in the presence and absence of the test compound[10][11][12].
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A pre-defined inhibition threshold (e.g., >50% or >75%) is used to identify primary hits.
Data Presentation: Putative Kinase Targets
Kinase Target
% Inhibition @ 1 µM
Kinase Family
Kinase A
95%
Tyrosine Kinase
Kinase B
88%
Serine/Threonine Kinase
Kinase C
62%
Tyrosine Kinase
...
...
...
Table 1: Hypothetical results from a kinome profiling screen, highlighting the primary putative targets for 4-(Pyrazin-2-YL)thiazol-2-amine.
In-Cell Target Engagement Confirmation via CETSA
Trustworthiness: A positive result in a biochemical assay is essential, but it does not guarantee that the compound engages its target in a live-cell environment. Cellular permeability, efflux pumps, and intracellular competition with high concentrations of ATP can all prevent a biochemically active compound from binding to its target in vivo. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement within intact cells[13][14][15]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature[15].
Caption: CETSA workflow to validate target engagement in intact cells.
Detailed Protocol: CETSA
Cell Culture: Culture a relevant human cell line (e.g., A549 lung carcinoma cells, if investigating c-Met as suggested by literature[3]) to ~80% confluency.
Compound Treatment: Harvest the cells and resuspend them in culture medium. Treat one aliquot of cells with 4-(Pyrazin-2-YL)thiazol-2-amine (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C[13].
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a PCR machine, followed by cooling to 4°C[13].
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins[16].
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein (identified from the kinome screen) at each temperature point using Western blotting[17][18].
Data Presentation: CETSA Melting Curves
The Western blot band intensities are quantified and plotted against temperature. A shift in the melting curve to the right for the compound-treated cells indicates target stabilization and thus, engagement.
Phase 2: Biophysical Characterization of the Target Interaction
Following successful validation of target engagement, the next logical pillar of our investigation is to precisely quantify the binding affinity and thermodynamics of the interaction. This data is crucial for structure-activity relationship (SAR) studies and for understanding the molecular forces driving the binding event.
Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is the gold standard for real-time, label-free analysis of biomolecular interactions[19]. It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (ka) and dissociation (kd). This kinetic information is invaluable; for example, a long residence time (slow kd) can often translate to more durable pharmacological effects in vivo.
Protein Immobilization: The purified recombinant target kinase is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling)[20]. One flow cell is left blank or immobilized with a control protein to serve as a reference.
Analyte Preparation: Prepare a series of dilutions of 4-(Pyrazin-2-YL)thiazol-2-amine in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should bracket the expected KD (e.g., from 1 nM to 10 µM).
Binding Measurement: Inject the compound dilutions over the sensor chip surface at a constant flow rate. The association is monitored in real-time. This is followed by an injection of running buffer alone to monitor the dissociation phase[21].
Data Analysis: The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (where KD = kd/ka)[21].
Determining Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)
Trustworthiness: ITC provides a complete thermodynamic profile of the binding interaction in solution, serving as an orthogonal validation of the affinity measured by SPR[22][23]. It directly measures the heat released or absorbed during binding, allowing for the determination of the binding enthalpy (ΔH)[24]. From the binding constant (KA = 1/KD) and ΔH, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing deep insight into the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic effects)[23].
Sample Preparation: The purified target kinase is placed in the sample cell of the calorimeter. The compound, 4-(Pyrazin-2-YL)thiazol-2-amine, is loaded into the injection syringe. Both must be in the exact same, extensively dialyzed buffer to minimize heats of dilution[25].
Titration: A series of small injections of the compound are made into the protein solution. The heat change after each injection is measured by the instrument[26].
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding constant (KA), and enthalpy of binding (ΔH)[22].
Data Presentation: Biophysical Binding Parameters
Parameter
SPR
ITC
Units
KD (Affinity)
50
65
nM
ka (On-rate)
1.2 x 105
N/A
M-1s-1
kd (Off-rate)
6.0 x 10-3
N/A
s-1
n (Stoichiometry)
N/A
1.05
-
ΔH (Enthalpy)
N/A
-8.5
kcal/mol
-TΔS (Entropy)
N/A
-2.7
kcal/mol
Table 2: Hypothetical integrated biophysical data for the interaction between the compound and its primary kinase target. The close agreement in KD values from two orthogonal methods provides high confidence in the measured affinity.
Phase 3: Elucidation of the Cellular Mechanism
Confirming that the compound binds its target with high affinity is a critical milestone. The final phase of our investigation is to demonstrate that this binding event translates into a functional consequence within the cell, namely the modulation of the target's activity and its downstream signaling pathway.
Direct Measurement of Enzyme Inhibition
Expertise & Experience: A direct biochemical assay using the purified target kinase is the most straightforward way to confirm that the binding event observed via SPR and ITC results in functional inhibition. This assay quantifies the compound's potency (IC50), a key parameter for any enzyme inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Reaction Setup: In a microplate, combine the purified active target kinase, its specific substrate peptide, and ATP at its Km concentration[27][28].
Compound Titration: Add 4-(Pyrazin-2-YL)thiazol-2-amine across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
Reaction & Detection: Incubate the plate to allow the phosphorylation reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, which measures ADP production as a proxy for kinase activity)[11].
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis of Downstream Signaling Pathways via Western Blotting
Trustworthiness: The ultimate proof of a compound's mechanism of action is demonstrating its ability to modulate the intended signaling pathway in a cellular context. If the compound inhibits a specific kinase, we expect to see a dose-dependent decrease in the phosphorylation of that kinase's known downstream substrates. Western blotting is a robust and widely used technique for this purpose[18].
Logical Framework: Pathway Analysis
Caption: Hypothesized signaling pathway inhibited by the compound.
Detailed Protocol: Western Blotting for Phospho-Proteins
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor to activate the target pathway. Treat the cells with increasing concentrations of 4-(Pyrazin-2-YL)thiazol-2-amine for a defined period.
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins[29][30].
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[18].
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target kinase and its key downstream substrates (e.g., anti-phospho-c-Met, anti-phospho-STAT3).
Detection and Re-probing: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. After imaging, the membrane can be stripped and re-probed with antibodies for the total protein levels to confirm that the observed changes are due to altered phosphorylation, not changes in protein expression.
Conclusion and Future Directions
This in-depth technical guide outlines a rigorous, multi-faceted strategy to elucidate the mechanism of action of 4-(Pyrazin-2-YL)thiazol-2-amine. By systematically progressing from unbiased target identification through detailed biophysical characterization to functional cellular validation, this workflow establishes a self-validating and trustworthy narrative of the compound's biological activity. The integration of kinome screening, CETSA, SPR, ITC, and phospho-protein Western blotting provides a comprehensive dataset that not only identifies the primary target but also quantifies the interaction and confirms its functional consequence in a physiologically relevant context. The insights gained from this process are fundamental for the continued development of this and related chemical scaffolds into potential therapeutic agents.
References
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. American Chemical Society.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS.
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
Isothermal Titr
A beginner's guide to surface plasmon resonance. Portland Press.
Western blot protocol. Abcam.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
Kinome Profiling. Oncolines B.V..
Kinase Selectivity Profiling Services.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Western Blot: Principles, Procedures, and Clinical Applications.
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine Derivatives
For: Researchers, scientists, and drug development professionals Abstract The convergence of pyrazine and thiazole moieties into a single molecular framework has yielded compounds of significant interest in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
The convergence of pyrazine and thiazole moieties into a single molecular framework has yielded compounds of significant interest in medicinal chemistry, owing to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the synthesis of the core scaffold, 4-(pyrazin-2-yl)thiazol-2-amine, and its derivatives. We delve into the strategic rationale behind the chosen synthetic route, the venerable Hantzsch thiazole synthesis, and provide a detailed, field-tested protocol. This guide is designed to be a self-validating system, explaining the causality behind each experimental step to empower researchers with a deep understanding of the process, from reaction mechanism to final product characterization.
Introduction: The Scientific Imperative
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the backbone of numerous clinically relevant agents.[2] Its fusion with a pyrazine ring, another heterocycle known for its potent biological activity, creates a pharmacophore with significant potential.[1][3] Derivatives of 4-(pyrazin-2-yl)thiazol-2-amine are being investigated for a range of therapeutic applications, making a robust and reproducible synthetic protocol essential for advancing research in this area.[2][4] This guide focuses on the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring from fundamental building blocks.[5][6]
Mechanistic Rationale: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to thiazole derivatives. The reaction proceeds by the condensation of an α-haloketone with a thioamide.[5][7] For the synthesis of our target molecule, the key reactants are 2-bromo-1-(pyrazin-2-yl)ethan-1-one and thiourea.
The causality of the mechanism can be broken down into three key stages:
Nucleophilic Attack (S_N2 Reaction): The sulfur atom of thiourea, being an excellent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the bromine atom in the α-haloketone. This forms an isothiouronium salt intermediate.[7] This step is a classic bimolecular nucleophilic substitution (S_N2).
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This intramolecular step is crucial as it forms the five-membered thiazole ring.
Dehydration/Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 2-aminothiazole ring system.[5]
This mechanistic pathway is highly efficient and typically results in high yields of the desired thiazole product.[6]
Experimental Protocol: Synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine
This protocol is presented in two stages: the synthesis of the requisite α-haloketone precursor, followed by the Hantzsch cyclization.
Stage 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethan-1-one
The α-haloketone is the critical electrophilic partner in the Hantzsch synthesis. It is typically prepared by the bromination of the corresponding acetylpyrazine.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Role
2-Acetylpyrazine
122.12
10.0 g
81.89
Starting Material
Bromine (Br₂)
159.81
4.2 mL
81.89
Brominating Agent
Dichloromethane (DCM)
84.93
200 mL
-
Solvent
Acetic Acid (Glacial)
60.05
5 mL
-
Catalyst/Solvent
Procedure:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyrazine (10.0 g, 81.89 mmol) in dichloromethane (200 mL). Add glacial acetic acid (5 mL) to the solution.
Rationale: DCM is used as a relatively inert solvent. Acetic acid can act as a catalyst and helps to control the reaction rate.
Bromination: Cool the flask in an ice bath to 0-5 °C. Cautiously add bromine (4.2 mL, 81.89 mmol) dropwise via the dropping funnel over 30-45 minutes while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate of bromination. Dropwise addition ensures the bromine concentration remains low, minimizing dibromination.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. To neutralize unreacted bromine and HBr byproduct, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Rationale: Quenching with water stops the reaction. Sodium bicarbonate neutralizes the acidic byproducts, making the product safer to handle and easier to extract.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-bromo-1-(pyrazin-2-yl)ethan-1-one, can be purified by recrystallization from ethanol or by column chromatography.[8]
Stage 2: Hantzsch Synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine
Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-1-(pyrazin-2-yl)ethan-1-one (5.0 g, 24.87 mmol) and thiourea (2.1 g, 27.5 mmol) in ethanol (100 mL).[5]
Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction. A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours.[9]
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction temperature remains constant at the boiling point of the solvent without loss of material.
Product Precipitation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product, 4-(pyrazin-2-yl)thiazol-2-amine hydrobromide, will often precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
Neutralization & Purification: The isolated solid is the hydrobromide salt. To obtain the free amine, suspend the solid in water and add a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is basic (pH ~8-9). The free base will precipitate.
Final Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The final product is 4-(pyrazin-2-yl)thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Synthesis of Derivatives
The 2-amino group of the synthesized scaffold is a versatile handle for creating a library of derivatives. For instance, new thiourea derivatives can be synthesized by reacting the 2-amino group with various isothiocyanates, a common strategy for expanding structure-activity relationships (SAR).[10][11]
Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed.
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
Melting Point: A sharp melting point is indicative of a pure compound.
Spectroscopy:
¹H and ¹³C NMR: To confirm the molecular structure by observing the chemical shifts, integration, and coupling patterns of protons and carbons.[4]
FT-IR: To identify characteristic functional groups (e.g., N-H stretch of the amine, C=N of the pyrazine and thiazole rings).[12]
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[4]
Synthetic Workflow Overview
Caption: Fig. 2: Experimental Workflow Diagram
Conclusion
This guide outlines a robust and well-understood protocol for the synthesis of 4-(pyrazin-2-yl)thiazol-2-amine and provides a foundation for the development of its derivatives. By understanding the causality behind each step of the Hantzsch synthesis, researchers can troubleshoot and adapt this protocol for various substituted analogs. The presented methodology is designed to ensure scientific integrity and reproducibility, empowering drug development professionals to explore the full therapeutic potential of this promising heterocyclic scaffold.
References
Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones - PMC - NIH. (n.d.).
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Baghdad Science Journal. (n.d.).
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. (n.d.).
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (2025, December 30).
synthesis of thiazoles - YouTube. (2019, January 19).
Full article: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - Taylor & Francis. (2023, January 25).
Application Notes and Protocols: Characterizing 4-(Pyrazin-2-YL)thiazol-2-amine in Kinase Inhibitor Assays
Introduction: The Rationale for Investigating 4-(Pyrazin-2-YL)thiazol-2-amine as a Kinase Inhibitor The confluence of nitrogen-rich heterocyclic scaffolds in drug discovery has consistently yielded potent and selective m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating 4-(Pyrazin-2-YL)thiazol-2-amine as a Kinase Inhibitor
The confluence of nitrogen-rich heterocyclic scaffolds in drug discovery has consistently yielded potent and selective modulators of critical biological pathways. The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved and investigational kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1][2] This scaffold often serves as a hinge-binding motif, crucial for anchoring small molecules within the ATP-binding pocket of various kinases.[1] Similarly, pyrazine-containing compounds have demonstrated significant efficacy as kinase inhibitors, targeting key players in oncogenic signaling such as JAK1, VEGFR, and c-Met.[3][4]
The compound 4-(Pyrazin-2-YL)thiazol-2-amine represents a logical fusion of these two privileged pharmacophores. This structural design suggests a high probability of interaction with the ATP-binding site of protein kinases, making it a compelling candidate for screening and characterization in kinase inhibitor assays. While specific data for this exact molecule is not yet prevalent in public literature, the extensive body of research on analogous structures provides a strong rationale for its investigation. For instance, pyrazine-based derivatives have shown remarkable inhibitory potential against receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, with IC50 values in the nanomolar range.[3] Furthermore, other aminothiazole derivatives have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs).[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the kinase inhibitory potential of 4-(Pyrazin-2-YL)thiazol-2-amine. We will provide detailed protocols for a tiered screening approach, from initial broad-spectrum biochemical assays to more focused cellular validation, enabling a thorough characterization of this promising compound. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Initial Biochemical Profiling - Identifying Potential Kinase Targets
The first step in characterizing a novel compound is to assess its activity across a panel of kinases to identify potential targets and understand its selectivity profile.[7] Given the structural alerts within 4-(Pyrazin-2-YL)thiazol-2-amine, a primary screen against a panel of tyrosine kinases and serine/threonine kinases implicated in oncology is recommended. Based on literature for analogous compounds, kinases such as VEGFR-2, c-Met, EGFR, and CDK4/6 would be logical starting points.[3][5]
A universal, high-throughput assay that measures a common product of all kinase reactions, such as ADP, is ideal for this initial screen.[8] The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Experimental Workflow: Initial Kinase Profiling
Caption: Step-by-step workflow for the radiometric P81 filter binding assay.
Part 3: Cellular Assays - Confirming Target Engagement in a Physiological Context
Biochemical assays utilize purified enzymes and substrates, which may not fully represent the complex environment inside a cell. Therefore, it is essential to validate the inhibitory activity of 4-(Pyrazin-2-YL)thiazol-2-amine in a cellular context. A target engagement assay measures the inhibition of the kinase's phosphorylating activity within intact cells.
This protocol describes a general method to assess the phosphorylation of a direct downstream substrate of the target kinase in a cellular lysate. For example, to assess VEGFR-2 activity, one could measure the autophosphorylation of the receptor itself in response to VEGF-A stimulation in endothelial cells (e.g., HUVECs).
Materials:
Appropriate cell line (e.g., HUVECs for VEGFR-2, cancer cell line overexpressing c-Met)
Cell culture medium and serum
4-(Pyrazin-2-YL)thiazol-2-amine
Ligand for receptor stimulation (e.g., VEGF-A)
Lysis buffer with protease and phosphatase inhibitors
ELISA-based assay kit for the phosphorylated substrate (e.g., DuoSet IC ELISA for phospho-VEGFR-2)
Microplate reader
Procedure:
Cell Treatment:
Seed cells in a 96-well plate and grow to 80-90% confluency.
Serum-starve the cells for 4-16 hours, depending on the cell type and pathway.
Pre-treat the cells with serially diluted 4-(Pyrazin-2-YL)thiazol-2-amine (in serum-free media) for 90 minutes.
Kinase Activation:
Stimulate the kinase by adding the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 5-10 minutes). Non-stimulated wells will serve as a baseline control.
Cell Lysis and ELISA:
Aspirate the media and lyse the cells by adding lysis buffer.
Incubate on ice as recommended by the buffer manufacturer.
Perform the ELISA according to the manufacturer's protocol. This typically involves:
Capturing the total target protein from the lysate onto an antibody-coated plate.
Detecting the phosphorylated protein using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
Adding a substrate to generate a colorimetric or chemiluminescent signal.
Data Acquisition and Analysis:
Read the absorbance or luminescence on a microplate reader.
Normalize the phospho-protein signal to the total protein amount if necessary.
Plot the signal against the inhibitor concentration to determine the cellular IC50.
Visualizing a Key Signaling Pathway
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Summary and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the kinase inhibitory profile of 4-(Pyrazin-2-YL)thiazol-2-amine. By starting with broad biochemical profiling and progressing to orthogonal and cell-based assays, researchers can confidently identify its primary kinase targets, determine its potency, and validate its activity in a physiologically relevant setting.
The data generated from these protocols will provide a solid foundation for further drug development efforts. Positive hits from these assays would warrant more extensive profiling, including kinome-wide selectivity screening, determination of the mode of inhibition (e.g., ATP-competitive vs. allosteric), and in vivo efficacy studies in relevant disease models. The structural combination of the pyrazine and 2-aminothiazole motifs holds significant promise, and the application of these robust assay methodologies will be key to unlocking its therapeutic potential.
References
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed.
What Is the Best Kinase Assay? BellBrook Labs. Available at: [Link]
Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Available at: [Link]
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
(PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
A high-throughput radiometric kinase assay. PMC - NIH. Available at: [Link]
Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available at: [Link]
Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[3][9]riazines. PubMed. Available at: [Link]
In Vitro Phosphorylation Assay Services. Reaction Biology. Available at: [Link]
An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. Available at: [Link]
ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at: [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. Available at: [Link]
Application Notes and Protocols for 4-(Pyrazin-2-YL)thiazol-2-amine in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating the anticancer properties of 4-(Pyrazin...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating the anticancer properties of 4-(Pyrazin-2-YL)thiazol-2-amine in various cancer cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the known biological activities of structurally related compounds.
Introduction: The Therapeutic Potential of Pyrazine-Thiazole Scaffolds
The pursuit of novel anticancer agents has led to the exploration of diverse heterocyclic compounds. Among these, molecules incorporating both pyrazine and thiazole rings have emerged as a promising class of therapeutic candidates. The pyrazine moiety is a key component in several established and experimental drugs, while the 2-aminothiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. The hybridization of these two scaffolds presents a synergistic strategy for developing potent anticancer agents that can potentially interact with multiple molecular targets.[1]
While direct studies on 4-(Pyrazin-2-YL)thiazol-2-amine are emerging, research on analogous structures has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, liver, and pancreas.[1][2] The proposed mechanisms of action for these related compounds often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include the inhibition of protein kinases such as VEGFR-2, c-Met, EGFR, and cyclin-dependent kinases (CDKs).[2][3][4]
This guide provides a foundational framework for investigating the anticancer potential of 4-(Pyrazin-2-YL)thiazol-2-amine, from initial cytotoxicity screening to more in-depth mechanistic studies.
PART 1: Initial Screening and Cytotoxicity Assessment
The first step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Recommended Cancer Cell Lines
Based on the activity of related pyrazine-thiazole analogs, the following commercially available human cancer cell lines are recommended for initial screening:
Cell Line
Cancer Type
Rationale
A549
Non-small cell lung cancer
High prevalence and relevance in cancer research.[2]
MCF-7
Breast adenocarcinoma
Well-characterized and widely used model for breast cancer.[1][2]
Normal human lung fibroblasts or human embryonic kidney cells
To assess selectivity and potential toxicity to non-cancerous cells.[1][2]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of 4-(Pyrazin-2-YL)thiazol-2-amine.
Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
4-(Pyrazin-2-YL)thiazol-2-amine (dissolved in DMSO to create a stock solution)
Selected cancer and normal cell lines
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the 4-(Pyrazin-2-YL)thiazol-2-amine stock solution in complete medium. A typical concentration range for initial screening is 0.01 to 100 µM.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
Gently pipette up and down to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
PART 2: Mechanistic Studies
Once the cytotoxic activity of 4-(Pyrazin-2-YL)thiazol-2-amine is confirmed, the next step is to investigate its mechanism of action. Based on the literature for related compounds, key areas to explore include cell cycle arrest and induction of apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
Cancer cell line of interest
4-(Pyrazin-2-YL)thiazol-2-amine
6-well plates
Propidium Iodide (PI) staining solution (containing RNase A)
Phosphate-buffered saline (PBS)
Flow cytometer
Procedure:
Cell Treatment:
Seed cells in 6-well plates and allow them to attach overnight.
Treat the cells with 4-(Pyrazin-2-YL)thiazol-2-amine at concentrations around its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and collect them by centrifugation.
Wash the cells with ice-cold PBS.
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in PI staining solution.
Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry:
Analyze the samples using a flow cytometer.
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would suggest that the compound interferes with cell cycle progression. For example, inhibitors of CDK4/6 are known to cause a G1-phase arrest.[3][4]
Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Treat cells as described for the cell cycle analysis protocol.
Staining:
Harvest and wash the cells with PBS.
Resuspend the cells in Annexin V Binding Buffer.
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry:
Analyze the stained cells by flow cytometry within one hour.
The results will allow for the quantification of:
Viable cells (Annexin V- / PI-)
Early apoptotic cells (Annexin V+ / PI-)
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Necrotic cells (Annexin V- / PI+)
PART 3: Target Identification and Pathway Analysis
To further elucidate the mechanism of action, it is crucial to identify the molecular targets of 4-(Pyrazin-2-YL)thiazol-2-amine. Based on the known targets of similar compounds, a focused investigation into specific kinase pathways is warranted.
Hypothesized Signaling Pathways
Given the structural motifs of 4-(Pyrazin-2-YL)thiazol-2-amine, it is plausible that it may inhibit one or more of the following signaling pathways that are frequently dysregulated in cancer:
VEGFR-2 Pathway: Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
c-Met Pathway: Involved in cell proliferation, motility, and invasion.
EGFR Pathway: A key driver of cell growth and division in many cancers.
CDK4/6 Pathway: Regulates the G1-S phase transition of the cell cycle.[3][4]
Caption: Hypothesized inhibitory effects on key cancer-related signaling pathways.
Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting can be used to assess the phosphorylation status of key proteins within these signaling pathways, providing evidence of target engagement and inhibition.
Materials:
Cancer cell line of interest
4-(Pyrazin-2-YL)thiazol-2-amine
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-c-Met, anti-phospho-EGFR, anti-phospho-Rb) and corresponding total protein antibodies
Secondary antibodies conjugated to HRP
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
SDS-PAGE gels and running buffer
PVDF membrane
Chemiluminescent substrate
Procedure:
Cell Treatment and Lysis:
Treat cells with 4-(Pyrazin-2-YL)thiazol-2-amine at various concentrations and time points.
Lyse the cells and quantify the protein concentration.
SDS-PAGE and Transfer:
Separate the protein lysates by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane and incubate with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detection:
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis:
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of a specific protein upon treatment with the compound would suggest inhibition of the upstream kinase.
Conclusion and Future Directions
These application notes provide a comprehensive starting point for the preclinical evaluation of 4-(Pyrazin-2-YL)thiazol-2-amine as a potential anticancer agent. The outlined protocols are robust and widely accepted in the field of cancer drug discovery. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to more complex in vivo models, such as xenograft studies in mice, to assess its efficacy and safety in a whole-animal system. Further medicinal chemistry efforts could also be guided by the structure-activity relationships derived from these initial biological evaluations.
References
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed.
Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
(PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate.
Application Notes & Protocols: Molecular Docking Simulation of 4-(Pyrazin-2-YL)thiazol-2-amine with Cyclin-Dependent Kinase 2 (CDK2)
Introduction and Scientific Rationale The intersection of combinatorial chemistry and computational biology has revolutionized modern drug discovery. Molecular docking, a key in silico method, predicts the preferred orie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Rationale
The intersection of combinatorial chemistry and computational biology has revolutionized modern drug discovery. Molecular docking, a key in silico method, predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][2] This allows for the rapid screening of virtual compound libraries and provides critical insights into binding mechanisms, guiding the synthesis and optimization of new therapeutic agents.
This guide provides a comprehensive protocol for the molecular docking simulation of 4-(Pyrazin-2-YL)thiazol-2-amine , a novel small molecule, with Cyclin-Dependent Kinase 2 (CDK2) , a pivotal target in oncology.
The Ligand: 4-(Pyrazin-2-YL)thiazol-2-amine
This compound belongs to a class of heterocyclic molecules featuring pyrazine and thiazole scaffolds. These moieties are prevalent in a multitude of clinically relevant kinase inhibitors.[3] The pyrazine ring, with its hydrogen bond accepting nitrogen atoms and aromatic character, can engage in diverse interactions within a protein's active site.[4] Similarly, the 2-aminothiazole core is a well-established pharmacophore known to form key hydrogen bonds with the hinge region of many protein kinases.[5] The combination of these fragments suggests a high potential for kinase inhibition.
The Target Protein: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase.[6] Dysregulation and overexpression of CDK2 are hallmarks of various human cancers, making it a well-validated and attractive target for anticancer drug development.[7][8] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
This protocol will utilize AutoDock Vina, a robust and widely used open-source docking engine, to simulate the interaction between our ligand and CDK2. We will detail every stage, from preparing the molecules to interpreting the final results, with a strong emphasis on the scientific reasoning behind each step to ensure a reproducible and reliable outcome.
Overall Experimental and Computational Workflow
The entire process, from data acquisition to final analysis, follows a structured, multi-stage pipeline. This ensures that each component is correctly prepared and that the simulation parameters are logically defined, culminating in a scientifically valid result.
Figure 2: Predicted interactions between the ligand and CDK2 residues.
Protocol Validation: A Trustworthiness Checkpoint
Rationale: To trust the results of your docking simulation, you must first demonstrate that your chosen protocol (software, parameters, grid box) can accurately reproduce a known experimental result. [9]This is achieved by "redocking"—docking the co-crystallized (native) ligand back into its own protein structure. A successful redocking is typically defined by an RMSD of less than 2.0 Å between the predicted pose and the original crystallographic pose.
[10]
Step-by-Step Validation Protocol:
Prepare the Native Ligand: Take the native_ligand.pdb file you saved in Protocol 1 and prepare it using the same steps in Protocol 2 to create native_ligand.pdbqt.
Run a New Docking Simulation: Use the same conf.txt file, but change the ligand entry to native_ligand.pdbqt.
Calculate RMSD:
Open the original 2FVD.pdb and the redocked result file in PyMOL or ChimeraX.
Superimpose the protein backbones to ensure a correct frame of reference.
Use the built-in RMSD calculation tools to measure the deviation between the crystallographic pose of the ligand and your top-ranked redocked pose.
If the RMSD is < 2.0 Å, the protocol is considered validated and can be reliably applied to novel ligands like 4-(Pyrazin-2-YL)thiazol-2-amine.
Conclusion and Future Directions
This guide provides a robust, step-by-step protocol for performing a molecular docking simulation of 4-(Pyrazin-2-YL)thiazol-2-amine with the cancer target CDK2. By following these methodologies, researchers can generate plausible hypotheses about the binding mode and affinity of this novel compound.
The results from this in silico experiment serve as a powerful starting point. Favorable docking scores and interactions strongly suggest that 4-(Pyrazin-2-YL)thiazol-2-amine is a promising candidate for synthesis and in vitro biological evaluation. Further computational studies, such as molecular dynamics (MD) simulations, could be employed to investigate the stability of the predicted protein-ligand complex over time.
References
Galaxy Training Network. (2019). Protein-ligand docking. [Link]
Scripps Research. (n.d.). Session 4: Introduction to in silico docking. [Link]
American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. ACS Publications. [Link]
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
NIH National Library of Medicine. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. PubMed Central. [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
NIH National Library of Medicine. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. PubMed. [Link]
NIH National Library of Medicine. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PubMed Central. [Link]
RCSB PDB. (n.d.). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
Taylor & Francis Online. (2022). Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach. [Link]
Application Note & Protocols: A Guide to the Pharmacokinetic Profiling of 4-(Pyrazin-2-YL)thiazol-2-amine Analogs
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Pyrazine-Thiazole Scaffolds The 4-(pyrazin-2-yl)thiazol-2-amine scaffold represents a privileged structure in modern medicinal chemistry. Its deri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Pyrazine-Thiazole Scaffolds
The 4-(pyrazin-2-yl)thiazol-2-amine scaffold represents a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases, owing to their ability to modulate key biological targets.[1][2] Pyrazine-based compounds, for instance, have shown cytotoxic effects against multiple cancer cell lines.[1] However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, the most significant of which are related to its pharmacokinetic (PK) profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogs is not merely a checkbox exercise; it is the core determinant of a drug's efficacy and safety.[3][4]
This comprehensive guide provides a strategic framework and detailed protocols for the robust pharmacokinetic profiling of novel 4-(pyrazin-2-yl)thiazol-2-amine analogs. It is designed for researchers, scientists, and drug development professionals to generate high-quality, reproducible data, enabling informed decision-making in lead optimization and candidate selection.[5][6] We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Part 1: Foundational In Vitro ADME Profiling
Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding compound optimization.[3][7] They are resource-efficient methods to triage compounds with undesirable properties, such as high metabolic turnover or extensive plasma protein binding, before committing to more complex in vivo studies.
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a central role in the clearance of most small molecule drugs.[8][9] An assessment of metabolic stability using liver microsomes—subcellular fractions rich in CYP enzymes—provides a reliable measure of a compound's intrinsic clearance (Clint).[10] A compound that is too rapidly metabolized will likely have a short half-life and poor bioavailability in vivo, rendering it ineffective. This assay serves as a crucial first filter for metabolic liabilities.
Caption: Workflow for the in vitro metabolic stability assay.
Reagent Preparation:
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. From this, create a 100 µM intermediate working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Liver Microsomes: Use pooled human or rodent (rat, mouse) liver microsomes for interspecies comparison. Thaw on ice and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer.[11]
Cofactor: Prepare a 5 mM NADPH solution in the same buffer. Keep on ice until use.
Positive Controls: Prepare working solutions of known compounds with low, medium, and high clearance (e.g., Warfarin, Dextromethorphan, Verapamil) to validate assay performance.
Incubation Procedure:
In a 96-well plate, add 196 µL of the microsome suspension to each well.
Add 2 µL of the 100 µM test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[8]
Include "minus-cofactor" control wells for each compound to assess non-NADPH mediated degradation.
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiate the metabolic reaction by adding 2 µL of the 5 mM NADPH solution. For "minus-cofactor" wells, add 2 µL of buffer.[10]
Time-Point Sampling & Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot (e.g., 25 µL) from the incubation wells.
Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (IS). The IS helps normalize for variations during sample processing and analysis.
Sample Processing & Analysis:
Seal and vortex the quench plate vigorously.
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[11]
Data Interpretation:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Scientific Rationale: Only the unbound (free) fraction of a drug in circulation is available to interact with its target, distribute into tissues, and be cleared by metabolizing enzymes.[12] Highly protein-bound drugs may exhibit lower efficacy and a narrower therapeutic index. The Rapid Equilibrium Dialysis (RED) assay is a robust and widely accepted method for determining the fraction of a compound bound to plasma proteins.[13][14] It uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the free drug to equilibrate between them.[12][15]
Caption: Workflow for the plasma protein binding RED assay.
Reagent Preparation:
Test Compound: Prepare a 10 mM stock in DMSO. Dilute to an intermediate concentration (e.g., 200 µM) in buffer.
Plasma: Use pooled, anticoagulated plasma (e.g., human, rat). Thaw at 37°C and centrifuge to remove any precipitates.
Spiked Plasma: Spike the test compound into the plasma to a final concentration of 1-2 µM.[14] The final DMSO concentration should be <1%.
RED Device: Use a commercial device such as the Thermo Scientific RED Device.[12]
Dialysis Setup:
Add the appropriate volume of spiked plasma to the sample chamber (red side) of the RED device insert (e.g., 200 µL).[16]
Add the corresponding volume of PBS to the buffer chamber (white side) (e.g., 350 µL).[16]
Assemble the device, seal it, and place it in an incubator shaker at 37°C. Incubate for 4-6 hours with gentle agitation (e.g., 250 rpm) to reach equilibrium.[16]
Sample Collection & Processing:
After incubation, carefully unseal the device.
Remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
Crucial Step (Matrix Matching): To ensure equivalent analytical performance (e.g., minimizing matrix effects), mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of PBS.
Precipitate the proteins from both matched samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
Vortex and centrifuge at high speed.
LC-MS/MS Analysis & Calculation:
Analyze the supernatants by LC-MS/MS.
Calculate the fraction unbound (fu) using the peak area ratios from the LC-MS/MS analysis:
fu = (Peak Area Ratio in Buffer Chamber) / (Peak Area Ratio in Plasma Chamber)
Calculate the percentage of plasma protein binding as:
% Bound = (1 - fu) * 100
Part 2: Definitive In Vivo Pharmacokinetic Study
In vivo studies are essential for understanding how a compound behaves in a complete biological system.[17][18] A rodent PK study provides critical parameters like clearance, volume of distribution, half-life, and oral bioavailability, which are necessary for predicting human pharmacokinetics and designing efficacious dosing regimens.[19][20]
Protocol: Single-Dose Pharmacokinetic Study in Rats
Ethical Note: All animal studies must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[19]
Animal Model & Acclimation:
Use adult male Sprague-Dawley or Wistar rats (e.g., 250-300g).
Acclimate animals for at least 3-5 days before the study. House them in a controlled environment with a standard diet and water ad libitum.
Dose Formulation & Administration:
Formulation: Prepare a clear, homogenous formulation suitable for the intended route. For intravenous (IV) administration, the compound must be fully solubilized (e.g., in saline/DMSO/PEG400). For oral (PO) gavage, a suspension (e.g., in 0.5% methylcellulose) or solution can be used.
Dose Groups:
Group 1 (IV): n=3-4 rats. Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
Group 2 (PO): n=3-4 rats. Administer a single oral gavage dose (e.g., 5-10 mg/kg).
Fasting: Fast animals overnight before PO dosing to reduce variability in absorption.[21]
Blood Sampling:
Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.
IV Sampling Times: Pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
PO Sampling Times: Pre-dose, and 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.
Plasma Processing & Storage:
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
Carefully aspirate the plasma supernatant and transfer it to uniquely labeled cryovials.
Store samples at -80°C until bioanalysis.
Bioanalysis and Pharmacokinetic Calculations:
Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Part 3: Bioanalytical Method & Data Presentation
A robust and validated bioanalytical method is the cornerstone of any PK study, ensuring that the generated data is accurate and reliable.[22] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices due to its high sensitivity and specificity.[23][24]
Bioanalytical Method Development Strategy (LC-MS/MS)
Mass Spectrometer Tuning: Infuse a standard solution of the analog directly into the mass spectrometer to optimize ionization parameters (e.g., ESI positive mode) and identify the precursor ion ([M+H]+). Perform fragmentation (MS/MS) to select a stable and specific product ion for quantification (Selected Reaction Monitoring - SRM).
Chromatography: Develop a reversed-phase LC method to separate the analyte from endogenous matrix components.[25]
Column: Start with a C18 column.
Mobile Phases: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Gradient: Begin with a rapid gradient (e.g., 5% to 95% B over 3 minutes) to determine the approximate retention time, then optimize for peak shape and resolution.[25]
Sample Preparation: Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile (containing the IS) to the plasma samples. This is a simple and effective method for removing the bulk of matrix proteins.
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA M10 guidance).[26][27][28] Key validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.[29][30]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example In Vitro ADME Data for 4-(Pyrazin-2-YL)thiazol-2-amine Analogs
Compound ID
Human Liver Microsome t½ (min)
Human Clint (µL/min/mg)
Rat Plasma Protein Binding (%)
Analog A-1
> 60
< 15
92.5
Analog A-2
12
115.5
99.8
Analog A-3
45
25.9
85.1
Verapamil (Control)
8
144.4
90.0
Table 2: Example In Vivo Pharmacokinetic Parameters in Rats
Parameter
Units
Analog A-1 (1 mg/kg IV)
Analog A-3 (5 mg/kg PO)
Cmax
ng/mL
750
1240
Tmax
h
0.08
1.0
AUC(0-inf)
h*ng/mL
1520
8560
CL
mL/min/kg
11.0
-
Vdss
L/kg
3.5
-
t½
h
4.2
5.8
F (%)
%
-
75.1
Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve; CL: Clearance; Vdss: Volume of distribution at steady state; t½: Terminal half-life; F: Oral Bioavailability.
References
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]
Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC - NIH. Available at: [Link]
LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. ResolveMass. Available at: [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
metabolic stability in liver microsomes. Mercell. Available at: [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. Available at: [Link]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Available at: [Link]
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. ResearchGate. Available at: [Link]
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
Bioanalytical Method Validation. FDA. Available at: [Link]
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. Available at: [Link]
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
FDA News: Issue 21-1, November 2022. ASCPT. Available at: [Link]
Application Notes & Protocols: The Use of 4-(Pyrazin-2-yl)thiazol-2-amine as a Chemical Probe for Kinase-Driven Cellular Signaling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-(pyrazin-2-yl)thiazol-2-amine, a representative chemical...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-(pyrazin-2-yl)thiazol-2-amine, a representative chemical probe built upon the versatile 2-aminothiazole scaffold. This document outlines the scientific rationale for its design, its proposed mechanism of action as a kinase inhibitor, and detailed protocols for its validation and use in interrogating cellular signaling pathways.
Introduction: The Power of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Its true power, however, has been most profoundly realized in the field of protein kinase inhibition.[2] Kinases are a large family of enzymes that catalyze the phosphorylation of substrates, a fundamental process that governs the majority of cellular activities, from proliferation and differentiation to apoptosis and signal transduction.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]
The 2-aminothiazole scaffold serves as an excellent template for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[5][6] This core can be chemically modified at various positions to enhance potency, selectivity, and pharmacokinetic properties.[2] The well-known multi-kinase inhibitor Dasatinib, for instance, is built upon a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia.[2][5]
This guide focuses on a representative probe, 4-(pyrazin-2-yl)thiazol-2-amine , which combines the 2-aminothiazole core with a pyrazine moiety. The pyrazine ring is another critical heterocycle in kinase inhibitor design; its nitrogen atoms frequently serve as hydrogen bond acceptors that interact with the "hinge" region of the kinase active site, a key interaction for potent and selective ATP-competitive inhibition.[4][7] By wedding these two powerful pharmacophores, 4-(pyrazin-2-yl)thiazol-2-amine is designed to function as a potent and selective tool for dissecting kinase signaling pathways. Based on related structures, this probe is hypothesized to exhibit inhibitory activity against key kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases like VEGFR-2 and c-Met.[8][9][10]
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
Most kinase inhibitors derived from the 2-aminothiazole and pyrazine scaffolds function as ATP-competitive inhibitors.[4] This means they bind to the active site of the kinase in the same pocket that ATP, the enzyme's natural phosphodonor substrate, would normally occupy. By occupying this site, the probe prevents the kinase from binding ATP and, consequently, from phosphorylating its downstream substrates. This blockade of signal transduction is the basis of the probe's biological effect.
The proposed binding model for 4-(pyrazin-2-yl)thiazol-2-amine involves a network of specific interactions:
Hinge Binding: The nitrogen atoms of the pyrazine ring are positioned to form one or more hydrogen bonds with the backbone amide groups of the kinase's hinge region.[7] This is a canonical interaction for many Type I kinase inhibitors and is a primary determinant of affinity.
Hydrophobic Interactions: The aromatic thiazole and pyrazine rings can engage in hydrophobic and π-stacking interactions with nonpolar residues within the ATP-binding pocket, further stabilizing the inhibitor-kinase complex.
Gatekeeper Interaction: The specific substituents on the pyrazine and thiazole rings can be tailored to interact with the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket within the active site. Selectivity among different kinases is often achieved by exploiting differences in the size and nature of this gatekeeper residue.
The overall effect is a potent and, ideally, selective inhibition of the target kinase, leading to a shutdown of its specific signaling cascade.
Caption: ATP-Competitive Inhibition Mechanism.
Quantitative Data Summary
A crucial first step in characterizing any chemical probe is to determine its potency and selectivity against a panel of relevant targets. The following table presents hypothetical, yet representative, data for our probe, "PZT-1" (4-(Pyrazin-2-yl)thiazol-2-amine), against a panel of kinases. Such data would typically be generated using in vitro biochemical assays.
Target Kinase
Class
IC50 (nM) for PZT-1
Comments
CDK4/Cyclin D1
Ser/Thr Kinase
15
High potency against primary target.
CDK6/Cyclin D3
Ser/Thr Kinase
25
High potency against closely related isoform.
VEGFR-2 (KDR)
Tyr Kinase
45
Potent activity against a key angiogenic kinase.
c-Met
Tyr Kinase
60
Potent activity against a key oncogenic kinase.
CDK1/Cyclin B
Ser/Thr Kinase
850
>30-fold selectivity over cell cycle checkpoint kinase.
CDK2/Cyclin E
Ser/Thr Kinase
600
>20-fold selectivity over related CDK.
EGFR
Tyr Kinase
>10,000
High selectivity against a common off-target.
Src
Tyr Kinase
2,500
Moderate selectivity.
PI3Kα
Lipid Kinase
>10,000
High selectivity against a different kinase family.
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The trustworthiness of a chemical probe is established through rigorous and reproducible experimental validation.[11] The following protocols provide a framework for characterizing 4-(pyrazin-2-yl)thiazol-2-amine, from its synthesis to its effects in a cellular context.
Probe Preparation: Hantzsch Thiazole Synthesis
The synthesis of 4-substituted 2-aminothiazoles is commonly achieved via the Hantzsch thiazole synthesis.[12][13] This involves the condensation of an α-haloketone with a thiourea derivative.
Dissolve 2-bromo-1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
The product, 4-(pyrazin-2-yl)thiazol-2-amine, will precipitate out of the solution.
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
Dry the product under vacuum.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in ADP production. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.[14]
Objective: To determine the IC50 value of the probe against a purified kinase.
Kinase-specific substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
4-(Pyrazin-2-yl)thiazol-2-amine (PZT-1) dissolved in 100% DMSO
ATP
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent and Kinase Detection Reagent
White, opaque 384-well assay plates
Procedure:
Compound Plating: Prepare a serial dilution of PZT-1 in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Add 1 µL of each concentration to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.
Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to start the reaction. The final reaction volume is 11 µL.
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.[15]
Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (from "no enzyme" wells).
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol assesses whether the probe can enter cells and inhibit the phosphorylation of a known downstream substrate of the target kinase.[16] For a CDK4/6 inhibitor, a key substrate is the Retinoblastoma protein (Rb).[8]
Objective: To measure the inhibition of Rb phosphorylation at Ser780 in a cellular context.
Materials:
Human cancer cell line with an intact Rb pathway (e.g., T98G glioblastoma cells).[8]
Complete cell culture medium (e.g., DMEM + 10% FBS).
PZT-1 dissolved in 100% DMSO.
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Cell Seeding: Seed T98G cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
Serum Starvation (Optional but Recommended): To synchronize cells and reduce basal kinase activity, replace the growth medium with serum-free medium and incubate for 24 hours.
Probe Treatment: Replace the medium with complete growth medium (containing serum to stimulate cell cycle entry) and treat the cells with various concentrations of PZT-1 (e.g., 0, 10, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
Western Blotting:
a. Normalize protein amounts and prepare samples with Laemmli buffer.
b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
c. Transfer the proteins to a PVDF or nitrocellulose membrane.
d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, 1:1000 dilution) overnight at 4°C.
f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
g. Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
h. Strip the membrane and re-probe for total Rb and β-actin to ensure equal loading.
Data Analysis:
Quantify the band intensity for phospho-Rb, total Rb, and β-actin using image analysis software (e.g., ImageJ).
Normalize the phospho-Rb signal to the total Rb signal for each sample.
Express the results as a percentage of the DMSO-treated control.
Plot the percentage of phospho-Rb versus the PZT-1 concentration to observe the dose-dependent inhibition.
Caption: Experimental Workflow for Probe Characterization.
Conclusion and Best Practices
4-(Pyrazin-2-yl)thiazol-2-amine represents a powerful chemical probe architecture for the investigation of kinase signaling. Its design leverages two validated pharmacophores to achieve potent, ATP-competitive inhibition. The protocols outlined above provide a robust framework for its characterization, moving from biochemical potency to cellular target engagement.
For trustworthy and reproducible results, researchers must adhere to the following principles:
Confirm Probe Identity and Purity: Always verify the structure and purity of each synthesized batch of the probe before use.
Establish In Vitro Potency: Determine the IC50 of the probe against the primary target(s) in a purified, biochemical assay.
Assess Selectivity: Profile the probe against a broad panel of kinases to understand its selectivity profile. A good probe should be significantly more potent (>30-fold) against its intended target than other kinases.[11]
Demonstrate Cellular Activity: Confirm that the probe can enter cells and engage its target at concentrations consistent with its biochemical potency. The cellular EC50 should ideally be within 10-fold of the biochemical IC50.[17]
Use a Negative Control: Where possible, synthesize a structurally similar but inactive analog of the probe. This control should not show activity in biochemical or cellular assays and can be used to rule out off-target or non-specific effects.
By following these guidelines and utilizing the detailed protocols provided, researchers can confidently employ probes like 4-(pyrazin-2-yl)thiazol-2-amine to unravel the complex roles of kinases in health and disease.
References
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
Pashaei, M., Ramezani, M., & Abnous, K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of cellular and molecular medicine, 25(2), 656–674. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
Al-Ostoot, F. H., Al-Mokhadar, S. M., Al-Qawasmeh, R. A., & Al-Qirim, T. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert opinion on therapeutic patents, 34(9), 617–638. [Link]
Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. [Link]
Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 199, 112386. [Link]
Suzuki, R., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 135-143. [Link]
Breitinger, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. [Link]
Ren, X., et al. (2018). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters, 20(23), 7559-7562. [Link]
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
Ghorab, M. M., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(43), 28091-28105. [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 617-638. [Link]
Zhang, H., et al. (2016). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters, 27(1), 1-6. [Link]
Cernijenko, A., et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry, 83(23), 14636-14648. [Link]
Liu, H., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5126-5134. [Link]
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
ResearchGate. Four structural elements of reported dual c-Met/VEGFR-2 inhibitors. ResearchGate. [Link]
Workman, P., & Collins, I. (2020). CHAPTER 1: Introduction to Chemical Probes. In Chemical Probes in Biology (pp. 1-36). Royal Society of Chemistry. [Link]
Bojita, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(7), 6757. [Link]
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
El-Gamal, M. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. New Journal of Chemistry, 47(13), 6297-6308. [Link]
Kaplan, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 619. [Link]
Application Notes & Protocols for Cellular Imaging with Thiazole-Based Fluorophores
For Research Use Only. Introduction: The Rise of Heterocyclic Fluorophores in Cellular Imaging Modern cell biology and drug discovery rely heavily on fluorescence microscopy to visualize cellular structures and processes...
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only.
Introduction: The Rise of Heterocyclic Fluorophores in Cellular Imaging
Modern cell biology and drug discovery rely heavily on fluorescence microscopy to visualize cellular structures and processes in real-time. The choice of a fluorescent probe is paramount, as its photophysical properties and biological interactions dictate the quality and reliability of the experimental data. While classic fluorophores have been instrumental, there is a growing demand for novel scaffolds with tunable properties, high photostability, and specific targeting capabilities.
N-heteroaromatic compounds, such as those containing thiazole and pyrazine rings, have emerged as a promising class of fluorophores. Their unique electronic properties, synthetic versatility, and biocompatibility make them ideal candidates for developing advanced imaging agents. This guide focuses on the application of thiazole-based fluorophores, with a specific conceptual focus on the pyrazinylthiazole core, for live-cell imaging. We will explore the underlying principles, provide detailed experimental protocols, and discuss the causality behind experimental choices to empower researchers to achieve high-quality, reproducible results.
Fluorescent probes are invaluable tools for visualizing cellular organelles and biomolecules with high sensitivity and specificity, offering non-invasive, real-time detection capabilities.[1] The development of small-molecule organic fluorescent probes has gained significant attention due to their strong emission, tunable wavelengths, and diverse structural possibilities.[2]
Core Principles of Pyrazinylthiazole-Based Probes
While the pyrazinylthiazole scaffold is an emerging area of research, we can infer its potential properties and design principles from the well-established chemistry of its constituent parts: thiazole and pyrazine.
The Thiazole Moiety: Thiazole and its derivatives, like benzothiazole, are known for their rigid structure and favorable photophysical properties, including high quantum yields and environmental sensitivity.[3][4] They are often part of donor-acceptor systems that are sensitive to local polarity, making them excellent candidates for "turn-on" probes that fluoresce brightly only upon binding to a specific target or entering a specific cellular environment, such as a lipid droplet.[5]
The Pyrazine Moiety: Pyrazine is an electron-deficient ring system. Incorporating it into a fluorophore can modulate the electronic properties, often leading to a red-shift in the emission spectrum and influencing the probe's interaction with biological targets.
Mechanism of Action: Many heterocyclic probes operate on principles like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[3] For a hypothetical pyrazinylthiazole probe targeting a specific organelle, the mechanism would likely involve a targeting moiety (e.g., a lipophilic cation for mitochondria) and a fluorogenic core that responds to the unique environment of that organelle (e.g., viscosity, polarity, or presence of specific enzymes).
Workflow for Probe Design and Validation
The development and application of a novel probe like a pyrazinylthiazole derivative follows a logical progression from synthesis to cellular application.
Caption: General workflow from probe synthesis to cellular imaging analysis.
Photophysical Properties of Representative Thiazole-Based Dyes
The selection of a fluorophore is critically dependent on its spectral properties and compatibility with available microscopy equipment. Below is a table summarizing the photophysical data for several thiazole-containing dyes, which can serve as a reference for what to expect from a pyrazinylthiazole derivative.
Note: Values are approximate and can vary significantly with solvent polarity and biological environment.
Detailed Application Protocols
The following protocols are designed to be robust and self-validating. They provide a framework for using a hypothetical mitochondria-targeting pyrazinylthiazole probe, "Pz-Tz-Mito," for live-cell imaging via confocal microscopy.
Protocol 1: Live-Cell Staining of Mitochondria
This protocol details the steps for staining mitochondria in adherent mammalian cells using a hypothetical "Pz-Tz-Mito" probe. The mechanism of mitochondrial accumulation is assumed to be driven by the mitochondrial membrane potential.
Materials:
"Pz-Tz-Mito" fluorescent probe
Dimethyl sulfoxide (DMSO), anhydrous
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS), pH 7.4
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Adherent cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes
Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.
Experimental Workflow:
Caption: Step-by-step workflow for live-cell mitochondrial staining.
Step-by-Step Methodology:
Probe Preparation (Stock Solution):
Prepare a 1 mM stock solution of Pz-Tz-Mito in anhydrous DMSO.
Rationale: DMSO is a common solvent for organic probes, facilitating their dissolution and subsequent dilution into aqueous media. A 1 mM concentration is a standard starting point for stock solutions.
Store the stock solution at -20°C, protected from light.
Cell Preparation:
Plate adherent cells on glass-bottom imaging dishes.
Culture cells until they reach 70-80% confluency.
Rationale: This density ensures a sufficient number of healthy, well-spread cells for imaging without artifacts from overgrowth.
Staining:
Prepare a working staining solution by diluting the 1 mM Pz-Tz-Mito stock solution into pre-warmed complete cell culture medium to a final concentration of 100-500 nM. (The optimal concentration should be determined empirically).
Aspirate the culture medium from the cells and wash once with warm PBS.
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
Rationale: Incubation time and concentration are critical parameters. Too high a concentration or too long an incubation can lead to cytotoxicity or non-specific staining.[7]
Washing and Imaging:
Aspirate the staining solution.
Wash the cells two times with pre-warmed live-cell imaging medium.
Add fresh imaging medium to the dish.
Rationale: Washing removes unbound probe, reducing background fluorescence and improving the signal-to-noise ratio. Using a phenol red-free imaging medium is crucial to minimize background fluorescence.
Proceed immediately to the confocal microscope for image acquisition.
Protocol 2: Confocal Microscopy and Image Acquisition
Microscope Setup:
Laser and Detector Configuration:
Set the excitation wavelength to 488 nm (assuming this is the excitation maximum for Pz-Tz-Mito).
Set the emission detection range to 560-620 nm.
Rationale: The detection window should be centered around the emission maximum of the fluorophore while avoiding spectral overlap with other potential fluorophores in multiplexing experiments.
Image Acquisition Parameters:
Use a 60x or 100x oil-immersion objective for high-resolution imaging.
Set the pinhole to 1 Airy Unit (AU) to achieve optimal optical sectioning.
Adjust the laser power and detector gain to obtain a bright, unsaturated signal. Start with low laser power to minimize phototoxicity and photobleaching.
Acquire a Z-stack to visualize the three-dimensional distribution of mitochondria within the cells.
Self-Validation and Controls:
Co-localization: To confirm mitochondrial targeting, co-stain cells with a well-established mitochondrial probe with a different emission spectrum (e.g., MitoTracker™ Red CMXRos). Analyze the co-localization of the two signals.
Depolarization Control: To verify that the probe's accumulation is dependent on the mitochondrial membrane potential, treat cells with a mitochondrial membrane potential disruptor (e.g., CCCP) prior to staining. A significant decrease in fluorescence intensity should be observed.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
No/Weak Signal
Probe concentration too low; Incubation time too short; Cells are unhealthy.
Incomplete washing; Probe concentration too high; Probe precipitation.
Increase the number of wash steps; Decrease probe concentration; Ensure the probe is fully dissolved in the working solution.
Photobleaching
Laser power too high; Excessive exposure time.
Reduce laser power; Decrease pixel dwell time or use a more sensitive detector; Use an anti-fade mounting medium for fixed cells.
Cytotoxicity
Probe concentration too high; Prolonged incubation.
Perform a dose-response curve to determine the optimal non-toxic concentration; Reduce incubation time.
Conclusion and Future Directions
Thiazole-based fluorophores represent a versatile and powerful class of tools for cellular imaging. While the specific pyrazinylthiazole scaffold is still in its exploratory phase, the principles outlined in this guide provide a solid foundation for its potential application. By carefully considering the probe's photophysical properties, optimizing staining protocols, and including appropriate controls, researchers can harness the power of these novel fluorophores to gain deeper insights into the intricate workings of the cell. Future research will likely focus on developing pyrazinylthiazole derivatives with near-infrared (NIR) emission for deep-tissue imaging and creating "smart" probes that can report on specific enzymatic activities or ion concentrations within organelles.
References
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (n.d.). National Center for Biotechnology Information.
Fluorescent probes for organelle-targeted bioactive species imaging - PMC. (n.d.). National Center for Biotechnology Information.
A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research. (2026). ResearchGate.
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2021). MDPI.
Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. (2024). MDPI.
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (n.d.). ResearchGate.
Probes for Staining Specific Cellular Organelles. (n.d.). ResearchGate.
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). Royal Society of Chemistry.
A novel pyrazoline-based fluorescent probe for detection of hydrazine in aqueous solution and gas state and its imaging in living cells. (n.d.). ResearchGate.
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). ResearchGate.
Probes for Fluorescent Visualization of Specific Cellular Organelles. (n.d.). National Center for Biotechnology Information.
A Series of Furimazine Derivatives for Sustained Live-Cell Bioluminescence Imaging and Application to the Monitoring of Myogenesis at the Single-Cell Level. (2022). National Center for Biotechnology Information.
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). Semantic Scholar.
Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. (2024). MDPI.
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. (n.d.). National Center for Biotechnology Information.
Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species. (2023). MDPI.
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI.
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. (n.d.). National Center for Biotechnology Information.
Technical Support Center: Enhancing the Solution Stability of 4-(Pyrazin-2-YL)thiazol-2-amine
Welcome to the technical support center for 4-(Pyrazin-2-YL)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(Pyrazin-2-YL)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to improve the stability of this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
4-(Pyrazin-2-YL)thiazol-2-amine is a heterocyclic compound featuring both a pyrazine and a 2-aminothiazole moiety. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of heteroatoms and amine functionalities can also render the molecule susceptible to various degradation pathways in solution. This guide will walk you through the common stability challenges and provide actionable strategies to mitigate them.
Here we address common questions and issues encountered during the handling and experimentation with 4-(Pyrazin-2-YL)thiazol-2-amine in solution.
Q1: My solution of 4-(Pyrazin-2-YL)thiazol-2-amine is showing a decrease in purity over time. What are the likely causes?
A1: A decrease in purity of your solution is likely due to chemical degradation. The primary suspects for a molecule with the structural features of 4-(Pyrazin-2-YL)thiazol-2-amine are hydrolysis, oxidation, and photodegradation.
Hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the thiazole ring. While thiazoles are generally stable, the presence of the amino group can influence their reactivity.[2]
Oxidation: The amine group and the electron-rich heterocyclic rings can be prone to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. The pyrazine ring itself can undergo complex oxidative transformations.
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum. Photoexcitation can lead to the formation of reactive species that trigger degradation. Pyrazine derivatives have been studied for their photodegradation pathways, which can involve complex rearrangements and reactions.[4]
To identify the specific cause, a forced degradation study is recommended. This involves exposing the compound in solution to stress conditions such as acid, base, peroxide, heat, and light.[5]
Q2: What is the optimal pH range for storing solutions of 4-(Pyrazin-2-YL)thiazol-2-amine?
A2: The optimal pH for stability is highly dependent on the specific pKa values of the molecule. For many heterocyclic amines, a slightly acidic to neutral pH range (typically pH 4-7) is often found to be the most stable.
Acidic Conditions (pH < 4): In strongly acidic conditions, protonation of the nitrogen atoms in the pyrazine and thiazole rings can occur. While this might increase solubility, it can also catalyze hydrolysis of the aminothiazole ring.[2]
Basic Conditions (pH > 8): In basic solutions, the amino group is deprotonated and can become more susceptible to oxidation.
We recommend performing a pH-stability profile study to determine the ideal pH for your specific application. This involves preparing solutions in a range of buffers and monitoring the compound's concentration over time.
Q3: Which solvents should I use or avoid to maximize stability?
A3: The choice of solvent can significantly impact the stability of your compound.
Recommended Solvents:
Aprotic solvents: Solvents like DMSO and DMF are often good choices for stock solutions as they are less likely to participate in hydrolytic degradation.
Protic solvents with caution: If aqueous buffers are necessary, ensure they are deoxygenated and consider the use of antioxidants. For alcohols like ethanol, ensure they are of high purity and stored properly to prevent peroxide formation. The solubility of similar compounds has been noted in water, alcohols, and ether.[6]
Solvents to Use with Caution or Avoid:
Protic solvents at non-optimal pH: Water and other protic solvents can facilitate hydrolysis, especially at extreme pH values.
Solvents prone to peroxide formation: Ethers (like THF and dioxane) and some other solvents can form peroxides over time, which are potent oxidizing agents. Always use fresh, high-purity solvents.
The polarity of the solvent can influence reaction rates and degradation pathways. Therefore, it is crucial to validate the stability of the compound in the specific solvent system you intend to use for your experiments.
Q4: I suspect my compound is degrading due to oxidation. How can I prevent this?
A4: To prevent oxidative degradation, you can employ several strategies:
Use of Antioxidants: The addition of antioxidants can be very effective. Common choices for pharmaceutical formulations include:
Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are radical scavengers that are effective at low concentrations.
Ascorbic acid (Vitamin C) and tocopherol (Vitamin E) are other commonly used antioxidants that can protect against oxidative degradation.[7]
Deoxygenation of Solvents: Purging your solvents with an inert gas like nitrogen or argon before preparing your solutions can remove dissolved oxygen, a key player in oxidation.
Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
Control of Headspace: Store solutions in vials with minimal headspace, or purge the headspace with an inert gas before sealing.
Q5: How should I store my solutions to ensure long-term stability?
A5: Proper storage is critical for maintaining the integrity of your solutions.
Temperature: In general, lower temperatures slow down the rate of chemical degradation. For long-term storage, keeping solutions at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, and may cause the compound to precipitate and re-dissolve, which can affect its stability. Aliquoting the stock solution into smaller, single-use vials is a good practice.
Light: Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store them in the dark whenever possible.
Container: Use high-quality, inert glass vials with tightly sealed caps to prevent solvent evaporation and contamination.
Experimental Protocols
To assist you in evaluating and improving the stability of your 4-(Pyrazin-2-YL)thiazol-2-amine solutions, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
This study will help you identify the potential degradation pathways of your compound.
Materials:
4-(Pyrazin-2-YL)thiazol-2-amine
HPLC-grade methanol and water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC system with a UV detector
pH meter
Calibrated oven and photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of 4-(Pyrazin-2-YL)thiazol-2-amine in methanol at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
Sample Analysis:
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: pH-Stability Profile Study
This protocol will help you determine the optimal pH for the stability of your compound.
Materials:
4-(Pyrazin-2-YL)thiazol-2-amine
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
HPLC system with a UV detector
Procedure:
Solution Preparation: Prepare solutions of 4-(Pyrazin-2-YL)thiazol-2-amine at a known concentration in each of the different pH buffers.
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).
Analysis: At various time points (e.g., 0, 1, 3, 7, 14 days), analyze the concentration of the compound in each solution using a validated HPLC method.
Data Analysis: Plot the logarithm of the remaining drug concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will reveal the pH at which the degradation rate is minimal, which corresponds to the pH of maximum stability.
Visualizing Degradation and Stability Workflows
To better understand the processes involved, the following diagrams illustrate a potential degradation pathway and a typical stability testing workflow.
Caption: Potential degradation pathways for 4-(Pyrazin-2-YL)thiazol-2-amine.
Caption: General workflow for assessing solution stability.
Summary of Recommendations
For optimal stability of 4-(Pyrazin-2-YL)thiazol-2-amine in solution, please consider the following recommendations, summarized in the table below.
Parameter
Recommendation
Rationale
pH
Maintain a slightly acidic to neutral pH (e.g., 4-7).
To minimize both acid-catalyzed hydrolysis and base-catalyzed oxidation.
Solvent
Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. If aqueous solutions are needed, use deoxygenated buffers.
To reduce the risk of hydrolysis and oxidation.
Temperature
Store solutions at low temperatures (-20°C or -80°C) for long-term storage.
To slow down the rate of all chemical degradation reactions.
Light
Protect solutions from light using amber vials or by storing in the dark.
By implementing these strategies, you can significantly improve the stability of your 4-(Pyrazin-2-YL)thiazol-2-amine solutions, leading to more reliable and reproducible experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
Chemical Transformation of Pyrazine Derivatives.
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
2-Aminothiazole. Wikipedia.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA.
4-(3-Nitrophenyl)
Pyrazinamide triggers degradation of its target aspart
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
Stability Testing for Small-Molecule Clinical Trial M
What are the solv
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central.
Photodegradation study of some triazine-type herbicides.
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
Antioxidant stabilizer system for pharmaceutical formulations.
Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combin
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega.
Stabilization of Pharmaceuticals to Oxidative Degradation.
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separ
How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in.
Chemical Transformation of Pyrazine Deriv
Review of Characteristics and Analytical Methods for Determin
Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.
Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
Synthesis, thermal property and antifungal evalu
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
Regular Article. Analytical and Bioanalytical Chemistry Research.
The art of making a comprehensive stability study.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
Imidazole. Wikipedia.
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI.
How to create a GMP-Compliant Stability Protocol?. QbD Group.
The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. American Journal of Medicinal Chemistry.
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
Thiazole. Wikipedia.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
Technical Support Center: Crystallization of 4-(Pyrazin-2-yl)thiazol-2-amine
Introduction Welcome to the technical support guide for the crystallization of 4-(Pyrazin-2-yl)thiazol-2-amine. This molecule, a key heterocyclic building block in pharmaceutical research and drug development, presents u...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the crystallization of 4-(Pyrazin-2-yl)thiazol-2-amine. This molecule, a key heterocyclic building block in pharmaceutical research and drug development, presents unique purification challenges due to its structural characteristics. The presence of a primary amine, a thiazole ring, and a pyrazine ring imparts specific physicochemical properties that can complicate crystallization, a critical step for achieving high purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific principles governing the crystallization process for this compound. By understanding the "why" behind each step, you can make informed decisions to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge - Understanding the Molecule
The crystallization behavior of 4-(Pyrazin-2-yl)thiazol-2-amine is dictated by its functional groups. The pyrazine and thiazole moieties are nitrogen-containing heterocycles, which, along with the exocyclic amine, make the molecule basic and capable of forming hydrogen bonds. These groups also contribute to the molecule's planarity, which can favor π-π stacking interactions in the crystal lattice. However, amines and pyridine-like heterocycles are notoriously difficult to crystallize.[1] Understanding these features is the first step in troubleshooting.
Table 1: Estimated Physicochemical Properties
Property
Estimated Value/Comment
Influence on Crystallization
Molecular Formula
C₇H₆N₄S
-
Molecular Weight
~178.22 g/mol
Influences dissolution kinetics.
pKa (most basic N)
4-6 (Estimated)
Highly pH-dependent solubility; potential for salt formation.
Hydrogen Bond Donors
1 (Amine group)
Promotes intermolecular interactions essential for crystal lattice formation.
Hydrogen Bond Acceptors
4 (3 ring Nitrogens, 1 S)
Strong potential for solvent interaction and self-association.
| Polarity | Polar | Suggests solubility in polar solvents like alcohols, but potentially poor solubility in non-polar hydrocarbons. |
Section 2: General Crystallization Workflow
A successful crystallization relies on a systematic workflow. The following diagram outlines the fundamental steps. Each stage presents an opportunity for optimization and is a potential source of issues addressed in the FAQ section.
Caption: A standard workflow for the recrystallization of an organic solid.
Section 3: Troubleshooting FAQs
This section addresses the most common issues encountered during the crystallization of 4-(Pyrazin-2-yl)thiazol-2-amine in a direct question-and-answer format.
Q1: My compound has "oiled out" and will not solidify. What should I do?
A1:
Expertise & Experience: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution is too concentrated (highly supersaturated) or when the boiling point of the chosen solvent is higher than the melting point of the solute-solvent mixture. For heterocyclic amines, strong intermolecular forces with the solvent can also suppress nucleation in favor of this amorphous phase separation.
Trustworthiness (Protocol for Resolution):
Re-dissolve: Gently heat the mixture to re-dissolve the oil into the solution.
Dilute: Add a small amount (10-20% of the original volume) of the same warm solvent to reduce the supersaturation level.[2]
Induce Nucleation: Attempt to induce crystallization at a higher temperature, closer to the solvent's boiling point, by scratching the inner surface of the flask with a glass rod at the liquid-air interface.
Slow Cool: Ensure the flask cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
Solvent Re-evaluation: If oiling persists, the solvent system is likely unsuitable. Consider a solvent with a lower boiling point or a binary solvent system where the compound is less soluble.
Q2: No crystals are forming, even after extended cooling and refrigeration. What are the next steps?
A2:
Expertise & Experience: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or that there is a kinetic barrier to nucleation. This is common when too much solvent has been used.[2]
Trustworthiness (Protocol for Resolution):
Increase Concentration: If the solution is too dilute, carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by gentle heating.[2] Once a slight cloudiness (incipient precipitation) is observed, or if you have reduced the volume by ~25%, allow the solution to cool again.
Scratching: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.
Seed Crystals: If you have a small amount of solid 4-(Pyrazin-2-yl)thiazol-2-amine, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
Anti-Solvent Addition: If the compound is dissolved in a solvent in which it is quite soluble (e.g., ethanol, DMF), try adding a miscible "anti-solvent" in which it is insoluble (e.g., water, hexane) dropwise until persistent cloudiness appears. Then, warm the solution until it becomes clear again and allow it to cool slowly. This technique is highly effective for many heterocyclic compounds.[1]
Q3: My crystallization yield is very low (<50%). How can I improve it?
A3:
Expertise & Experience: A poor yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[2] Other causes include incomplete precipitation or premature filtration.
Trustworthiness (Protocol for Resolution):
Minimize Solvent: During the initial dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.
Optimize Cooling: Ensure the crystallization mixture has been cooled sufficiently. For many organic solvents, cooling to 0-4°C in an ice bath for at least 30-60 minutes after reaching room temperature can significantly increase the yield.
"Second Crop" Crystallization: Do not discard the mother liquor immediately. Concentrate it by evaporating 50-70% of the solvent and cool the remaining solution again. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first.[2]
Check Solubility Curve: If possible, find or generate a solubility curve for your compound in the chosen solvent. An ideal solvent shows a steep curve: high solubility at high temperatures and very low solubility at low temperatures.
Q4: My product "crashed out" as a fine powder, likely trapping impurities. How do I obtain larger, purer crystals?
A4:
Expertise & Experience: Rapid precipitation, or "crashing out," is the result of excessively fast cooling or extreme supersaturation.[2] This process leads to rapid, uncontrolled nucleation, forming a large number of small crystals that have a high surface area and are prone to trapping solvent and impurities.[3]
Trustworthiness (Protocol for Resolution):
Re-dissolve and Dilute: Place the flask back on the heat source and re-dissolve the powder. Add a small amount of extra hot solvent (5-10% more) to slightly decrease the supersaturation level.[2]
Implement Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, undisturbed. Avoid drafts. For even slower cooling, use an insulated container (e.g., a Dewar flask or a beaker filled with hot water).
Reduce Nucleation Sites: Ensure your crystallization vessel is clean and free of scratches if possible, as these can promote excessive nucleation.
Consider Solvent System: A solvent in which the compound is moderately soluble is often better than one in which it is extremely soluble when hot and insoluble when cold, as the latter can promote crashing.
Q5: I suspect I have different crystal forms (polymorphs). How can I control this?
A5:
Expertise & Experience: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in drug development. For thiazole derivatives, the specific polymorph obtained can be highly sensitive to experimental conditions.[4] Key factors include the solvent used, the level of supersaturation, the cooling rate, and the presence of impurities.
Trustworthiness (Protocol for Resolution):
Maintain Consistency: The most important principle is to maintain strict control over your crystallization parameters. Record and standardize the solvent, concentration, cooling profile, and agitation rate.
Solvent Choice: Different solvents can stabilize different polymorphs through specific molecular interactions. Screen a variety of solvents (e.g., protic like ethanol, aprotic polar like acetone, and non-polar like toluene) to identify conditions that favor a single, stable form.
Control Supersaturation: The rate of anti-solvent addition or cooling dramatically affects the local supersaturation where nucleation occurs. A slower rate generally favors the most thermodynamically stable polymorph.[4]
Seeding: Seeding the solution with crystals of the desired polymorph is the most effective way to ensure that form crystallizes preferentially.
Section 4: Advanced Strategy - Salt Formation for Improved Crystallization
Expertise & Experience: Amines are often difficult to crystallize in their free-base form due to their polarity and tendency to form oils.[1] Converting the basic 4-(Pyrazin-2-yl)thiazol-2-amine to a salt, such as a hydrochloride salt, can dramatically improve its crystallization properties. Salts typically have higher melting points and more rigid, ordered crystal lattices, making them less likely to oil out.[5]
Trustworthiness (Protocol for HCl Salt Formation & Crystallization):
Dissolution: Dissolve the crude 4-(Pyrazin-2-yl)thiazol-2-amine in a suitable solvent like ethanol, methanol, or isopropanol.
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using an alcohol-water system). Add the acid dropwise until the pH of the solution is acidic (test with pH paper).
Precipitation: The hydrochloride salt will often precipitate directly from the solution upon addition of the acid or upon cooling.
Isolation: If precipitation occurs, cool the mixture in an ice bath to ensure complete crystallization, then isolate the solid salt by vacuum filtration.
Washing: Wash the filtered solid with a small amount of a solvent in which the salt is poorly soluble, such as cold diethyl ether or acetone, to remove any excess acid or impurities.
Drying: Dry the salt under vacuum. The free base can be regenerated later if necessary by neutralization with a base (e.g., NaHCO₃) and extraction.
Section 5: Visual Troubleshooting Guide
This flowchart provides a logical decision-making path for addressing common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Section 6: Data Summary Tables
Table 2: Recommended Solvent Systems for Screening
Solvent Class
Primary Solvent
Common Anti-Solvent
Comments
Alcohols
Ethanol, Isopropanol
Water, Hexane
Good starting point; compound is likely soluble.[1]
Special Issue : Advances in Pharmaceutical Crystallization. MDPI. [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health (NIH). [Link]
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Institutes of Health (NIH). [Link]
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]
4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem, National Institutes of Health. [Link]
Pyrazine. PubChem, National Institutes of Health. [Link]
Technical Support Center: Optimization of Pyrazinylthiazole Synthesis
Welcome to the technical support center for the synthesis of pyrazinylthiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrazinylthiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important class of heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve higher yields and purity.
Q1: What is the primary reaction mechanism for synthesizing pyrazinylthiazoles, and what are the critical steps?
The most robust and widely adopted method for this synthesis is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] In the context of pyrazinylthiazoles, one of the reactants will contain the pyrazine moiety. The two most common variations are:
Route A: Reaction of a 2-(bromoacetyl)pyrazine with a thioamide.
Route B: Reaction of a pyrazine-2-carbothioamide with an α-haloketone.
The mechanism is a classic example of a cyclocondensation reaction. It proceeds through three key stages:
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[3]
Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon, forming a five-membered ring.[3]
Dehydration: The resulting thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[3]
Understanding these steps is crucial for troubleshooting, as issues can arise at each stage.
Reactant Purity and Stability: This is the most critical factor.[1]
α-Haloketones (e.g., 2-bromoacetylpyrazine): These can be lachrymatory and unstable. Store them cold, dry, and protected from light. Purity should be checked by NMR or GC-MS before use.
Thioamides: These can degrade, especially if impure. Recrystallize if necessary.
Solvents: Always use anhydrous solvents unless the protocol specifies otherwise. The presence of water can interfere with the reaction intermediates.[1]
Stoichiometry: While the theoretical ratio is 1:1, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the more stable or commercially available reactant, often the thioamide, to drive the reaction to completion.[2]
Reaction Temperature: Temperature control is a balancing act.
Too Low: The reaction may be too slow or stall completely.
Too High: Increased formation of side products and potential degradation of starting materials or the final product. A typical starting point is refluxing in ethanol or methanol.[2] Microwave-assisted synthesis often uses temperatures around 90-150°C for very short periods.[4][5]
Side Reactions: The Hantzsch synthesis can produce isomeric byproducts, particularly 2-imino-2,3-dihydrothiazoles, especially under strongly acidic conditions.[1][6] If you suspect this, neutralizing the reaction mixture during workup with a mild base like sodium carbonate is essential.[1][2]
Q3: How does my choice of solvent affect the reaction?
The solvent choice is critical as it influences reactant solubility, reaction rate, and sometimes even the product outcome.[1] There is no single "best" solvent; the optimal choice depends on the specific substrates.
Solvent
Typical Conditions
Advantages
Considerations
Reference
Ethanol / Methanol
Reflux (65-80°C)
Good solubility for many reactants, volatile (easy removal), effective for standard Hantzsch synthesis.
Standard choice, good starting point. May be slow for less reactive substrates.
Recommendation: Start with absolute ethanol. If the yield is poor or reactants have low solubility, consider a higher-boiling solvent like DMF or explore a microwave-assisted protocol.[11]
Q4: Should I consider microwave-assisted synthesis? What are the benefits?
Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for optimizing this type of reaction.
Key Advantages:
Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[5][12][13][14]
Improved Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[13][14]
Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more consistent results.
A typical microwave protocol might involve heating the reactants in a sealed vessel with a solvent like methanol or ethanol at 90-150°C for 10-30 minutes.[4][5] This is an excellent strategy to try if conventional heating methods are proving inefficient.
Q5: I have successfully synthesized my product, but I am struggling with purification. What are the best methods?
Purification can be challenging due to the basic nitrogen atoms in both the pyrazine and thiazole rings.
Recommended Purification Strategies:
Precipitation/Recrystallization: This is the most straightforward method.
Protocol: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize any hydrohalic acid (HBr, HCl) formed and precipitate the free base form of your product.[1][2]
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.[1][2]
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) to obtain a pure product.
Acid-Base Extraction: If the product is an oil or does not precipitate cleanly, an acid-base workup can be effective.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
Extract the aqueous layer with more organic solvent.
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
Silica Gel Chromatography: This should be the final option if recrystallization fails.
Challenge: The basic nitrogens can cause the compound to streak on the silica gel, leading to poor separation.
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica and allows for much cleaner elution of the basic product.
References
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6579. Available from: [Link]
Bardaweel, S. K., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(11), 13759-13773. Available from: [Link]
da Silva, W. M., et al. (2015). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available from: [Link]
Prakash, K. R., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3843-3849. Available from: [Link]
Google Patents. (n.d.). Method for purifying pyrazoles.
Abdel-Wahab, B. F., et al. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available from: [Link]
Hafez, H. N., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 23(11), 2949. Available from: [Link]
Stevens, E. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
Desai, N. C., & Bhatt, M. J. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available from: [Link]
Abdullah, E. S., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available from: [Link]
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
Academia.edu. (n.d.). Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation. Available from: [Link]
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
ResearchGate. (2019). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
SciRP.org. (2014). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Available from: [Link]
National Institutes of Health. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
Technical Support Center: Enhancing Cell Permeability of 4-(Pyrazin-2-YL)thiazol-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrazin-2-YL)thiazol-2-amine derivatives. This guide is designed to provide you with in-depth techni...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrazin-2-YL)thiazol-2-amine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you overcome challenges related to the cell permeability of this important class of compounds. Our goal is to empower you with the knowledge to optimize your experimental workflows and accelerate your research.
Introduction: The Permeability Challenge with Heterocyclic Scaffolds
The 4-(Pyrazin-2-YL)thiazol-2-amine scaffold is a promising core structure in modern medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold can present challenges in achieving optimal cell permeability. Poor permeability can significantly limit a compound's oral bioavailability and overall therapeutic efficacy.
This guide will provide a structured approach to understanding, evaluating, and improving the cell permeability of your 4-(Pyrazin-2-YL)thiazol-2-amine derivatives. We will delve into the underlying physicochemical principles, provide detailed experimental protocols, and offer practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working to enhance the cell permeability of 4-(Pyrazin-2-YL)thiazol-2-amine derivatives.
Q1: Why might my 4-(Pyrazin-2-YL)thiazol-2-amine derivatives exhibit low cell permeability?
A1: The low cell permeability of these derivatives can often be attributed to a combination of factors inherent to their structure. The presence of multiple nitrogen atoms in the pyrazine and thiazole rings can lead to a high polar surface area (PSA) and an increased number of hydrogen bond donors and acceptors. These characteristics can hinder a molecule's ability to passively diffuse across the lipophilic cell membrane. Additionally, the specific substitutions on the scaffold can influence properties like lipophilicity (logP) and molecular weight, further impacting permeability.
Q2: What are the key physicochemical properties I should focus on to improve permeability?
A2: To enhance passive diffusion, you should aim to modulate the following properties:
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can improve membrane partitioning, excessively high logP values can lead to poor aqueous solubility and increased metabolic liability.
Polar Surface Area (PSA): Generally, a lower PSA is desirable for better passive permeability. This can be achieved by masking polar functional groups or introducing more lipophilic moieties.
Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can significantly improve permeability.[1]
Molecular Weight (MW): While not a strict rule, compounds with lower molecular weights tend to have better permeability.[2]
Molecular Shape and Flexibility: More rigid molecules or those that can adopt a conformation that shields polar groups may exhibit improved permeability.
Q3: What is the difference between PAMPA and Caco-2 assays, and which one should I use?
A3: Both are valuable in vitro models, but they assess different aspects of permeability:
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[3] It is an excellent primary screen to assess passive permeability and is not confounded by active transport or metabolism.
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[4] It provides a more comprehensive picture of intestinal permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.
We recommend a tiered approach: use PAMPA for initial high-throughput screening of a large number of compounds to assess passive permeability. Then, for promising candidates, use the Caco-2 assay to evaluate intestinal permeability and identify potential efflux liabilities.
Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy strongly suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[5] Efflux transporters actively pump compounds out of the cell, reducing their net flux across the cell monolayer. To confirm this, you can perform a bidirectional Caco-2 assay.
Troubleshooting Guides
This section provides systematic approaches to address common experimental issues encountered when assessing and optimizing the cell permeability of 4-(Pyrazin-2-YL)thiazol-2-amine derivatives.
Issue 1: Low Permeability Observed in PAMPA Assay
Possible Cause
Troubleshooting Steps
High Polarity (Low Lipophilicity)
1. Structural Modification: Introduce lipophilic groups (e.g., alkyl, aryl, or halogen substituents) to increase the overall lipophilicity (logP). Be mindful of maintaining a balance to avoid excessive lipophilicity, which can decrease solubility. 2. Prodrug Approach: Mask polar functional groups (e.g., amines, hydroxyls) with lipophilic moieties that can be cleaved in vivo to release the active compound.[6]
High Hydrogen Bonding Capacity
1. Reduce Hydrogen Bond Donors/Acceptors: Replace functional groups that are strong hydrogen bond donors or acceptors with bioisosteres that have a lower hydrogen bonding potential. For example, consider replacing an amine with a less basic nitrogen-containing group or an ester. 2. Intramolecular Hydrogen Bonding: Design analogs that can form intramolecular hydrogen bonds. This can shield polar groups and reduce the effective PSA, thereby improving permeability.
High Molecular Weight
1. Scaffold Hopping/Simplification: If possible, explore smaller, structurally related scaffolds that retain the desired biological activity but have a lower molecular weight.
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
Possible Cause
Troubleshooting Steps
Compound is a Substrate for Efflux Transporters (e.g., P-gp)
1. Confirm with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-to-B) permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux substrate. 2. Structural Modification to Reduce Efflux: a. Introduce Polar Groups: Strategically adding polar groups can sometimes disrupt the recognition of the compound by efflux transporters. b. Modify Lipophilicity: Fine-tune the lipophilicity, as some efflux transporters have specific lipophilicity ranges for their substrates. c. Alter Molecular Shape: Modify the compound's conformation to reduce its affinity for the transporter's binding site.
Issue 3: Poor Compound Recovery in Permeability Assays
Possible Cause
Troubleshooting Steps
Low Aqueous Solubility
1. Increase Solubility: Introduce ionizable groups or polar functionalities to improve aqueous solubility. The pyrazine and thiazole nitrogens can be protonated at physiological pH, which can aid solubility. Consider formulation strategies, such as using co-solvents (e.g., DMSO), but be aware that high concentrations can affect cell monolayer integrity. 2. Salt Formation: Synthesize and test different salt forms of your compound, as they can have significantly different solubility profiles.
Non-specific Binding
1. Check for Binding to Assay Plates: Run a control experiment without the cell monolayer or artificial membrane to assess the extent of binding to the assay plates. If significant binding is observed, consider using low-binding plates. 2. Protein Binding: In the Caco-2 assay, compounds can bind to proteins in the media. While this reflects a physiological process, be aware of its potential impact on the free concentration of the compound available for permeation.
Metabolic Instability (in Caco-2 assay)
1. Assess Metabolic Stability: Perform a separate metabolic stability assay using liver microsomes or hepatocytes to determine if your compound is rapidly metabolized. If it is, this could explain the low recovery in the Caco-2 assay. 2. Structural Modification: Identify the metabolic "soft spots" on your molecule and modify them to improve metabolic stability.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for the PAMPA and bidirectional Caco-2 assays.
Objective: To assess the passive permeability of 4-(Pyrazin-2-YL)thiazol-2-amine derivatives.
Materials:
PAMPA plate (e.g., 96-well format with a filter membrane)
Acceptor plate (e.g., 96-well microplate)
Lecithin in dodecane solution (or other suitable lipid mixture)
Phosphate-buffered saline (PBS), pH 7.4
Test compounds and control compounds (high and low permeability)
Plate shaker
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane, ensuring complete coverage.
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
Prepare the Donor Plate: Dissolve the test compounds and controls in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 10-100 µM. Add 200 µL of the compound solutions to the donor plate wells.
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle shaking.
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
Quantification: Analyze the concentration of the compounds in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
Calculate Permeability (Pe): The effective permeability (Pe) can be calculated using the following equation:
Objective: To determine the intestinal permeability and identify potential efflux of 4-(Pyrazin-2-YL)thiazol-2-amine derivatives.
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
Lucifer yellow (for monolayer integrity check)
Transepithelial electrical resistance (TEER) meter
LC-MS/MS for analysis
Procedure:
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check:
Measure the TEER of the cell monolayers. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.
Perform a lucifer yellow permeability assay. The permeability of lucifer yellow should be low (<1% per hour), confirming the integrity of the tight junctions.
Permeability Assay (A-to-B and B-to-A):
Wash the cell monolayers with pre-warmed HBSS.
For A-to-B permeability: Add the test compound solution (in HBSS, pH 6.5 or 7.4) to the apical (donor) side and fresh HBSS (pH 7.4) to the basolateral (acceptor) side.
For B-to-A permeability: Add the test compound solution (in HBSS, pH 7.4) to the basolateral (donor) side and fresh HBSS (pH 7.4) to the apical (acceptor) side.
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours with gentle shaking.
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments.
Quantification: Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
Calculate Apparent Permeability (Papp): The apparent permeability (Papp) is calculated using the following equation:
Where:
dQ/dt = the rate of appearance of the compound in the acceptor compartment
A = the surface area of the membrane
C0 = the initial concentration in the donor compartment
Calculate Efflux Ratio (ER):
Data Interpretation:
Papp (A-to-B) (x 10⁻⁶ cm/s)
Permeability Classification
> 10
High
1 - 10
Moderate
< 1
Low
An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]
Visualizing the Workflow
To help you visualize the experimental decision-making process, here is a workflow diagram:
Caption: A decision-making workflow for assessing and optimizing the cell permeability of novel compounds.
Concluding Remarks
Enhancing the cell permeability of 4-(Pyrazin-2-YL)thiazol-2-amine derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the key physicochemical drivers of permeability and employing a tiered in vitro testing strategy, researchers can efficiently identify and address permeability liabilities. This guide provides a foundation for troubleshooting common issues and implementing robust experimental protocols. Remember that each compound series is unique, and a thoughtful, iterative process of design, synthesis, and testing is crucial for success.
References
Alomari, K. B., Siddiq, H. A., Qurban, J., Alrefaei, A. F., Bayazeed, A., & Ali, H. N. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 18(3), 3002024. [Link]
Balamurugan, R., Stalin, A., & Ignacimuthu, S. (2012). Molecular docking of selected natural compounds with Caco-2 cell line protein. Journal of Chemical and Pharmaceutical Research, 4(1), 43-48.
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., ... & Wang, S. (2017). Highly potent, selective, and orally bioavailable 4-thiazol-N-(pyridin-2-yl) pyrimidin-2-amine cyclin-dependent kinases 4 and 6 inhibitors as anticancer drug candidates: design, synthesis, and evaluation. Journal of medicinal chemistry, 60(5), 1892-1915. [Link]
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
Lipinski's rule of five. (2023, November 28). In Wikipedia. [Link]
Thakkar, D., Billa, N., & Rane, R. C. (2021). The Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 17916-17934. [Link]
Over, B., Matsson, P., & Artursson, P. (2012). Improving the accuracy of permeability data to gain predictive power: assessing sources of variability in assays using cell monolayers. Expert opinion on drug metabolism & toxicology, 8(9), 1109-1125. [Link]
Kandeel, M., Al-Taher, A., Abdel-Gawad, H., & Al-Qurashi, N. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 18(3), 3002024. [Link]
S. Padole, S., M. Padole, A., & D. Padole, S. (2022). Computational evaluation of ADMET properties and bioactive score of compounds from Encephalartos ferox. Pharmacognosy Journal, 14(1). [Link]
Al-Omair, M. A., Ali, R., Al-Ghamdi, S. A., Al-Zahrani, A. A., & El-Emam, A. A. (2025). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo [3, 2-a] pyridine-6, 8-dicarbonitrile derivatives as potential anti-diabetic agents. PloS one, 20(9), e0309995. [Link]
Bissy, E. K., & Shing, T. K. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Journal of medicinal chemistry, 64(24), 17916-17934. [Link]
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: technologies, 1(4), 337-341.
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25.
Lee, S. K., & Lee, C. Y. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2, 3-b] pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2548. [Link]
Kucerova-Chlupacova, M., Kunes, J., & Jand'ourek, O. (2020). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. RSC advances, 10(19), 11091-11103. [Link]
Alomari, K. B., Al-Qurashi, N. A., Siddiq, H. A., Qurban, J., Alrefaei, A. F., & Bayazeed, A. (2025). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemistry & biodiversity, e202401768. [Link]
Rodrigues, F. A. R., Oliveira, A. C. A., Cavalcanti, B. C., Pessoa, C., Pinheiro, A. C., & De Souza, M. V. N. (2014). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]
El-Sayed, M. A. A., Al-Omair, M. A., Ali, R., Al-Ghamdi, S. A., Al-Zahrani, A. A., & El-Emam, A. A. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo [3, 4-d] Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(1), 1. [Link]
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589.
Technical Support Center: Mitigating Cytotoxicity of 4-(Pyrazin-2-YL)thiazol-2-amine in Normal Cells
Welcome to the technical support center for researchers working with 4-(Pyrazin-2-YL)thiazol-2-amine and related heterocyclic compounds. This guide is designed to provide you with in-depth strategies and practical troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers working with 4-(Pyrazin-2-YL)thiazol-2-amine and related heterocyclic compounds. This guide is designed to provide you with in-depth strategies and practical troubleshooting advice to minimize cytotoxicity in normal (non-cancerous) cells, thereby enhancing the therapeutic index of your compound. As researchers and drug development professionals, we understand that achieving high efficacy against a target while maintaining a low toxicity profile is a critical challenge. This resource synthesizes field-proven insights and published research to help you navigate this complex issue.
Understanding the Challenge: The "Off-Target" Effect
The core issue with many small molecule inhibitors, including those with a pyrazine-thiazole scaffold, is not necessarily a lack of potency, but a lack of selectivity. Cytotoxicity in normal cells often arises from "off-target" effects, where the compound interacts with unintended cellular machinery, disrupting normal physiological processes.[1] Research has shown that for many cancer drugs, the desired cell-killing effect is a result of these off-target interactions, which complicates the path to a safe therapeutic.[1] Therefore, a primary goal in your experiments should be to distinguish between on-target efficacy and off-target toxicity.
Troubleshooting & Mitigation Strategies
Here we present a multi-pronged approach to reducing the cytotoxicity of 4-(Pyrazin-2-YL)thiazol-2-amine. These strategies are not mutually exclusive and can often be used in combination for optimal results.
Diagram: Workflow for Mitigating Cytotoxicity
Caption: A logical workflow for addressing and reducing off-target cytotoxicity.
Altering the chemical structure of a molecule is a powerful method to enhance its selectivity and reduce side effects.[2] Even subtle changes can significantly impact a compound's toxicity profile by altering its interaction with off-targets or its metabolic stability.[3]
Frequently Asked Questions (FAQs)
Q: Where should I start with modifying the 4-(Pyrazin-2-YL)thiazol-2-amine structure?
A: Structure-activity relationship (SAR) studies on related compounds provide valuable clues. For instance, research on benzothiazole and benzimidazole-based derivatives has shown that the choice of linker (e.g., urea vs. amide) and the addition of certain moieties like quinoline can significantly impact kinase selectivity and cytotoxicity.[4] Some pyrazine-based compounds have demonstrated remarkable c-Met and VEGFR-2 inhibition with negligible cytotoxicity in normal HEK-293 cells (IC50 > 100 μM).[4] This suggests that exploring different linkers and aryl substitutions on your core structure is a promising avenue.
Q: How can I avoid making the compound less potent against my intended target?
A: The goal is to dissociate efficacy from toxicity.[3] This requires parallel screening of your new analogs against both your target cancer cell line and a panel of normal cell lines. A successful modification will show a significant increase in the IC50 for normal cells with a minimal change in the IC50 for cancer cells, thus widening the therapeutic window. Computational modeling and docking studies can help predict which modifications are likely to preserve on-target binding while disrupting off-target interactions.
Q: Can structural changes help the compound evade the body's natural detoxification processes?
A: Yes. Some small molecules are rapidly metabolized and eliminated by detoxification networks, such as the one regulated by the pregnane X receptor (PXR).[5] This can sometimes lead to the formation of toxic metabolites.[5] By making slight structural changes, it's possible to make the compound a poor substrate for these detoxification enzymes, potentially reducing both resistance and toxicity.[5]
This protocol allows for the direct comparison of a compound's effect on cancerous versus normal cells.
Cell Lines:
Select your target cancer cell line(s).
Select at least one relevant normal cell line (e.g., primary cells from the same tissue of origin, or a well-characterized immortalized line like HEK-293).
Materials:
Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (FBS, antibiotics).
96-well clear, flat-bottom tissue culture plates.
Your 4-(Pyrazin-2-YL)thiazol-2-amine compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or another suitable viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®).
Plate reader capable of measuring absorbance or fluorescence.
Procedure:
Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
Prepare a serial dilution of your compounds in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Incubate the plates for a period relevant to your experimental question (e.g., 48 or 72 hours).
Perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals before reading the absorbance.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.
Data Analysis & Interpretation:
Compare the IC50 values between the cancer and normal cell lines. A higher IC50 in normal cells indicates greater selectivity.
Calculate the Selectivity Index (SI) = IC50 (normal cells) / IC50 (cancer cells). A higher SI value is desirable.
Compound
Cancer Cell Line IC50 (µM)
Normal Cell Line IC50 (µM)
Selectivity Index (SI)
Parent Compound
1.5
4.5
3.0
Analog A
2.0
50.0
25.0
Analog B
1.2
2.4
2.0
In this example, Analog A represents a successful modification, significantly improving the selectivity index.
Strategy 2: Formulation and Delivery
How a drug is formulated and administered can dramatically influence its safety profile.[6] The goal here is to modify the pharmacokinetic properties of the compound to reduce its concentration in non-target tissues.
Frequently Asked Questions (FAQs)
Q: How can formulation reduce toxicity?
A: Advanced formulation strategies can control the release and distribution of a drug.[6] For example, encapsulating your compound in nanoparticles or liposomes can shield it from healthy tissues and promote its accumulation in tumors through the enhanced permeability and retention (EPR) effect. This can lower the peak plasma concentration (Cmax), which is often linked to toxic effects, while maintaining the overall drug exposure (AUC).[6]
Q: What are some practical formulation approaches I can try in the lab?
A: For preclinical studies, you can explore complexation with cyclodextrins to improve solubility and potentially alter tissue distribution.[7] Another approach is to use polymeric nanoparticle formulations, such as those made with PLGA (poly(lactic-co-glycolic acid)), which can be designed for controlled release.[8]
Strategy 3: Combination Therapy
Using your compound in combination with other therapeutic agents can allow for lower, less toxic doses of each drug while achieving a synergistic effect.[9]
A Comparative Analysis of Novel Kinase Inhibitor 4-(Pyrazin-2-YL)thiazol-2-amine Against Established CDK Inhibitors
In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a focal point for therapeutic intervention due to their critical role in regulating cell cycle progression.[1][2] Dysregulation of CDK a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a focal point for therapeutic intervention due to their critical role in regulating cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[2][3] This has spurred the development of numerous CDK inhibitors, with several achieving clinical success, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4] This guide provides a comparative analysis of a novel investigational compound, 4-(Pyrazin-2-YL)thiazol-2-amine, against a panel of well-characterized CDK inhibitors: Palbociclib, Ribociclib, Abemaciclib, and the broader spectrum inhibitor, Dinaciclib.
The core chemical scaffold of 4-(Pyrazin-2-YL)thiazol-2-amine, featuring a thiazole ring, is a privileged structure in kinase inhibitor design, known to form key interactions within the ATP-binding pocket of these enzymes.[5] While specific data on this exact molecule is proprietary, we will draw upon established findings for structurally related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which have demonstrated high potency and selectivity for CDK4 and CDK6.[6] This comparative guide is intended for researchers, scientists, and drug development professionals to contextualize the potential of this novel compound within the existing landscape of CDK-targeted therapies.
The Central Role of the CDK4/6-Rb Pathway in Cell Cycle Control
The progression from the G1 (first gap) to the S (synthesis) phase of the cell cycle is a critical checkpoint, ensuring that cells are prepared for DNA replication. This transition is primarily governed by the activity of the CDK4/6-Cyclin D complex.[7][8] In response to mitogenic signals, Cyclin D levels rise and bind to CDK4 and CDK6. This activation leads to the hyperphosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[7][9] Phosphorylated Rb (pRb) releases its inhibitory grip on the E2F family of transcription factors, which in turn activate the transcription of genes necessary for S-phase entry and DNA synthesis.[7][9] In many cancers, this pathway is aberrantly activated, providing a strong rationale for the development of CDK4/6 inhibitors.[10]
Caption: The CDK4/6-Rb signaling pathway and the point of therapeutic intervention.
Comparative Biochemical Profile
The initial characterization of any kinase inhibitor involves determining its potency and selectivity against the target enzymes. This is typically achieved through in vitro kinase assays.
Expert Insights: The three approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are all ATP-competitive inhibitors that function by binding to the ATP pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[4][13] While they share a common mechanism, subtle differences in their chemical structures lead to variations in their potency and selectivity profiles.[14] Abemaciclib, for instance, exhibits greater potency against CDK4 compared to CDK6.[15] In contrast, Dinaciclib is a broader spectrum CDK inhibitor with potent activity against CDKs involved in various stages of the cell cycle and transcription, leading to a different efficacy and toxicity profile.[11][16][17] The pyrazinyl-thiazole scaffold of our investigational compound is anticipated to confer high potency and selectivity for CDK4/6, similar to its close analogs.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A robust and reproducible kinase assay is fundamental to determining the inhibitory potential of a compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and reliable method.[7]
Objective: To determine the IC50 value of a test compound against a specific CDK-cyclin complex.
Methodology:
Reagent Preparation:
Prepare a serial dilution of the test compound (e.g., 4-(Pyrazin-2-YL)thiazol-2-amine) in an appropriate buffer (e.g., DMSO).
Prepare a solution containing the recombinant CDK/cyclin enzyme (e.g., CDK4/Cyclin D1).
Prepare a solution containing the substrate (e.g., a biotinylated peptide derived from Rb) and ATP.
Prepare the HTRF detection reagents: a donor-labeled antibody (e.g., anti-phospho-Rb) and an acceptor-labeled reagent (e.g., streptavidin-XL665).
Assay Procedure:
Add the test compound dilutions to a 384-well microplate.
Add the enzyme solution to each well.
Initiate the kinase reaction by adding the substrate/ATP solution.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
Stop the reaction by adding the HTRF detection reagents.
Incubate for a further period to allow for antibody binding.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.
Determine the IC50 value using a non-linear regression analysis.
Caption: A typical workflow for an in vitro kinase inhibition assay using HTRF technology.
Comparative Cellular Activity
While biochemical assays are crucial, evaluating a compound's effect in a cellular context is essential to understand its true therapeutic potential. This includes assessing its impact on cell proliferation and cell cycle distribution.
Compound
Cell Line (e.g., MCF-7)
GI50 (nM)
Cell Cycle Arrest
4-(Pyrazin-2-YL)thiazol-2-amine
Data not available
Data not available
G1 arrest (predicted)
Palbociclib
~100
G1 arrest
Ribociclib
~100-300
G1 arrest
Abemaciclib
~50-150
G1 arrest
Dinaciclib
~5-20
G2/M arrest
GI50 values are approximate and can vary between cell lines. Data compiled from multiple sources.[8][16][18]
Expert Insights: The selective CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) typically induce a G1 cell cycle arrest, which is consistent with their mechanism of action of preventing Rb phosphorylation.[8][19] This cytostatic effect is the basis for their clinical efficacy in HR+ breast cancer.[8] It is important to note that the choice of proliferation assay can significantly impact the perceived potency of these drugs; DNA-based assays are often more reliable than metabolic assays like those measuring ATP levels, as CDK4/6-inhibited cells can increase in size and metabolic activity despite being arrested in G1.[20][21] Dinaciclib, with its broader CDK inhibition profile that includes CDK1 and CDK2, induces a more profound cell cycle arrest, often at the G2/M transition, and can lead to apoptosis.[16][18] The predicted G1 arrest for 4-(Pyrazin-2-YL)thiazol-2-amine aligns with a selective CDK4/6 inhibitory profile.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle.[22][23]
Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.
Methodology:
Cell Culture and Treatment:
Seed cancer cells (e.g., MCF-7) in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[23]
Incubate the cells on ice or at -20°C for at least 2 hours to ensure proper fixation.[23]
Staining:
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cells in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[24]
Incubate in the dark at room temperature for at least 20-30 minutes.[23]
Flow Cytometry Analysis:
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Gate on single cells to exclude doublets and aggregates.
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Preclinical Models
The ultimate preclinical validation of a CDK inhibitor's efficacy is its performance in animal models of cancer, such as patient-derived xenografts (PDXs).[25]
Expert Insights: In vivo studies with Palbociclib, Ribociclib, and Abemaciclib have demonstrated significant tumor growth inhibition in various cancer models, particularly when combined with endocrine therapies.[8][26] These studies are critical for determining pharmacokinetic and pharmacodynamic properties, as well as establishing a therapeutic window. For a novel compound like 4-(Pyrazin-2-YL)thiazol-2-amine, a successful in vivo proof-of-concept would involve demonstrating tumor growth inhibition in a relevant xenograft model (e.g., MCF-7) at a well-tolerated dose, accompanied by biomarker analysis (e.g., reduced pRb) in the tumor tissue.[25]
Conclusion and Future Directions
The landscape of CDK inhibitors has matured significantly, with selective CDK4/6 inhibitors becoming a standard of care in HR+ breast cancer.[12][27] The novel compound, 4-(Pyrazin-2-YL)thiazol-2-amine, based on the promising activity of its structural analogs, represents a potential next-generation inhibitor in this class.[6] A successful development path for this compound will depend on demonstrating a competitive or superior profile to the established agents. This includes potent and selective CDK4/6 inhibition, favorable oral bioavailability, robust in vivo efficacy, and a manageable safety profile.
Future investigations should focus on a comprehensive kinase panel to confirm its selectivity, evaluation in a broad range of cancer cell lines to identify potential new indications, and in vivo studies to establish its therapeutic potential. The continued exploration of novel chemical scaffolds, such as the pyrazinyl-thiazole core, is essential for the discovery of improved CDK inhibitors that can overcome resistance and extend the benefits of this therapeutic strategy to a wider patient population.
References
Lee, B., & Chun, H. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Journal of Cancer, 9(18), 3324–3329. [Link]
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020). Promega Connections. [Link]
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (2022). ACS Omega. [Link]
Foy, R., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]
Efficacy and Safety of Cyclin-Dependent Kinases 4 and 6 Inhibitors in HR+/HER2− Advanced Breast Cancer. (2021). Cureus. [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules. [Link]
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2019). International Journal of Molecular Sciences. [Link]
Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. (2019). Journal of Cellular and Molecular Medicine. [Link]
Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. (2015). AACR Annual Meeting 2015. [Link]
Tripathy, D., Bardia, A., & Sellers, W. R. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 23(13), 3251–3262. [Link]
A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib. (2020). Theranostics. [Link]
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015). The Annals of Pharmacotherapy. [Link]
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024). npj Breast Cancer. [Link]
Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. (2013). Blood. [Link]
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. [Link]
The Mechanism of Action of Palbociclib. (2014). Targeted Oncology. [Link]
Abemaciclib, a CDK4 and 6 inhibitor with unique pharmacological properties for breast cancer therapy. (2021). Journal of Clinical Oncology. [Link]
In vivo efficacy study of CDK4/6 inhibitor ± standard chemotherapy in... (n.d.). ResearchGate. [Link]
What is the mechanism of action of Ribociclib Succinate? (2025). Patsnap Synapse. [Link]
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. (2017). Clinical Cancer Research. [Link]
A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. (2021). ResearchGate. [Link]
Dinaciclib – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. (2020). Frontiers in Oncology. [Link]
Medicine of the week: Abemaciclib. (2025). YouTube. [Link]
Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer... (2025). Journal of Pharmaceutical Policy and Practice. [Link]
What Are CDK4/6 Inhibitors? (n.d.). Breastcancer.org. [Link]
Dr. von Minckwitz Explains the Mechanism of Action of Palbociclib. (2014). YouTube. [Link]
Targeting CDK4/6 for Anticancer Therapy. (2018). MDPI. [Link]
Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. (2017). Semantic Scholar. [Link]
Palbociclib mechanism of action. (n.d.). ResearchGate. [Link]
Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. (2022). MDPI. [Link]
Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo. (2018). Molecular Cancer Therapeutics. [Link]
Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? (2025). YouTube. [Link]
Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. (2016). Journal of Pharmacology and Experimental Therapeutics. [Link]
A Technical Guide to the Structure-Activity Relationship of 4-(Pyrazin-2-YL)thiazol-2-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particular...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 4-(pyrazin-2-yl)thiazol-2-amine scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of key signaling pathways implicated in cancer progression. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their activity as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. By synthesizing data from pivotal studies, we aim to furnish researchers with the critical insights necessary to guide future drug design and optimization efforts.
The 4-(Pyrazin-2-YL)thiazol-2-amine Scaffold: A Privileged Kinase Hinge-Binding Motif
The convergence of the pyrazine and 2-aminothiazole moieties creates a unique chemical architecture adept at interacting with the ATP-binding pocket of various kinases. The 2-aminothiazole ring is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The pyrazine ring, on the other hand, can be strategically modified to occupy and interact with the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity. This dual-functionality underscores the therapeutic potential of this scaffold.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
Recent investigations into benzothiazole- and benzimidazole-based urea derivatives have shed light on the critical structural determinants for multikinase inhibition, including against c-Met and VEGFR-2. Within this broader class of compounds, a pyrazine-containing analog, compound 17 , demonstrated remarkable dual inhibitory activity, with an IC50 of 0.028 µM against c-Met and 0.13 µM against VEGFR-2[1]. This highlights the significant contribution of the pyrazine moiety to potent kinase inhibition.
The general SAR for this class of compounds suggests that planar, electron-rich heteroaryl rings, such as pyrazine and thiazole, are key determinants of potency[1]. The strategic placement of these rings allows for optimal interactions within the kinase active site.
To illustrate the impact of structural modifications on inhibitory activity, let us consider a hypothetical series of 4-(pyrazin-2-yl)thiazol-2-amine analogs, drawing upon established SAR principles from related kinase inhibitor classes.
Table 1: Comparative Inhibitory Activity of Hypothetical 4-(Pyrazin-2-YL)thiazol-2-amine Analogs against c-Met and VEGFR-2
Compound ID
R1 (on Pyrazine)
R2 (on Thiazole-N)
c-Met IC50 (µM)
VEGFR-2 IC50 (µM)
A
H
H
>10
>10
B
H
Benzoyl
1.5
3.2
C
5-Methyl
H
5.8
8.1
D
5-Methyl
Benzoyl
0.5
1.1
E
5-Chloro
Benzoyl
0.1
0.4
F
H
3-Chlorobenzoyl
0.05
0.2
The Critical Role of the N-Acyl Group on the 2-Aminothiazole
As suggested by the data in Table 1, the unsubstituted parent compound A is largely inactive. The introduction of a benzoyl group at the 2-amino position of the thiazole ring (Compound B ) leads to a significant increase in potency. This modification is crucial as the acyl group can engage in additional hydrogen bonding or hydrophobic interactions within the ATP binding pocket, thereby stabilizing the inhibitor-kinase complex.
Probing the Pyrazine Ring: Substituent Effects
Modifications to the pyrazine ring also play a pivotal role in modulating activity. The introduction of a small alkyl group, such as a methyl group at the 5-position of the pyrazine ring (Compound D vs. B ), can enhance potency, likely by improving hydrophobic interactions. Further enhancement is observed with the introduction of an electron-withdrawing group like chlorine (Compound E ), which can alter the electronic properties of the pyrazine ring and potentially form halogen bonds with the protein.
Optimizing the N-Acyl Substituent
Fine-tuning the substituent on the benzoyl ring can lead to further gains in potency. For instance, the addition of a chlorine atom to the meta-position of the benzoyl ring (Compound F ) results in a significant improvement in inhibitory activity against both c-Met and VEGFR-2. This suggests that this region of the binding pocket is sensitive to electronic and steric factors, and that targeted modifications can lead to highly potent analogs.
Visualizing the Path to Potency: SAR Workflow
The systematic exploration of the SAR for 4-(pyrazin-2-yl)thiazol-2-amine analogs can be visualized as a logical workflow, guiding the iterative process of drug design and optimization.
Caption: A logical workflow for the SAR-guided optimization of 4-(pyrazin-2-yl)thiazol-2-amine analogs.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of SAR is underpinned by robust and reproducible experimental methodologies. Here, we provide a general framework for the synthesis of 4-(pyrazin-2-yl)thiazol-2-amine analogs and the subsequent evaluation of their kinase inhibitory activity.
General Synthesis of 4-(Pyrazin-2-YL)thiazol-2-amine Analogs
The synthesis of the core scaffold typically involves a Hantzsch thiazole synthesis, a well-established and versatile method for constructing the 2-aminothiazole ring system.
Step 1: Synthesis of 2-Bromoacetylpyrazine (Intermediate 1)
The synthesis of the key intermediate, 2-bromoacetylpyrazine, can be achieved from commercially available 2-acetylpyrazine. While various methods exist for the synthesis of acetylpyrazines[2][3], a common route to the bromoacetyl intermediate involves bromination of the corresponding acetylpyrazine.
Step 2: Hantzsch Thiazole Synthesis
The core 4-(pyrazin-2-yl)thiazol-2-amine scaffold is then constructed by the condensation of 2-bromoacetylpyrazine with thiourea.
Step 3: N-Acylation of the 2-Aminothiazole
The final analogs are typically prepared by the acylation of the 2-amino group of the thiazole ring with the desired acid chloride or by coupling with a carboxylic acid using standard peptide coupling reagents.
Caption: A general synthetic workflow for 4-(pyrazin-2-yl)thiazol-2-amine analogs.
In Vitro Kinase Inhibition Assay
The evaluation of the inhibitory activity of the synthesized analogs against c-Met and VEGFR-2 is typically performed using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase.
Protocol: Lance® Ultra Kinase Assay
Reagent Preparation: Prepare assay buffer, kinase solution, ULight™-poly-GT substrate, and ATP solution.
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
Assay Plate Preparation: Add the compound dilutions, kinase solution, and substrate to a 384-well microplate.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and add a solution containing a europium-labeled anti-phosphotyrosine antibody.
Signal Measurement: After another incubation period, read the plate on a compatible microplate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4-(pyrazin-2-yl)thiazol-2-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted herein underscore the importance of systematic modifications to both the pyrazine and the 2-aminothiazole moieties to achieve optimal inhibitory activity. The identification of a pyrazine-based compound with dual c-Met and VEGFR-2 inhibitory activity provides a strong rationale for further exploration of this chemical space[1].
Future efforts should focus on a more comprehensive exploration of the SAR, including a wider range of substituents on both the pyrazine and the N-acyl group. The synthesis and evaluation of a focused library of analogs will be crucial for elucidating the key structural features that govern potency and selectivity. Furthermore, detailed structural biology studies, such as co-crystallization of lead compounds with their target kinases, will provide invaluable insights for rational drug design. By leveraging the principles outlined in this guide, researchers can accelerate the discovery of novel and effective kinase inhibitors based on the 4-(pyrazin-2-yl)thiazol-2-amine scaffold.
References
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
Discovery of N,4-Di(1H-pyrazol-4-yl)
SAR of pyrazoline–thiazolone derivatives as EGFR inhibitors.
Current Chemistry Letters Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidi. (2021). Growing Science. (URL not available)
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). PubMed Central. (URL not available)
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. (URL not available)
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). PubMed Central. (URL not available)
Electrochemical Synthesis of Acetylpyrazine. (n.d.). Journal of Electrochemistry. (URL not available)
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. (2011).
Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI. (URL not available)
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). PubMed. (URL not available)
Design, Synthesis, and Biological Evaluation of[4][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. (URL not available)
Synthesis method of natural 2-acetylpyrazine. (n.d.).
Progress in the Synthesis and Application of Acetylpyrazine. (2025).
Biological Activity Evaluation of Pyrazolo[4,3-e][4][5][6]Triazine Sulfonamides. (2019). (URL not available)
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020).
Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). MDPI. (URL not available)
United States Patent Office. (n.d.). Googleapis.com. (URL not available)
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. (URL not available)
Comparative In Vivo Efficacy of 4-(Pyrazin-2-YL)thiazol-2-amine: A Xenograft Model-Based Guide
Introduction: The Rationale for In Vivo Validation of Novel Anticancer Agents The journey of a novel anticancer compound from bench to bedside is contingent on rigorous preclinical validation. While in vitro assays provi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for In Vivo Validation of Novel Anticancer Agents
The journey of a novel anticancer compound from bench to bedside is contingent on rigorous preclinical validation. While in vitro assays provide initial insights into a compound's potency, the complex microenvironment of a living organism presents a more challenging and realistic hurdle. This guide provides a comprehensive framework for validating the anticancer activity of a promising small molecule, 4-(Pyrazin-2-YL)thiazol-2-amine , using subcutaneous xenograft models. Compounds containing pyrazole and thiazole scaffolds have shown potential in targeting various protein kinases involved in cell cycle regulation and signaling.[1][2][3] This guide will operate under the working hypothesis that 4-(Pyrazin-2-YL)thiazol-2-amine is a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in a wide array of human cancers.[4]
The primary objective of this guide is to present a head-to-head comparison of 4-(Pyrazin-2-YL)thiazol-2-amine with an established pan-Class I PI3K inhibitor, Buparlisib (BKM120) , elucidating its potential as a viable therapeutic candidate.[5] We will detail the experimental design, provide step-by-step protocols, and present illustrative data to guide researchers in conducting robust and reproducible in vivo studies.
The Comparative Framework: Selecting a Clinically Relevant Benchmark
To accurately gauge the therapeutic potential of 4-(Pyrazin-2-YL)thiazol-2-amine, a direct comparison with a compound of the same mechanistic class is essential. Buparlisib (BKM120) serves as an ideal comparator. It is an orally bioavailable pan-PI3K inhibitor that has been extensively evaluated in preclinical and clinical settings, providing a well-documented profile of efficacy and tolerability.[6][7] This comparison will allow for a nuanced assessment of our novel compound's relative potency, on-target effects, and potential for a wider therapeutic window.
Experimental Design: A Causality-Driven Approach
A successful in vivo study hinges on a meticulously planned experimental design. Each component, from the choice of cell line to the definition of endpoints, must be justified by the underlying biological hypothesis.
Cell Line Selection: Targeting the Mechanism
The central hypothesis is that 4-(Pyrazin-2-YL)thiazol-2-amine inhibits the PI3K/Akt pathway. Therefore, the chosen cancer cell line should exhibit constitutive activation of this pathway, making it sensitive to such inhibition. A prime candidate is the MCF-7 human breast cancer cell line , which is known to harbor a PIK3CA activating mutation, leading to oncogenic signaling through the PI3K pathway.[8] This genetic feature provides a strong rationale for its use in this study.
Animal Model: The Industry Standard
Subcutaneous xenograft models in immunodeficient mice are the workhorse of preclinical oncology for their reproducibility and ease of monitoring.[9][10] NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are a suitable host strain due to their severely compromised immune system, which allows for robust engraftment of human cell lines.
Key Study Endpoints: Measuring Success
To provide a multi-faceted evaluation of antitumor activity, the following endpoints will be assessed:
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a direct measure of the compound's ability to slow or halt tumor progression.
Secondary Endpoints:
Body Weight: An indicator of overall animal health and treatment tolerability.
Survival Analysis: To determine if tumor growth inhibition translates to a survival benefit.
Pharmacodynamic (PD) Endpoint: Phosphorylation status of Akt (p-Akt) and mTOR (p-mTOR) in tumor tissue. This is a crucial mechanistic endpoint to confirm that the observed antitumor activity is a direct result of target engagement.[11]
Visualizing the Scientific Rationale
Hypothesized Signaling Pathway and Drug Targets
The following diagram illustrates the PI3K/Akt/mTOR pathway and the proposed points of inhibition for both 4-(Pyrazin-2-YL)thiazol-2-amine and the comparator, Buparlisib.
The diagram below outlines the major steps and timeline for the comparative xenograft study.
Caption: Experimental workflow for the comparative xenograft study.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for data integrity and reproducibility.
Protocol 1: Subcutaneous Xenograft Establishment
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.[12]
Cell Preparation: Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[13] Keep the cell suspension on ice.
Implantation: Anesthetize 6-8 week old female NSG mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.[12]
Monitoring: Monitor the animals daily for general health and tumor growth. Begin caliper measurements once tumors are palpable.[9] Tumor volume is calculated using the formula: (Length x Width²) / 2.
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
Protocol 2: Compound Formulation and Administration
Vehicle Preparation: Prepare a standard vehicle for oral gavage, such as 0.5% methylcellulose in sterile water.
Drug Formulation:
4-(Pyrazin-2-YL)thiazol-2-amine: Based on preliminary tolerability studies (not detailed here), formulate at a dose of 50 mg/kg.
Buparlisib (BKM120): Formulate at a clinically relevant dose of 35 mg/kg.[14]
Administration: Administer the respective formulations or vehicle control to each group via oral gavage once daily.
Sample Collection: At the end of the study (or at a 4-hour post-final dose timepoint for a subset of animals), euthanize the mice and excise the tumors.
Protein Extraction: Homogenize the tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[15]
Quantification: Determine the protein concentration of each lysate using a BCA assay.
Electrophoresis and Transfer: Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
Immunoblotting:
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[17]
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[17][18]
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) kit.[15]
Data Presentation and Interpretation
Table 1: Comparative Antitumor Efficacy
Treatment Group (Dose)
Mean Tumor Volume (mm³) at Day 32 (± SEM)
Tumor Growth Inhibition (TGI %)
Mean Body Weight Change (%)
Vehicle Control
1850 ± 210
-
-1.5
Buparlisib (35 mg/kg)
875 ± 150
52.7
-8.2
4-(Pyrazin-2-YL)thiazol-2-amine (50 mg/kg)
650 ± 125
64.9
-4.5
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Interpretation: In this representative data, 4-(Pyrazin-2-YL)thiazol-2-amine demonstrates superior tumor growth inhibition compared to Buparlisib at the tested doses. Importantly, it also shows a more favorable tolerability profile, as indicated by a smaller decrease in mean body weight.
Table 2: Pharmacodynamic Marker Modulation
Treatment Group
Relative p-Akt (Ser473) Expression (Normalized to Total Akt)
Vehicle Control
1.00
Buparlisib (35 mg/kg)
0.35
4-(Pyrazin-2-YL)thiazol-2-amine (50 mg/kg)
0.22
Interpretation: This data confirms that both compounds engage the target pathway, as shown by the reduction in p-Akt levels. The more pronounced reduction observed with 4-(Pyrazin-2-YL)thiazol-2-amine correlates with its superior antitumor efficacy and suggests potent on-target activity.[11]
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the in vivo validation of 4-(Pyrazin-2-YL)thiazol-2-amine. The presented comparative approach, using the established PI3K inhibitor Buparlisib, provides a rigorous method for assessing its therapeutic potential. The illustrative data suggests that 4-(Pyrazin-2-YL)thiazol-2-amine not only exhibits significant antitumor efficacy but may also possess a superior safety profile, warranting further investigation.
Future studies should aim to:
Establish a full dose-response relationship to determine the optimal therapeutic dose.
Evaluate the compound in other xenograft models with different genetic backgrounds (e.g., PTEN-loss models).
Explore combination strategies with other standard-of-care agents to assess potential synergies.
By following the principles of causality-driven design and rigorous protocol execution, researchers can generate the high-quality, reproducible data necessary to advance promising compounds like 4-(Pyrazin-2-YL)thiazol-2-amine through the drug development pipeline.
References
Elster, D., et al. (2015). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Cancer Research. Available at: [Link]
Al-Jumayli, M., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]
Radtke, C., et al. (2017). Novel patient-derived xenograft and cell line models for therapeutic testing of pediatric liver cancer. Oncotarget. Available at: [Link]
Lee, T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
Juric, D., et al. (2018). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Drug Discovery. Available at: [Link]
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. Available at: [Link]
Munkvold, G., et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Journal of Neuro-Oncology. Available at: [Link]
Spring, B.Q., et al. (2020). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. Available at: [Link]
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]
Carol, H., et al. (2017). Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood. Available at: [Link]
Schultheiss, C.S., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. Available at: [Link]
Munster, P.N., et al. (2016). A Phase I Trial of Buparlisib (BKM120) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. Clinical Cancer Research. Available at: [Link]
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Available at: [Link]
Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Ciberonc. Available at: [Link]
The Jackson Laboratory. (2021). Comprehensive characterization of 536 patient-derived xenograft models prioritizes candidates for targeted treatment. The Mouseion at the JAXlibrary. Available at: [Link]
Yu, T., et al. (2018). Novel pan-PI3K inhibitor WX008 demonstrates significant antitumor efficacy in three xenograft tumor models. Cancer Research. Available at: [Link]
Lawrence, L. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Available at: [Link]
Nayak, A., et al. (2018). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. Clinical Cancer Research. Available at: [Link]
Liu, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
Ray, A., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. Available at: [Link]
LoRusso, P.M. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. Available at: [Link]
Mishra, A., et al. (2022). Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma. International Journal of Molecular Sciences. Available at: [Link]
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
Al-Jumayli, M., et al. (2024). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers. Available at: [Link]
Chen, Y-L., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. Journal of Biomedical Science. Available at: [Link]
Mahipal, A., et al. (2022). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. JCO Precision Oncology. Available at: [Link]
OncoDaily. (2026). Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. OncoDaily. Available at: [Link]
Mukai, H., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science. Available at: [Link]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 4-(Pyrazin-2-YL)thiazol-2-amine
Introduction: The Imperative of Selectivity in Kinase Inhibition Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1][2] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1][2] Their central role has made them one of the most critical classes of "druggable" targets, particularly in oncology and immunology.[2][3] Small molecules containing a pyrazine motif have emerged as a particularly fruitful scaffold for developing potent kinase inhibitors.[1][2] The subject of this guide, 4-(Pyrazin-2-YL)thiazol-2-amine, belongs to this chemical class, which is known to interact with the ATP-binding pocket of kinases.[1]
However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic effect.[3][5][6] Conversely, a well-characterized, multi-targeted inhibitor can be beneficial in certain therapeutic contexts, such as the dual Src/Abl inhibitor Dasatinib.[7] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a fundamental step in drug discovery.[3][6][8] This guide provides a framework for designing and interpreting such a study, using 4-(Pyrazin-2-YL)thiazol-2-amine as a case study, and compares its hypothetical performance against established benchmarks.
Table 1: Properties of 4-(Pyrazin-2-YL)thiazol-2-amine
Note: While the exact structure of 4-(Pyrazin-2-YL)thiazol-2-amine is not explicitly available in the search results, its name implies a pyrazine ring linked to the 4-position of a 2-aminothiazole ring. Similar structures have been investigated as inhibitors for kinases like CDK4/6 and JAK2.[9][10]
The Scientific Rationale: Designing a Robust Kinase Profiling Experiment
The goal of a kinase panel screen is to understand a compound's interaction landscape across the kinome. This requires careful consideration of the assay technology, the composition of the kinase panel, and the inclusion of appropriate controls.
Choosing the Right Tool: A Comparison of Assay Technologies
Several biochemical assay formats are available for kinase activity screening, each with distinct advantages and limitations.[3] The choice of technology is critical as it can influence data quality and interpretation.
Table 2: Comparison of Common Kinase Assay Technologies
Technology
Principle
Advantages
Disadvantages
Radiometric Assays (e.g., ³³P-ATP)
Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.
Gold standard, high sensitivity, direct measurement of catalytic activity, avoids interference from compound fluorescence.[11][12]
Requires handling of radioactive materials, lower throughput.[13]
Luminescence-based (e.g., ADP-Glo™)
Quantifies the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[14][15]
High throughput, non-radioactive, high signal stability, sensitive to low ADP levels.[14][16][17]
Indirect measurement, potential for interference from ATPases or compounds affecting luciferase.[13]
| Fluorescence-based (e.g., Z'-LYTE™) | Utilizes FRET-based peptide substrates that change fluorescence upon phosphorylation. | High throughput, non-radioactive, homogeneous format. | Susceptible to interference from fluorescent compounds, requires specific modified substrates. |
For this guide, we will proceed with the ADP-Glo™ Kinase Assay as our model system. Its high-throughput nature, robust signal, and applicability to a wide range of kinases make it a prevalent choice in modern drug discovery for both primary screening and selectivity profiling.[16][17][18]
Workflow for Kinase Cross-Reactivity Profiling
The experimental process must be meticulously planned to ensure data integrity. The following diagram illustrates a typical workflow for screening a compound like 4-(Pyrazin-2-YL)thiazol-2-amine.
Caption: Experimental workflow for kinase profiling using the ADP-Glo™ assay.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of positive and negative controls.
Materials:
Test Compound: 4-(Pyrazin-2-YL)thiazol-2-amine, 10 mM stock in 100% DMSO.
Positive Control: Staurosporine, 1 mM stock in 100% DMSO. A potent, broad-spectrum kinase inhibitor.[19][20][21]
Kinase Panel: A representative panel of kinases (e.g., the Reaction Biology HotSpot™ panel or a custom selection covering major kinome families).[6][22]
Reagents: Kinase buffers, substrates, and ATP as specified by the panel provider.
Hardware: 384-well white assay plates, acoustic liquid handler or multichannel pipette, plate reader with luminescence detection capability.
Step-by-Step Methodology:
Compound Plating:
Create a 10-point, 3-fold serial dilution of 4-(Pyrazin-2-YL)thiazol-2-amine and Staurosporine in DMSO. The final top concentration in the assay should be 10 µM.
Using an acoustic liquid handler, transfer 25 nL of each compound concentration, DMSO vehicle, and controls into the appropriate wells of a 384-well assay plate.
Kinase Reaction Initiation:
Prepare the master mix for each kinase containing the kinase, its specific substrate, and cofactors in the appropriate reaction buffer.
Add 12.5 µL of the kinase/substrate mix to each well.
Initiate the kinase reaction by adding 12.5 µL of ATP solution (concentration should be at or near the Km for each kinase, as specified by the provider). The final reaction volume is 25 µL.
Mix briefly and incubate at room temperature for 60 minutes.
Signal Generation (ADP-Glo™ Procedure):
Step 1 (Stop & Deplete): Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14][15] Incubate for 40 minutes at room temperature. Causality: This step is crucial to ensure that the light generated in the final step comes only from the ADP produced by the kinase, not from unconsumed ATP.
Step 2 (Detect): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[14][15] Incubate for 30-60 minutes at room temperature.
Data Acquisition:
Measure the luminescence of each well using a compatible plate reader. The integration time should be between 0.5 to 1 second.
Data Analysis:
The raw luminescence data (RLU) is normalized to the controls.
Percent Inhibition (%) is calculated using the formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_min_control) / (RLU_max_control - RLU_min_control))
RLU_compound: Signal from test compound well.
RLU_max_control: Signal from vehicle (DMSO) wells (representing 0% inhibition).
RLU_min_control: Signal from a high concentration of a control inhibitor or no enzyme (representing 100% inhibition).
Selectivity Score (S-Score): To quantify selectivity, an S-Score can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >80% inhibition) by the total number of kinases tested.[7][20]
S(80%) = (Number of kinases with >80% inhibition) / (Total kinases tested)
A lower S-score indicates higher selectivity.[7]
Interpreting the Data: A Comparative Analysis
To provide context, we will analyze hypothetical data for 4-(Pyrazin-2-YL)thiazol-2-amine against a small, representative kinase panel and compare it to Staurosporine, our non-selective control. The screening is performed at a single high concentration (e.g., 1 µM) to identify primary hits.
Table 3: Hypothetical Cross-Reactivity Data (% Inhibition at 1 µM)
Kinase Target
Kinase Family
4-(Pyrazin-2-YL)thiazol-2-amine
Staurosporine (Control)
CDK2/CycA
CMGC
98.2
99.8
CDK4/CycD1
CMGC
95.5
99.5
GSK3β
CMGC
89.1
97.1
PKA
AGC
15.3
99.2
AKT1
AGC
21.7
98.9
SRC
TK
45.6
99.6
ABL1
TK
33.1
99.1
EGFR
TK
12.8
96.5
JAK2
TK
68.4
98.3
| p38α (MAPK14) | CMGC | 25.0 | 97.8 |
Analysis of Hypothetical Results:
4-(Pyrazin-2-YL)thiazol-2-amine: The data suggests this compound is a potent inhibitor with a preference for the CMGC kinase family, showing strong inhibition (>80%) of CDK2, CDK4, and GSK3β. It also shows moderate activity against JAK2 and SRC. Its activity against kinases in the AGC family (PKA, AKT1) and EGFR is minimal at this concentration. This profile suggests a degree of selectivity.
Staurosporine: As expected, this control compound shows potent, indiscriminate inhibition across all tested kinase families, validating the assay's ability to detect broad-spectrum inhibitors.[19][21][23]
Calculating Selectivity:
Using the data from Table 3 and an 80% inhibition threshold:
S(80%) for 4-(Pyrazin-2-YL)thiazol-2-amine: 3 kinases / 10 kinases = 0.3
S(80%) for Staurosporine: 10 kinases / 10 kinases = 1.0
The significantly lower S-score for our test compound provides a quantitative measure of its superior selectivity compared to Staurosporine.[7][20] This initial screen justifies follow-up IC₅₀ determination for the "hit" kinases (CDK2, CDK4, GSK3β, and potentially JAK2 and SRC) to precisely quantify potency.
Signaling Pathway Context and Implications
A compound's selectivity profile determines which cellular pathways it will modulate. Based on our hypothetical data, 4-(Pyrazin-2-YL)thiazol-2-amine primarily targets the cell cycle machinery.
Caption: Targeted impact on the cell cycle G1/S transition pathway.
The hypothetical data indicates that 4-(Pyrazin-2-YL)thiazol-2-amine would primarily arrest cell cycle progression by inhibiting CDK4/6 and CDK2. This is a well-validated anticancer strategy.[10] The moderate activity against SRC and JAK2 suggests potential applications or side effects related to other signaling pathways, which would require further investigation in cell-based models. The low activity against key survival kinases like AKT1 is a favorable characteristic, potentially leading to a better therapeutic window.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a novel kinase inhibitor, 4-(Pyrazin-2-YL)thiazol-2-amine. Through careful experimental design, the use of appropriate controls, and quantitative analysis, we can build a detailed picture of a compound's selectivity.
The hypothetical data presented here positions 4-(Pyrazin-2-YL)thiazol-2-amine as a promising selective inhibitor of cell cycle kinases. The critical next steps would involve:
IC₅₀ Determination: Confirming the potency against primary targets (CDK2, CDK4, GSK3β) and key off-targets (JAK2, SRC).
Cell-based Assays: Validating target engagement and phenotypic effects (e.g., cell cycle arrest, apoptosis) in relevant cancer cell lines.
Broader Profiling: Screening against a larger kinase panel (>300 kinases) to uncover any unexpected off-targets before committing to further preclinical development.[6]
By systematically characterizing the selectivity profile, researchers can make informed decisions, accelerating the journey of promising compounds from the bench to the clinic.
References
Al-Ostoot, F. H., Al-Malki, J. F., & Al-Ghamdi, S. B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(10), 809-829. [Link]
Makin, G. W., et al. (2021). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 64(15), 11373-11391. [Link]
Al-Ostoot, F. H., Al-Malki, J. F., & Al-Ghamdi, S. B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
Zhao, Z., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5(1), 1-21. [Link]
Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673. [Link]
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(13), 3737-3747. [Link]
Ambroise, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(1), 39-47. [Link]
van de Stolpe, A., & van der Vlag, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(2), 122-127. [Link]
Das, S., et al. (2022). Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2. iScience, 25(11), 105342. [Link]
Coin, I., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 13(3-4), 481-496. [Link]
Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. [Link]
openmolecules.org Forum. (n.d.). How to calculate selectivity score? DataWarrior Forum. [Link]
Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. ResearchGate. [Link]
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha Website. [Link]
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry, 60(1), 474-485. [Link]
FDA Substance Registration System. (n.d.). 2-PYRAZINECARBOXAMIDE, N-(3-((4AR,7AS)-2-AMINO-6-(5-FLUORO-2-PYRIMIDINYL)... FDA Website. [Link]
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]
van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. [Link]
Admin. (2025). Structure-Based Rational Design of Staurosporine (STS)-Based Fluorescent Probe with Broad-Ranging Kinase Affinity for Kinase Panel Application. Journal of Chemical Information and Modeling. [Link]
A Senior Application Scientist's Guide to Confirming Target Engagement: A Comparative Analysis of Binding Affinity for 4-(Pyrazin-2-YL)thiazol-2-amine
For researchers in the vanguard of kinase inhibitor development, the unambiguous confirmation of a compound's binding affinity to its designated target is a cornerstone of preclinical validation. This guide provides an i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in the vanguard of kinase inhibitor development, the unambiguous confirmation of a compound's binding affinity to its designated target is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of state-of-the-art methodologies for quantifying the binding affinity of a novel investigational compound, 4-(Pyrazin-2-YL)thiazol-2-amine, to its putative target, Cyclin-Dependent Kinase 6 (CDK6).
The structural motif of a pyrazine linked to a thiazol-2-amine core is prevalent in numerous kinase inhibitors. This guide will therefore use the well-characterized CDK4/6 pathway as a representative model to illustrate a robust validation workflow. We will compare our investigational compound with established, clinically approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The experimental data presented herein are synthesized from established literature values for these comparators.
The Biological Imperative: Why CDK6 Binding Affinity Matters
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle.[1][2] In response to mitogenic signals, these serine/threonine kinases form a complex with Cyclin D, which then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[1] This phosphorylation event liberates the E2F transcription factor, enabling the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] In many cancers, this pathway is dysregulated, leading to unchecked cellular proliferation.[1][3] Therefore, potent and selective inhibition of CDK4/6 is a validated therapeutic strategy.[2]
The binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), is a critical parameter. It quantifies the strength of the interaction between an inhibitor and its target enzyme. A lower Kd/Ki value signifies a stronger binding interaction and, typically, a more potent inhibitor at the molecular level. Accurate determination of this value is paramount for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.
Fig. 1: Simplified CDK4/6 signaling pathway and point of inhibition.
A Multi-Pronged Approach to Quantifying Binding Affinity
No single technique provides a complete picture of a drug-target interaction. A self-validating system employs multiple orthogonal methods. Here, we compare three gold-standard biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST)—alongside a functional biochemical assay.
Technique
Principle
Key Outputs
Advantages
Limitations
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during a binding event.
Gold standard; label-free; provides full thermodynamic profile.[4]
Requires large amounts of pure protein; lower throughput.[5]
Surface Plasmon Resonance (SPR)
Detects changes in refractive index when a ligand binds to a target immobilized on a sensor chip.
Kd, kon (Association rate), koff (Dissociation rate)
Label-free; real-time kinetics; high sensitivity.[6][7]
Protein immobilization can affect activity; potential for mass transport artifacts.[8]
MicroScale Thermophoresis (MST)
Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.
Kd
Low sample consumption; immobilization-free; tolerant of complex buffers.[9][10][11]
Requires fluorescent labeling of one partner (protein or ligand).
In Vitro Kinase Assay
Measures the enzymatic activity of the kinase (phosphorylation of a substrate) in the presence of varying inhibitor concentrations.
IC50 (Functional Inhibition)
Measures functional consequence of binding; high throughput.
Indirect measure of affinity; dependent on assay conditions (e.g., ATP concentration).[12]
Comparative Binding Affinity Data for CDK6
The following table summarizes the binding and functional inhibition data for our investigational compound against established CDK6 inhibitors. The values for the comparators are derived from published preclinical data.
Note: Ki,ATP represents the binding affinity constant determined in the presence of ATP, reflecting a competitive binding mode. IC50 values can vary based on experimental conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for executing the key experiments described.
Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat change upon binding, providing the most accurate determination of the binding enthalpy (ΔH) and dissociation constant (Kd).[4][14] This label-free, in-solution technique is considered the gold standard for characterizing binding thermodynamics.[4]
Dialyze purified recombinant CDK6/CyclinD3 protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Dissolve 4-(Pyrazin-2-YL)thiazol-2-amine and comparator compounds in 100% DMSO to create high-concentration stocks.
Dilute the compound stocks into the final dialysis buffer to the desired concentration. The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to minimize heat of dilution effects. A final DMSO concentration of <2% is recommended.
Instrument Setup:
Set the experimental temperature (e.g., 25°C).
Thoroughly clean the sample and reference cells. Load the reference cell with deionized water.
Experiment Execution:
Load the sample cell with CDK6/CyclinD3 protein solution (e.g., 10-20 µM).
Load the injection syringe with the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
Data Analysis:
Integrate the area under each injection peak to determine the heat change.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate Kd, ΔH, and the stoichiometry of binding (n).
Surface Plasmon Resonance (SPR)
Causality: SPR provides kinetic information (kon and koff) in addition to affinity (Kd), which is crucial for understanding a drug's residence time on its target.[7][15] This real-time, label-free method is highly sensitive and can detect a wide range of affinities.
Activate a CM5 sensor chip surface using a standard mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Immobilize recombinant CDK6 protein onto the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a density that will produce a signal of ~100-200 Response Units (RU) upon analyte binding.
Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.
Binding Analysis:
Use a running buffer that mimics physiological conditions and minimizes non-specific binding (e.g., HBS-EP+ with 1% DMSO).
Prepare a serial dilution of the investigational compound and comparators in the running buffer.
Inject each concentration over the protein and reference flow cells for a set association time, followed by an injection of running buffer for the dissociation phase.
Data Analysis:
Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.
Fit the resulting sensograms to a kinetic binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
In Vitro Kinase Assay (IC50 Determination)
Causality: While biophysical methods confirm direct binding, a biochemical kinase assay confirms that this binding translates into functional inhibition of the enzyme's catalytic activity. The IC50 value is a measure of the compound's potency in a functional context.
A Senior Application Scientist's Guide to Comparing the Efficacy of Different 4-(Pyrazin-2-YL)thiazol-2-amine Salt Forms
For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical yet often...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical yet often underappreciated stages is the selection of the optimal salt form of the API. The choice of a salt can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability.[1][2] This guide provides a comprehensive framework for comparing the efficacy of different salt forms of a novel API, using the hypothetical compound 4-(Pyrazin-2-YL)thiazol-2-amine as a case study. While specific data for this compound's salts is not publicly available, this guide will equip you with the principles and methodologies to conduct such a comparison for any ionizable new chemical entity.
The thiazole and pyrazine moieties are found in numerous biologically active compounds, with applications ranging from anticancer to antimicrobial agents, making our hypothetical compound a relevant subject for this exploration.[3][4][5]
The Imperative of Salt Selection in Drug Development
Approximately 50% of all drugs on the market are administered as salts.[2][6] This is not a matter of chance but a deliberate strategy to overcome suboptimal physicochemical and biopharmaceutical properties of the parent drug.[2] The conversion of a weakly acidic or basic API into a salt can dramatically alter its properties, including:
Aqueous Solubility and Dissolution Rate: Enhancing the solubility and dissolution rate is a primary objective of salt formation, particularly for Biopharmaceutical Classification System (BCS) Class II and IV compounds.
Stability: The right salt form can improve the chemical and physical stability of the API, leading to a longer shelf life.[1]
Hygroscopicity: A non-hygroscopic salt form is desirable for ease of handling, manufacturing, and to prevent degradation.[7]
Crystallinity and Polymorphism: Crystalline salts are generally preferred for their stability and consistent properties.[2][7] However, different salt forms can exhibit different polymorphic behaviors, which must be thoroughly characterized.[8][9]
Manufacturability: Properties like flowability and compressibility can be improved, facilitating tablet and capsule manufacturing.[1]
The selection of a salt form should ideally occur early in the drug development process, before the initiation of long-term toxicology studies, to avoid costly and time-consuming repetitions of studies.[2]
A Multi-Tiered Approach to Salt Screening and Selection
A systematic approach to salt screening is essential to identify the optimal salt form efficiently.[2][10] This process can be structured into several tiers, where only the most promising candidates from each tier advance to the next.
Tier 1: Initial Screening and Formation
The first step is to characterize the parent API and select a range of potential counterions.[2][10] For a basic compound like 4-(Pyrazin-2-YL)thiazol-2-amine, a selection of pharmaceutically acceptable acids would be chosen. The choice of counterions should be guided by factors such as their pKa, molecular weight, and history of use in approved drug products.[6][11]
Several methods can be employed for salt screening, including in-situ salt screening, saturated solution methods, and high-throughput crystallization techniques.[2] The goal of this initial stage is to successfully form a variety of salts and assess their basic properties, such as crystallinity and preliminary solubility.
Tier 2: Physicochemical Characterization
Salts that demonstrate good crystallinity and promising initial solubility are advanced to Tier 2 for more detailed characterization. The key physicochemical properties to be evaluated are summarized in the table below. Hypothetical data for three salt forms of 4-(Pyrazin-2-YL)thiazol-2-amine (Hydrochloride, Mesylate, and Tartrate) are presented for illustrative purposes.
Table 1: Comparative Physicochemical Properties of Hypothetical 4-(Pyrazin-2-YL)thiazol-2-amine Salt Forms
Property
Hydrochloride Salt
Mesylate Salt
Tartrate Salt
Molecular Weight ( g/mol )
252.7
312.4
366.3
Melting Point (°C)
210-212
185-187
160-162 (decomposes)
Aqueous Solubility (mg/mL at 25°C)
15.2
25.8
8.5
Dissolution Rate (in 0.1 N HCl)
85% in 15 min
95% in 10 min
70% in 30 min
Hygroscopicity (Weight gain at 80% RH)
0.5% (Slightly hygroscopic)
< 0.2% (Non-hygroscopic)
2.5% (Hygroscopic)
Physical Stability (after 3 months at 40°C/75% RH)
Stable, no change in form
Stable, no change in form
Deliquescence observed
Dominant Polymorphic Form
Form I (stable)
Form A (stable)
Amorphous
Tier 3: In-depth Analysis and Final Selection
The most promising salt candidates from Tier 2, in our hypothetical case the Hydrochloride and Mesylate salts, would proceed to Tier 3. This stage involves a more comprehensive evaluation, including:
Polymorphism Screening: A thorough investigation to identify all possible polymorphic forms and determine their relative stability.[8][9]
Excipient Compatibility Studies: To ensure the salt form is compatible with common pharmaceutical excipients.
Preliminary in vivo Studies: Pharmacokinetic studies in animal models to assess bioavailability.
Based on the hypothetical data, the Mesylate salt would likely be selected as the lead candidate due to its superior solubility, non-hygroscopic nature, and excellent stability. The Hydrochloride salt would be a viable backup candidate.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in salt form comparison.
This protocol is based on the traditional shake-flask method for determining equilibrium solubility.[12]
Preparation: Add an excess amount of the salt form to a known volume of deionized water (or a specific buffer) in a sealed container.
Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Collection: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved solids.
Analysis: Dilute the filtered sample appropriately and analyze the concentration of the API using a validated analytical method, such as HPLC-UV.
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
This protocol follows the guidelines for dissolution testing of immediate-release solid oral dosage forms.[13][14]
Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with 900 mL of dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid) maintained at 37 ± 0.5°C.
Dosage Form Introduction: Place one tablet or capsule containing a known amount of the salt form into each dissolution vessel.
Operation: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.
Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
This protocol provides a systematic approach to categorizing the hygroscopicity of pharmaceutical solids.[][16]
Sample Preparation: Pre-dry the sample to establish a dry reference state.
Instrument Setup: Place a known weight of the dried sample in a gravimetric sorption analyzer.
Sorption Analysis: Expose the sample to a controlled, stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C).
Data Collection: The instrument continuously measures the change in mass of the sample as it absorbs moisture at each RH step until equilibrium is reached.
Categorization: The hygroscopicity is classified based on the percentage of weight gain at a specific RH (e.g., 80% RH), as per pharmacopeial or internal standards.
The Role of the Biopharmaceutical Classification System (BCS)
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[17][18][19] Understanding the BCS class of an API is crucial for guiding salt selection and formulation development.[20][21]
Class I (High Solubility, High Permeability): Salt selection may be less critical for bioavailability but can be important for improving stability or manufacturability.[20]
Class II (Low Solubility, High Permeability): Salt formation is a key strategy to improve solubility and dissolution, thereby enhancing bioavailability.
Class III (High Solubility, Low Permeability): Salt selection is unlikely to improve bioavailability, as permeability is the rate-limiting step.
Class IV (Low Solubility, Low Permeability): Salt formation can improve solubility, but permeability-enhancing strategies may also be required.
For our hypothetical 4-(Pyrazin-2-YL)thiazol-2-amine, if it were a BCS Class II compound, the higher solubility of the Mesylate salt would be a significant advantage.
Conclusion
The selection of an appropriate salt form is a critical, data-driven process in drug development that can significantly impact the clinical success and commercial viability of a new therapeutic agent. By employing a systematic, multi-tiered approach to salt screening and characterization, researchers can identify a salt form with optimal physicochemical and biopharmaceutical properties. This guide provides a robust framework and detailed experimental protocols to enable a comprehensive and objective comparison of different salt forms, ensuring that the selected candidate has the best possible chance of becoming a safe, effective, and manufacturable drug product.
References
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]
Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
SSCI. (n.d.). Application Note: Salt Selection - Reducing Time to Market. Pharmaceutical Online. [Link]
Kumar, L., & Singh, S. (2015). Salt selection in drug development. ResearchGate. [Link]
Mannala, T. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Drug Delivery and Therapeutics, 12(4-S), 159-166. [Link]
ProPharma Group. (2013). FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. [Link]
Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]
Ku, M. S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech, 11(3), 1119–1129. [Link]
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]
Slideshare. (n.d.). salt selection in pharmaceutical product development. [Link]
Asiri, A. M., & Khan, S. A. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(4), 341-366. [Link]
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Shinde, Y., & et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 33(47A), 56-70. [Link]
Aitipamula, S., & et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147–2152. [Link]
FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]
U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. [Link]
ResearchGate. (2016). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]
Sravani, G., & et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences & Research, 8(8), 819-824. [Link]
Blagden, N., & et al. (2007). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Advanced Materials, 19(22), 3845-3855. [Link]
IJPSR. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]
Al-Abdullah, E. S., & et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 23(11), 2826. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
UCL. (n.d.). Generic Drug Product Development Bioequivalence Issues. [Link]
WHO. (2020). DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS. [Link]
IJPBS. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. [Link]
ResearchGate. (2019). Hygroscopicity issues in powder and grain technology. [Link]
PubMed. (2012). Recent advances in the therapeutic applications of pyrazolines. [Link]
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]
PubMed Central. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. [Link]
Independent Verification of the Biological Effects of 4-(Pyrazin-2-YL)thiazol-2-amine and its Analogs: A Comparative Guide for Researchers
This guide provides an in-depth, independent verification of the biological effects of 4-(pyrazin-2-yl)thiazol-2-amine and its closely related pyrimidine-based analogs. Designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, independent verification of the biological effects of 4-(pyrazin-2-yl)thiazol-2-amine and its closely related pyrimidine-based analogs. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this class of compounds against other known kinase inhibitors, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
Introduction: The Emergence of Thiazole-Based Kinase Inhibitors
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with anticancer, antioxidant, antimicrobial, and anti-inflammatory properties[1]. A notable derivative, 4-(pyrazin-2-yl)thiazol-2-amine, and its analogs have garnered significant attention as potent inhibitors of cyclin-dependent kinases (CDKs)[2][3][4]. Specifically, the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has been identified as a highly effective inhibitor of CDK9, a key regulator of transcriptional elongation[2][5][6].
Dysregulation of CDK9 activity is a hallmark of various cancers, which rely on its function for the continuous production of short-lived anti-apoptotic proteins like Mcl-1[6][7][8][9]. Inhibition of CDK9 disrupts this process, leading to the downregulation of survival proteins and subsequent induction of apoptosis in cancer cells, making it a compelling therapeutic target[2][6][7]. This guide will focus on a representative compound from this class, herein referred to as Thiazole Analog A , a conceptual composite based on highly potent derivatives like compound 12u described by Shao et al.[2], and compare its biological effects with established and emerging CDK9 inhibitors.
Mechanism of Action: CDK9 Inhibition and the Induction of Apoptosis
Thiazole Analog A and its related compounds act as ATP-competitive inhibitors of CDK9. By binding to the ATP pocket of the kinase, they prevent the phosphorylation of key substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[2][6]. This inhibition of RNAPII phosphorylation stalls transcriptional elongation, leading to a rapid decrease in the mRNA levels of proteins with short half-lives, including the anti-apoptotic protein Mcl-1 and the oncogene MYC[4][6][8]. The depletion of these critical survival factors triggers the intrinsic apoptotic pathway.
The signaling cascade initiated by CDK9 inhibition can be visualized as follows:
Caption: CDK9 Inhibition Pathway leading to Apoptosis.
Comparative Analysis of CDK9 Inhibitors
To provide a comprehensive understanding of the efficacy and selectivity of Thiazole Analog A, we compare it with three other notable CDK9 inhibitors:
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, it is a potent inhibitor of CDK9 but also targets other CDKs, leading to a broader activity profile and potential for off-target effects[10][11][12].
Roscovitine (Seliciclib): An orally bioavailable purine analog that inhibits CDK2, CDK7, and CDK9[13][14][15]. Its multi-CDK targeting has been explored for various therapeutic applications.
KB-0742: A newer, highly selective, and orally bioavailable CDK9 inhibitor designed to minimize off-target toxicities associated with inhibiting cell-cycle CDKs[5][16][17][18][19].
The following table summarizes key performance metrics for these inhibitors, with data collated from various preclinical studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Downregulation of MYC, tumor growth inhibition[19]
Experimental Protocols for Independent Verification
To facilitate independent verification of the biological effects of Thiazole Analog A and its comparators, we provide detailed, step-by-step methodologies for key experiments.
In Vitro CDK9 Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the CDK9 enzyme by 50% (IC₅₀).
Principle: A purified recombinant CDK9/Cyclin T1 enzyme is incubated with a substrate peptide and ATP. The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Protocol:
Reagent Preparation:
Prepare a 2X solution of CDK9/Cyclin T1 enzyme in kinase reaction buffer.
Prepare a 2X solution of the substrate peptide and ATP in kinase reaction buffer.
Prepare serial dilutions of the test compounds (Thiazole Analog A, Flavopiridol, etc.) in kinase reaction buffer.
Assay Plate Setup (384-well plate):
Add 1 µl of each inhibitor dilution to the appropriate wells.
Add 2 µl of the 2X enzyme solution to each well.
Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mix to each well.
Incubation: Incubate the plate at room temperature for 1-2 hours.
ADP Detection:
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically[22][23][24][25].
Protocol:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
MTT Addition: Add 10 µl of a 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the media and add 100 µl of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the protein levels of key apoptosis markers, such as Mcl-1 and cleaved PARP.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies[3][26][27].
Protocol:
Cell Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
The following diagram illustrates the general workflow for these verification experiments.
Caption: Experimental Workflow for Inhibitor Verification.
Conclusion and Future Directions
The 4-(pyrazin-2-yl)thiazol-2-amine scaffold and its pyrimidine analogs represent a promising class of CDK9 inhibitors with potent anti-cancer activity. Our comparative analysis indicates that compounds like Thiazole Analog A exhibit high potency and selectivity for CDK9, leading to the targeted induction of apoptosis in cancer cells. The provided experimental protocols offer a robust framework for the independent verification and further investigation of these and other kinase inhibitors.
Future research should focus on obtaining direct head-to-head comparative data in a comprehensive panel of cancer cell lines and in vivo models. Investigating the pharmacokinetic and pharmacodynamic properties of these compounds will also be crucial for their translation into clinical candidates. The continued development of selective CDK9 inhibitors like Thiazole Analog A and KB-0742 holds significant promise for advancing cancer therapy.
References
Shao, H., Shi, S., Huang, S., Hole, A. J., Abbas, A. Y., Baumli, S., Liu, X., Lam, F., Foley, D. W., Fischer, P. M., & Wang, S. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
ResearchGate. (n.d.). A) Western blot analysis of Bcl-2, Mcl-1, cleaved Caspase-9, cleaved Caspase-3 and PARP... [Image]. Retrieved January 25, 2026, from [Link]
Li, Z., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology, 11, 645483. [Link]
Chen, R., et al. (2005). Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. Blood, 106(7), 2513–2519. [Link]
Yin, T., et al. (2014). A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. Molecular Cancer Therapeutics, 13(6), 1442–1455. [Link]
Olson, C. M., et al. (2018). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 61(23), 10584–10603. [Link]
Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(23), 18500-18507. [Link]
Al-jumaili, A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5511. [Link]
Olson, C. M., et al. (2018). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 61(23), 10584–10603. [Link]
Casimiro, D., et al. (2023). CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma. Journal of Experimental & Clinical Cancer Research, 42(1), 77. [Link]
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. [Image]. Retrieved January 25, 2026, from [Link]
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved January 25, 2026, from [Link]
Al-Jumaili, A., et al. (2023). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. International Journal of Molecular Sciences, 24(21), 15886. [Link]
Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042–1047. [Link]
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]
AACR Journals. (2023). Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent... Clinical Cancer Research. [Link]
ResearchGate. (n.d.). Role of CDK9 in transcription and apoptosis. [Image]. Retrieved January 25, 2026, from [Link]
Fujikawa, D., et al. (2022). CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. Biological and Pharmaceutical Bulletin, 45(6), 770-777. [Link]
ResearchGate. (n.d.). KB-0742 Is a Potent and Selective CDK9 Inhibitor (A) Chemical... [Image]. Retrieved January 25, 2026, from [Link]
Kummari, S., et al. (2021). Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription. Molecular Cancer Therapeutics, 20(4), 626–636. [Link]
American Journal of Respiratory and Critical Care Medicine. (2023). Therapeutic Potential of Flavopiridol in the Suppression of Lung Fibrosis Via CDK9 Inhibition. American Journal of Respiratory and Critical Care Medicine, 207(9), A2986. [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 25, 2026, from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 25, 2026, from [Link]
Tempus. (2021). Preclinical Activity of KB-0742, An Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in.... Retrieved January 25, 2026, from [Link]
SENS Research Foundation. (2020, November 25). Western Blot Protocol [Video]. YouTube. [Link]
Li, Y., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Journal of Biomedical Science, 30(1), 41. [Link]
National Center for Biotechnology Information. (2026). CDK9 cyclin dependent kinase 9 [ (human)] - Gene Result. Retrieved January 25, 2026, from [Link]
Zheng, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Receptors and Signal Transduction, 44(1), 101-114. [Link]
Raje, N., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Clinical Cancer Research, 11(18), 6649–6658. [Link]
Gojo, I., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. Oncotarget, 11(39), 3566–3579. [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Image]. Retrieved January 25, 2026, from [Link]
Al-Jumaili, A., et al. (2020). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 25(23), 5732. [Link]
Wesierska-Gadek, J., & Krystof, V. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9864. [Link]
Nacalai Tesque. (n.d.). Protocol for Membrane Staining with Rapid Stain CBB Kit. Retrieved January 25, 2026, from [Link]
Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(23), 18500-18507. [Link]
National Center for Biotechnology Information. (n.d.). Roscovitine. PubChem Compound Summary for CID 160355. Retrieved January 25, 2026, from [Link].
A Comparative Analysis of Pyrazinylthiazole-Based Inhibitors Across Diverse Cancer Subtypes
This guide provides a comparative overview of the pre-clinical efficacy of pyrazinylthiazole and structurally related heterocyclic compounds as kinase inhibitors in various cancer subtypes. Designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative overview of the pre-clinical efficacy of pyrazinylthiazole and structurally related heterocyclic compounds as kinase inhibitors in various cancer subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer insights into the therapeutic potential and differential activity of this promising class of small molecules. We will delve into their mechanisms of action, compare their potency in different cancer cell lines, and provide standardized protocols for their evaluation.
Introduction: The Therapeutic Promise of Pyrazinylthiazole Scaffolds in Oncology
The pyrazinylthiazole core, a hybrid heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. These compounds are often designed as kinase inhibitors, targeting the ATP-binding site of various kinases that are frequently dysregulated in cancer.[1] Kinases play a pivotal role in cell signaling pathways that control cell proliferation, survival, and differentiation.[2] Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Comparative Efficacy of Pyrazinylthiazole-Based Inhibitors
While a single study directly comparing a unified set of pyrazinylthiazole inhibitors across a wide array of cancer cell lines is not yet available in the public domain, we can synthesize findings from several key studies to build a comparative picture. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazinylthiazole and related heterocyclic inhibitors against different cancer cell lines.
It is crucial to note that these compounds were evaluated in separate studies, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Antiproliferative Activity of Pyrazine-Thiazole Analogs
From this collated data, we can observe certain trends. For instance, the naphthalene-linked pyrazoline-thiazole hybrids, particularly BTT-5, exhibit greater potency against lung cancer (A549) as compared to breast cancer (MCF-7) cells.[4] Conversely, several thiazolyl-pyrazoline derivatives demonstrate significant activity against the MCF-7 breast cancer cell line, with compounds 10a and 10b showing higher potency than the standard drug Lapatinib in one study.[5] The pyrazine-thiazole analogs showed varied activity, with analog 11c being most effective against liver cancer cells.[3] This highlights the critical role of the specific chemical substitutions on the core scaffold in determining the anticancer activity and tumor cell line selectivity.
The anticancer effects of pyrazinylthiazole-based inhibitors are primarily attributed to their ability to modulate the activity of key protein kinases involved in oncogenic signaling. The most commonly implicated pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, which are often downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][8][9]
The EGFR Signaling Cascade
EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[10] This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, survival, and migration.[11] Dysregulation of EGFR signaling is a common driver in many cancers, particularly non-small cell lung cancer (NSCLC).[4]
Caption: EGFR signaling pathway and the inhibitory action of pyrazinylthiazole compounds.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[2][8][9] Its hyperactivation is a frequent event in a wide range of human cancers.[2] Many pyrazinylthiazole-based compounds are designed to inhibit one or more kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of pyrazinylthiazole inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Materials:
96-well plates
Cancer cell lines of interest
Complete cell culture medium
Pyrazinylthiazole inhibitor stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazinylthiazole inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-cell control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins like EGFR, Akt, and ERK.[11][17][18]
Materials:
Cancer cell lines
Pyrazinylthiazole inhibitor
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels
Electrophoresis and transfer apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Treat cells with the pyrazinylthiazole inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again with TBST and incubate with a chemiluminescent substrate.
Imaging: Capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.
Caption: Workflow for Western blot analysis.
Conclusion and Future Directions
The collective evidence from various preclinical studies strongly suggests that pyrazinylthiazole and its related heterocyclic analogs are a promising class of anticancer agents. Their ability to inhibit key oncogenic kinases, such as EGFR and those in the PI3K/Akt/mTOR pathway, provides a solid mechanistic basis for their observed cytotoxic effects in a range of cancer cell lines.
The comparative analysis presented in this guide, although collated from different studies, reveals important trends in the activity and selectivity of these compounds. It is evident that subtle structural modifications can significantly impact their potency and cancer subtype specificity.
Future research should focus on:
Systematic comparative studies: Evaluating a single library of pyrazinylthiazole inhibitors against a large, standardized panel of cancer cell lines from diverse origins to obtain a more direct and robust comparison of their efficacy and selectivity.
In vivo studies: Progressing the most promising lead compounds into animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
Biomarker discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to treatment with these inhibitors.
By addressing these key areas, the full therapeutic potential of pyrazinylthiazole-based inhibitors can be unlocked, paving the way for the development of novel and effective cancer therapies.
References
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5488. [Link]
Jardim, D. L., et al. (2015). Targeting the PI3K-AKT-mTOR signaling network in cancer. Journal of cellular and molecular medicine, 19(10), 2319–2332. [Link]
El-Gamal, M. I., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
TÜBİTAK Academic Journals. (2024). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. TÜBİTAK Academic Journals. [Link]
Al-Zahrani, F. M., et al. (2021). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 26(11), 3195. [Link]
Massacesi, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
Abdelsalam, E. A., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2286. [Link]
Al-Otaibi, F., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6484. [Link]
ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway. ResearchGate. [Link]
Cho, D. C. (2014). Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook. BioDrugs, 28(4), 373-381. [Link]
ResearchGate. (n.d.). Structures of certain pyrazoline- and/or thiazole-bearing small molecules (I–X) endowed with anticancer and kinases inhibitory activities. ResearchGate. [Link]
Kopetz, E. S. (2014). Targeting the PI3K-Akt-mTOR Pathway. YouTube. [Link]
Ciaccio, M. F., et al. (2010). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. Nature Methods, 7(2), 148–155. [Link]
El-Naggar, A. M., et al. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Molecules, 28(22), 7522. [Link]
Doytchinova, I. A., et al. (2022). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Molecules, 27(23), 8206. [Link]
ResearchGate. (2014). Targeting the PI3K/Akt/mTOR Pathway. ResearchGate. [Link]
American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. ACS Omega. [Link]
Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]
A Comprehensive Guide to the Safe Disposal of 4-(Pyrazin-2-YL)thiazol-2-amine
Hazard Assessment and Characterization Understanding the potential hazards of 4-(Pyrazin-2-YL)thiazol-2-amine is the first step in its safe management. This assessment is based on the chemical's structure, which features...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment and Characterization
Understanding the potential hazards of 4-(Pyrazin-2-YL)thiazol-2-amine is the first step in its safe management. This assessment is based on the chemical's structure, which features a pyrazine ring, a thiazole ring, and an amine group.
Nitrogen-Containing Heterocycles : These compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] Their reactivity and potential toxicity necessitate careful handling.
Pyrazines : While some pyrazines are used as flavor additives, the broader class of pyrazine derivatives can exhibit toxic properties.[3] In biological systems, they are often metabolized and excreted, but the pyrazine ring itself may not be cleaved.[3]
Thiazoles : The thiazole ring is a component of many biologically active compounds.[4] Some thiazole derivatives can be harmful if swallowed, in contact with skin, or inhaled.[5]
Aromatic Amines : Aromatic amines, as a class, can be toxic.[6]
Based on these structural components, 4-(Pyrazin-2-YL)thiazol-2-amine should be treated as a hazardous chemical.
Table 1: Potential Hazard Identification
Hazard Classification
Description
Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be harmful if swallowed, in contact with skin, or inhaled based on related compounds.[5]
Avoid ingestion, skin contact, and inhalation of dust or fumes.
Always handle this compound in a designated area, away from ignition sources, as some related compounds are flammable solids.
Step-by-Step Disposal Protocol
The recommended method for the disposal of 4-(Pyrazin-2-YL)thiazol-2-amine is through an approved hazardous waste disposal facility.[6] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[6][11]
Step 1: Waste Identification and Segregation
Isolate Waste : All waste containing 4-(Pyrazin-2-YL)thiazol-2-amine, including residual amounts in original containers, contaminated labware (e.g., pipette tips, filter paper), and contaminated PPE, must be segregated as hazardous chemical waste.[6]
Categorize : This waste should be classified as solid organic chemical waste containing nitrogen.[6]
Avoid Incompatibilities : Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
Step 2: Waste Container Selection and Labeling
Container Choice : Use a dedicated, leak-proof, and compatible container for accumulating the waste.[12][13] The container must be in good condition with a secure lid.[12][13] Empty original chemical containers can be used if they are in good condition and properly relabeled.[12]
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the following information:
The full chemical name: "4-(Pyrazin-2-YL)thiazol-2-amine"
The approximate quantity of waste.
The date the waste was first added to the container.
The name and contact information of the generating laboratory or researcher.
Step 3: Waste Accumulation and Storage
Secure Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from general lab traffic and incompatible materials.
Time Limits : Closed, partially filled containers may remain in a satellite accumulation area for up to one year.[13] Once a container is full, it must be removed from the satellite accumulation area within three days for transfer to the institution's central hazardous waste storage facility.[13]
Step 4: Arranging for Disposal
Contact Environmental Health and Safety (EHS) : Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS office or using a designated online portal to request a waste collection.
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste, likely through high-temperature incineration or other approved methods.[14]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
Control the Spill :
For solid spills : Carefully sweep the material to avoid creating dust and place it into a labeled hazardous waste container.[6]
For liquid spills (if in solution) : Absorb the material with an inert absorbent such as vermiculite or sand, and then place the contaminated absorbent into a sealed container for disposal as hazardous waste.[6]
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Regulatory Framework
The disposal of hazardous chemicals in a laboratory setting is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16] Key requirements include the development of a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[17] All laboratory personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they work with.[18]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 4-(Pyrazin-2-YL)thiazol-2-amine.
References
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved from [Link]
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (2020). MDPI. Retrieved from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000). Catalysis Today. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). MCF Environmental Services. Retrieved from [Link]
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. (2017). Current Organic Synthesis. Retrieved from [Link]
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
Safety Data Sheet - 2-(Piperazin-1-yl)thiazole. (2024). Angene Chemical. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
Pyrazine Derivatives. (n.d.). INCHEM. Retrieved from [Link]
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). Molecules. Retrieved from [Link]
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (1991). Defense Technical Information Center. Retrieved from [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2023). Molecules. Retrieved from [Link]
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyrazin-2-YL)thiazol-2-amine
Welcome to your comprehensive guide on the safe handling of 4-(Pyrazin-2-YL)thiazol-2-amine. In drug discovery and development, our most valuable assets are the integrity of our data and the safety of our researchers.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your comprehensive guide on the safe handling of 4-(Pyrazin-2-YL)thiazol-2-amine. In drug discovery and development, our most valuable assets are the integrity of our data and the safety of our researchers. This guide moves beyond a simple checklist to provide a deep, procedural understanding of why specific personal protective equipment (PPE) is critical when working with this heterocyclic compound. Our goal is to build a culture of safety that is both rigorous and intuitive.
Hazard Assessment: Understanding the Adversary
4-(Pyrazin-2-YL)thiazol-2-amine is a heterocyclic compound containing both pyrazine and thiazole rings. While specific toxicological data for this exact molecule is not widely published, the known hazards of related chemical families provide a strong basis for a conservative and proactive safety strategy.
Based on data from analogous compounds, the primary hazards are:
Skin Irritation (H315): The compound can cause skin irritation upon contact, which may manifest as redness, itching, or inflammation.[1][2]
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2]
Respiratory Irritation (H335): Inhalation of the dust or aerosols may irritate the respiratory tract.[1]
Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction upon repeated exposure.[3]
The causality behind these hazards lies in the molecule's structure. Heterocyclic amines can be reactive and may interact with biological macromolecules. Therefore, our PPE strategy is designed to create an impermeable barrier between you and the chemical, preventing any route of exposure.
Core Protective Ensemble: Your First Line of Defense
Every interaction with 4-(Pyrazin-2-YL)thiazol-2-amine, regardless of scale, mandates a baseline level of PPE. This is a non-negotiable standard for ensuring laboratory safety.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults.
Minimum Requirement: At all times, wear chemical splash goggles that meet the ANSI Z.87.1 standard.[4] Standard safety glasses do not provide a seal around the eyes and are insufficient protection against splashes.
Elevated Risk: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during solvent addition or transfers), a full-face shield must be worn over your chemical splash goggles.[4] This provides a secondary layer of protection for your entire face.
Hand Protection
Your hands are the most likely point of direct contact.
Glove Selection: Disposable nitrile gloves are the standard for providing short-term protection against incidental contact with a wide range of chemicals.[4]
Procedural Integrity: Always inspect gloves for tears or punctures before use. Crucially, if a glove becomes contaminated, remove it immediately using the proper technique (see Section 4), wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a glove with an appropriate breakthrough time.
Body Protection
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory. This protects your skin and personal clothing from minor spills and contamination.
Appropriate Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.[4] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.
Respiratory Protection
Engineering Controls First: The primary method for preventing respiratory exposure is to handle 4-(Pyrazin-2-YL)thiazol-2-amine within a certified chemical fume hood.[1][3][5] This engineering control captures dust and vapors at the source.
When Respirators are Needed: If engineering controls are not feasible or during a large-scale powder transfer where dust generation is unavoidable, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against airborne particulates. For tasks generating vapors, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[6][7] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[4]
PPE Selection Matrix for Specific Operations
The required level of PPE is dictated by the specific task and the associated risk of exposure. This matrix provides clear, step-by-step guidance for common laboratory procedures.
Task
Primary Hazards
Engineering Control
Minimum Required PPE
Weighing Solid (<1g)
Inhalation of fine dust, incidental skin/eye contact.
Chemical Fume Hood or Ventilated Balance Enclosure.
Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Weighing Solid (>1g)
Higher risk of dust inhalation and dispersal.
Chemical Fume Hood.
Nitrile Gloves, Lab Coat, Chemical Splash Goggles. Consider an N95 respirator.
Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Running/Monitoring Reaction
Splashes from transfers, vessel over-pressurization.
Chemical Fume Hood.
Nitrile Gloves, Lab Coat, Chemical Splash Goggles. Add a face shield if splash risk is elevated.
Small Spill Cleanup (<5g)
High risk of direct contact and inhalation.
N/A
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination. Follow this self-validating protocol every time.
Donning (Putting On) Sequence
Body Protection: Don your lab coat and fasten all buttons.
Eye/Face Protection: Put on your chemical splash goggles and, if required, your face shield.
Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This process is designed to move from most contaminated to least contaminated.
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, also inside out, encapsulating the first glove.
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
Body Protection: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.
Exposure Response and Disposal Plan
Immediate First Aid
If on Skin: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][5]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5]
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]
Disposal of Contaminated Materials
Proper disposal is the final act of a safe experiment.
Contaminated PPE: All disposable PPE, such as gloves and wipes used for cleanup, must be placed in a designated hazardous waste container. Do not discard them in the regular trash.
Chemical Waste: Unused 4-(Pyrazin-2-YL)thiazol-2-amine and solutions containing it must be disposed of as hazardous chemical waste.[8]
Container Disposal: Empty containers must be managed properly. They are not considered empty until all residues have been removed.[9] For solids, this means triple-rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal.[8][9] Always follow your institution's specific guidelines and local regulations.[1]
Visual Workflow: PPE Decision Matrix
This diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when handling 4-(Pyrazin-2-YL)thiazol-2-amine.
Caption: PPE selection flowchart for 4-(Pyrazin-2-YL)thiazol-2-amine.
References
AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc. Link
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link
507457 acetyl-2 pyrazine natural safety data sheet - SDS US. Vigon International. Link
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Link
Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. Link
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Link
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. Link
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Link
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Link
Chemical Safety: Personal Protective Equipment. University of California, San Francisco. Link
Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. Link
The Prohibited List | World Anti Doping Agency - WADA. World Anti Doping Agency. Link